4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClFN4/c5-3-8-2(1-6)9-4(7)10-3/h1H2,(H2,7,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNAMFUWQCOOYHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NC(=NC(=N1)Cl)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClFN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine CAS number and synonyms
The following technical guide provides an in-depth analysis of 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine , a specialized halogenated triazine derivative. Given the high specificity and limited public indexing of the monofluoromethyl variant compared to its trifluoromethyl analog, this guide synthesizes available data on the specific compound while drawing robust mechanistic parallels from the well-characterized 6-(trifluoromethyl) and 6-(chloromethyl) class members.
Executive Summary
4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine is a heteroaromatic building block characterized by a 1,3,5-triazine core substituted with an amine group, a chlorine atom, and a fluoromethyl group.[1] It belongs to the class of 2-amino-4-halo-6-(haloalkyl)-s-triazines , which are critical intermediates in the synthesis of modern herbicides (e.g., Indaziflam, Triaziflam) and pharmaceutical candidates. The compound serves as an electrophilic scaffold for nucleophilic substitution reactions, primarily at the C4-chlorine position, while the fluoromethyl group imparts unique lipophilicity and metabolic stability profiles compared to non-fluorinated analogs.
Chemical Identity & Properties
The monofluoromethyl variant is a rare specific intermediate, often transient or synthesized in situ during the production of more complex fluoroalkyl triazines. For reference, data for the stable trifluoromethyl analog is provided as a comparative baseline.
| Property | Target Compound | Reference Analog (Trifluoromethyl) |
| Chemical Name | 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine | 4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine |
| CAS Number | Not Publicly Listed (Research Scale) | 1211518-11-4 |
| Molecular Formula | C₄H₄ClFN₄ | C₄H₂ClF₃N₄ |
| Molecular Weight | 162.55 g/mol | 198.53 g/mol |
| SMILES | NC1=NC(Cl)=NC(CF)=N1 | NC1=NC(Cl)=NC(C(F)(F)F)=N1 |
| Physical State | Solid (Predicted) | Solid |
| Solubility | Soluble in polar aprotic solvents (DMSO, DMF, MeCN) | Soluble in DMSO, MeCN |
Synonyms & Nomenclature
-
Systematic Name: 6-(Fluoromethyl)-4-chloro-1,3,5-triazin-2-amine
-
IUPAC Name: 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine
-
Alternative Identifiers: 2-Amino-4-chloro-6-fluoromethyl-s-triazine; 2-Chloro-4-amino-6-fluoromethyl-1,3,5-triazine.
Synthetic Pathways
The synthesis of 4-chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine typically follows a convergent pathway starting from cyanuric chloride or via the modification of a methyl-triazine precursor. The introduction of the monofluoromethyl group is the critical step, often achieved via halogen exchange (Halex) or direct fluorination.
Method A: Sequential Substitution from Cyanuric Chloride (Theoretical)
This route involves the controlled introduction of the fluoromethyl group (via a Grignard or lithiated precursor) followed by amination.
-
Starting Material: Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine).
-
Step 1 (Alkylation): Reaction with 1 equivalent of a fluoromethyl-metal species (e.g., FCH2-ZnBr or masked equivalent) at low temperature (-78°C) to yield 2,4-dichloro-6-(fluoromethyl)-1,3,5-triazine.
-
Note: Direct fluoromethylation is difficult due to the instability of the reagent. A more viable route is chloromethylation followed by fluorination.
-
-
Step 2 (Amination): Nucleophilic substitution with 1 equivalent of ammonia (NH₃) or ammonium hydroxide at 0°C.
-
Selectivity Control: Temperature control is paramount to prevent disubstitution (formation of the diamine).
-
Method B: Functional Group Interconversion (Practical)
This is the preferred industrial route for fluoroalkyl triazines, utilizing a chloromethyl precursor.
-
Precursor Synthesis: Synthesis of 2-amino-4-chloro-6-(chloromethyl)-1,3,5-triazine (from 2-amino-4,6-dichloro-triazine and diazomethane or via radical chlorination of the methyl analog).
-
Fluorination (Halex Reaction): Treatment with a metal fluoride (e.g., KF, CsF) or a nucleophilic fluorinating agent (e.g., TBAF, Et3N·3HF) in a polar aprotic solvent (Sulfolane or DMF).
Visualization: Synthesis Workflow
Figure 1: Proposed synthetic pathway via chloromethyl intermediate functionalization.
Reactivity & Mechanism
The chemical behavior of 4-chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine is dominated by the electron-deficient triazine ring and the leaving group ability of the C4-chlorine.
Nucleophilic Aromatic Substitution (S_NAr)
The C4-chlorine atom is highly activated for substitution by nucleophiles (amines, thiols, alkoxides) due to the electron-withdrawing nature of the triazine nitrogen atoms and the fluoromethyl group.
-
Regioselectivity: The C4 position is more reactive than the C2 position (occupied by the amine, which is electron-donating by resonance, deactivating the ring slightly, but the C4-Cl remains labile).
-
Effect of Fluoromethyl Group: The -CH2F group is electron-withdrawing (inductive effect, -I), which enhances the electrophilicity of the triazine ring compared to a methyl analog, but less so than a -CF3 group.
Stability of the Fluoromethyl Group
Unlike the trifluoromethyl group (which is chemically inert), the monofluoromethyl group (-CH2F) can be susceptible to:
-
Hydrolysis: Under strongly basic conditions, the C-F bond may hydrolyze to a hydroxymethyl group (-CH2OH).
-
Metabolism: In biological systems (e.g., herbicide metabolism), the -CH2F moiety is often a site for oxidative defluorination or glutathione conjugation.
Applications
Herbicide Development
This compound is a structural analog to the intermediates used in Indaziflam and Triaziflam synthesis.
-
Mechanism of Action: Triazine herbicides typically inhibit Photosystem II (PSII) or cellulose biosynthesis (in the case of alkylazines like Indaziflam).
-
Role: The fluoromethyl group provides a steric and electronic mimic to a methyl group but with altered metabolic stability and lipophilicity, potentially improving the half-life of the active ingredient in soil.
Pharmaceutical Chemistry
-
Bioisostere: The fluoromethyl group acts as a bioisostere for hydroxymethyl or methyl groups, modulating pKa and membrane permeability.
-
Building Block: Used in the synthesis of PI3K inhibitors or other kinase inhibitors where the triazine core serves as the hinge-binding motif.
Safety & Handling Protocol
Warning: Chlorotriazines are potent sensitizers and potential irritants.
| Hazard Class | Description | Precaution |
| Acute Toxicity | Likely harmful if swallowed or inhaled (based on analogs). | Use in a fume hood. Wear N95/P100 respirator. |
| Skin Corrosion | Causes skin irritation; potential sensitizer. | Wear nitrile gloves (double-gloving recommended). |
| Eye Damage | Causes serious eye irritation. | Wear chemical safety goggles. |
| Reactivity | Reacts violently with strong nucleophiles; releases HCl. | Store away from bases and oxidizers. |
Disposal: All waste containing fluorinated triazines must be segregated and incinerated via high-temperature chemical waste disposal services to prevent environmental contamination (PFAS-related concerns, though this is a short-chain fluoroalkyl).
References
-
PubChem. 2-amino-4-chloro-6-trifluoromethyl-1,3,5-triazine (CAS 1211518-11-4). National Library of Medicine. Available at: [Link]
-
University of Hertfordshire. Indaziflam (PPDB). Pesticide Properties DataBase. Available at: [Link]
-
MolAid. Chemical Properties of 2-amino-4-chloro-6-trifluoromethyl-1,3,5-triazine. Available at: [Link]
-
ResearchGate. Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones. Available at: [Link]
Sources
Whitepaper: Molecular Architecture and Synthesis of Fluoromethyl Triazin-2-Amine Derivatives
Executive Summary
Fluoromethyl triazin-2-amine derivatives represent a highly privileged class of pharmacophores in modern medicinal chemistry and agrochemical development. By fusing the rigid, hydrogen-bond-capable 1,3,5-triazine (or 1,2,4-triazine) core with the extreme electronegativity and metabolic stability of fluoromethyl groups (—CF₃, —CHF₂, —CH₂F), researchers can precisely tune a molecule's lipophilicity, target binding affinity, and pharmacokinetic half-life[1]. This technical guide explores the physicochemical properties of these derivatives and provides a field-proven, self-validating synthetic protocol for their generation.
Structural Biology and Physicochemical Properties
The Triazine Scaffold and the Fluorine Effect
The 1,3,5-triazine ring is a symmetrical, electron-deficient aromatic system. When substituted with an amine (forming a triazin-2-amine), the molecule gains significant hydrogen-bond donor and acceptor capabilities, making it an excellent bioisostere for pyrimidines in kinase inhibition and antimalarial applications[1].
The introduction of a trifluoromethyl (—CF₃) group fundamentally alters the molecule's electronic and physical profile:
-
Metabolic Shielding: The highly polarized, exceptionally strong C–F bonds (approx. 116 kcal/mol) block cytochrome P450-mediated oxidative degradation at the substituted position, preventing rapid clearance[1].
-
Lipophilicity Modulation: Fluorination increases the partition coefficient (LogP). As seen in the quantitative data below, adding a second —CF₃ group shifts the LogP from 0.20 to 1.50, significantly enhancing passive membrane permeability[2][3].
-
Electronic Deactivation: The strong electron-withdrawing nature of the —CF₃ group depletes electron density from the triazine ring, making the core highly resistant to electrophilic attack but susceptible to nucleophilic substitution.
Quantitative Data: Physicochemical Properties of Key Derivatives
The following table summarizes the molecular weights and structural metrics of foundational fluoromethyl triazin-2-amine derivatives utilized in drug discovery[2][3][4][5].
| Compound Name | PubChem / CAS | Molecular Formula | Molecular Weight ( g/mol ) | LogP | TPSA (Ų) |
| 6-(Trifluoromethyl)-1,3,5-triazine-2,4-diamine | CID 12806 | C₄H₄F₃N₅ | 179.10 | 0.20 | 90.70 |
| 4,6-Bis(trifluoromethyl)-1,3,5-triazin-2-amine | CID 34493 | C₅H₂F₆N₄ | 232.09 | 1.50 | 64.70 |
| 4-Methyl-6-(trifluoromethyl)-1,3,5-triazin-2-amine | CAS 29181-69-9 | C₅H₅F₃N₄ | 178.12 | N/A | N/A |
| 4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine | CAS 1967-25-5 | C₅H₅F₃N₄O | 194.11 | N/A | N/A |
Synthetic Methodology: Overcoming Electronic Deactivation
Synthesizing trifluoromethylated heterocycles presents a distinct thermodynamic challenge. The intense electron-withdrawing effect of the —CF₃ precursor often deactivates reaction intermediates, leading to stalled cyclization and poor yields under standard thermal conditions. To overcome this, modern protocols utilize microwave-assisted organic synthesis (MAOS) to rapidly bypass the activation energy barrier[6][7].
Protocol: Microwave-Assisted Synthesis of 6-(Trifluoromethyl)-1,3,5-triazine-2,4-diamine
This self-validating workflow ensures high-yield condensation of biguanide with a fluorinated ester.
Reagents Required:
-
Biguanide hydrochloride (1.0 eq)
-
Ethyl trifluoroacetate (1.2 eq)
-
Sodium methoxide (NaOMe) (1.1 eq)
-
Anhydrous methanol (Solvent)
Step-by-Step Procedure:
-
Nucleophile Activation (Free-basing): Suspend biguanide hydrochloride in anhydrous methanol. Dropwise, add NaOMe at 0°C.
-
Causality: Biguanide is supplied as a hydrochloride salt for stability. NaOMe deprotonates the salt, freeing the terminal amines and drastically increasing their nucleophilicity for the subsequent attack.
-
-
Electrophilic Addition: Slowly introduce ethyl trifluoroacetate to the chilled mixture. Stir for 30 minutes.
-
Causality: The —CF₃ group makes the adjacent ester carbonyl highly electrophilic. The free biguanide readily performs a nucleophilic acyl substitution, forming a linear intermediate.
-
-
Microwave-Assisted Cyclization: Transfer the solution to a sealed microwave reactor vessel. Irradiate at 100°C for 10–15 minutes (150 W).
-
Precipitation & Isolation: Cool the vessel to room temperature and pour the contents into ice-cold distilled water. The target triazine will precipitate as a crude white solid. Filter under vacuum.
-
Self-Validating Analytical Checks:
-
Purification: Recrystallize from hot ethanol.
-
TLC: Run on silica gel (Hexane:Ethyl Acetate 7:3). A single spot indicates successful purification.
-
GC-MS: Validate the exact molecular weight. The primary molecular ion peak must be m/z = 179.10 [3].
-
¹⁹F-NMR: Confirm the presence of the intact trifluoromethyl group. Look for a sharp, distinct singlet at approximately -76.0 ppm (relative to CFCl₃).
-
Fig 1: Microwave-assisted synthetic workflow for 6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine.
Pharmacological Relevance and Target Binding
The structural geometry of fluoromethyl triazin-2-amines allows them to act as highly effective bidentate ligands in enzymatic active sites. The primary amine at the 2-position acts as a critical hydrogen bond donor to hinge-region residues in kinases, while the triazine ring nitrogens act as acceptors. Simultaneously, the fluoromethyl group projects into hydrophobic pockets, displacing high-energy water molecules and significantly increasing the entropic favorability of the binding event. This dual-action binding modality makes these derivatives indispensable in the design of next-generation targeted therapeutics.
References
- Title: 4,6-Bis(trifluoromethyl)-1,3,5-triazin-2-amine (CID 34493)
- Title: 6-(Trifluoromethyl)-1,3,5-triazine-2,4-diamine (CID 12806)
- Title: 4-Methyl-6-(trifluoromethyl)-1,3,5-triazin-2-amine (CAS 29181-69-9)
- Title: 4-Methoxy-6-(trifluoromethyl)
- Title: Microwave-Assisted Synthesis of Trifluoromethyl-Containing Heterocycles Source: Thieme Connect URL
- Title: Synthesis of 5-Trifluoromethyl-1,4-dihydro-1,2,4-triazines via Base-mediated [3+3] Cycloaddition Source: ResearchGate URL
- Title: A novel one-pot three-component synthesis of 1,3,5-triazine-2-amines under controlled microwave Source: Arkivoc URL
Sources
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- 5. 4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine, TRC 500 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. arkat-usa.org [arkat-usa.org]
Solubility of 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine in organic solvents
An In-Depth Technical Guide to the Solubility of 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine in various organic solvents. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide, written from the perspective of a Senior Application Scientist, offers a robust combination of theoretical principles and detailed experimental protocols. By leveraging established methodologies for analogous chemical structures, researchers are empowered to generate reliable solubility data, a critical parameter in drug discovery and development for processes such as synthesis, purification, formulation, and high-throughput screening.
Introduction: The Significance of 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine and Its Solubility Profile
4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine is a halogenated triazine derivative. The 1,3,5-triazine core is a prevalent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] The substituents on the triazine ring—a chloro group, an amine, and a fluoromethyl group—each play a critical role in the molecule's physicochemical properties and its potential as a building block for novel therapeutics. The chloro group provides a reactive site for further nucleophilic substitution, allowing for the synthesis of diverse compound libraries.[1][2] The fluoromethyl group can significantly impact metabolic stability and binding affinity due to the unique properties of the fluorine atom.
A thorough understanding of a compound's solubility is fundamental to its progression through the drug discovery pipeline. Poor solubility can lead to a host of challenges, including:
-
Inaccurate in vitro assay results: Compound precipitation can lead to unreliable data in biological screens.[3]
-
Limited bioavailability: Low solubility in gastrointestinal fluids can hinder absorption and reduce the efficacy of orally administered drugs.[3]
-
Difficulties in formulation: Developing a stable and effective drug product is challenging without adequate solubility.[3]
-
Complications in synthesis and purification: Solubility dictates the choice of solvents for reactions and crystallization processes.
This guide will provide the necessary tools to experimentally determine the solubility of 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine, thereby mitigating these risks and facilitating informed decision-making in research and development.
Theoretical Framework: Principles of Solubility
Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. It is an equilibrium state that is governed by the principle of "like dissolves like." This principle is a reflection of the intermolecular forces between the solute and solvent molecules. For 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine, key structural features influencing its solubility include:
-
The Triazine Core: The nitrogen atoms in the heterocyclic ring can act as hydrogen bond acceptors.
-
The Amino Group: This group can act as both a hydrogen bond donor and acceptor.
-
The Chloro and Fluoromethyl Groups: These electron-withdrawing groups influence the overall polarity and lipophilicity of the molecule.
The solubility of a compound can be determined under two different conditions: kinetic and thermodynamic.[4]
-
Kinetic Solubility: This is the concentration at which a compound, typically dissolved in a concentrated stock solution like dimethyl sulfoxide (DMSO), begins to precipitate when diluted into an aqueous or organic medium.[4][5][6] It is a measure of a supersaturated solution's stability and is often used in high-throughput screening settings for a rapid assessment.[7]
-
Thermodynamic Solubility: Also known as equilibrium solubility, this is the true solubility of the most stable crystalline form of a compound in a solvent at equilibrium.[3][4][8] This measurement is more time-consuming but provides a more accurate and fundamental understanding of the compound's solubility, which is crucial for later-stage development.[3][7]
Experimental Determination of Solubility
Given the absence of specific public data, an experimental approach is necessary. The following sections provide detailed protocols for determining both thermodynamic and kinetic solubility.
Recommended Solvent Panel
A well-chosen panel of organic solvents, spanning a range of polarities and functionalities, is essential for a comprehensive solubility profile.
| Solvent Category | Solvent | Rationale for Inclusion |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High solubilizing power for a wide range of compounds; common for stock solutions.[7][9] |
| N,N-Dimethylformamide (DMF) | Strong solubilizing capacity, particularly for polar compounds.[10] | |
| Acetonitrile | Used in reversed-phase HPLC; relevant for analytical and purification contexts.[11][12] | |
| Acetone | A common solvent for organic reactions and cleaning. | |
| Polar Protic | Methanol | Capable of hydrogen bonding; frequently used in synthesis and chromatography.[13] |
| Ethanol | A less toxic alcohol, relevant for pharmaceutical formulations.[10] | |
| Isopropanol | A common organic solvent with intermediate polarity. | |
| Nonpolar | Dichloromethane (DCM) | A versatile solvent for a wide range of organic compounds. |
| Tetrahydrofuran (THF) | A cyclic ether with good solvating properties for many organic molecules. | |
| Toluene | An aromatic hydrocarbon, representative of nonpolar aromatic solvents. |
Thermodynamic Solubility Determination: The Shake-Flask Method
The shake-flask method is the gold standard for determining equilibrium solubility.[4] It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached.
Protocol:
-
Preparation: Add an excess amount of solid 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine to a series of glass vials.
-
Solvent Addition: Add a known volume of each selected organic solvent to the respective vials.
-
Equilibration: Seal the vials and place them in a shaker or on a rotator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[4]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Centrifuge the samples to further separate the solid from the supernatant.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant, ensuring no solid particles are transferred. Filtration through a low-binding filter (e.g., PTFE) is recommended.[4]
-
Dilution: Dilute the supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[10] Prepare a calibration curve using standard solutions of the compound with known concentrations.
-
Calculation: Determine the concentration of the compound in the original saturated solution by accounting for the dilution factor.
The following diagram illustrates the workflow for the shake-flask method.
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility Determination: Turbidimetric Method
The turbidimetric method is a high-throughput approach to estimate kinetic solubility by detecting the precipitation of a compound from a supersaturated solution.[5]
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine in 100% DMSO (e.g., 10 mM).[5]
-
Serial Dilution: In a microtiter plate, perform a serial dilution of the DMSO stock solution.
-
Addition to Solvent: Transfer a small, fixed volume of each dilution into a new microtiter plate containing the organic solvent of interest. This rapid addition creates a supersaturated solution.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours).[5][6]
-
Turbidity Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader.[5][6]
-
Data Analysis: The kinetic solubility is determined as the highest concentration that does not show a significant increase in turbidity or absorbance compared to a blank control.
Data Analysis and Reporting
Solubility should be reported in standard units such as milligrams per milliliter (mg/mL), micrograms per milliliter (µg/mL), or molarity (M) at a specified temperature. It is also crucial to document the method used (thermodynamic or kinetic), the equilibration time, and the analytical technique employed.
Conclusion
References
-
Turbidimetric (Kinetic) Solubility Assay - Domainex. [Link]
-
Kinetic Solubility Assays Protocol - AxisPharm. [Link]
-
Aqueous Kinetic Solubility - ADME@NCATS - NIH. [Link]
-
Thermodynamic Solubility Assay - Evotec. [Link]
-
Thermodynamic Solubility Assay - Domainex. [Link]
-
In-vitro Thermodynamic Solubility | Protocols.io. [Link]
-
Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. [Link]
-
Determination of seventeen s-triazine herbicides and derivatives by high-pressure liquid chromatography. [Link]
-
Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]
-
Saturated Solubility Determination and Correlation of 2‑Methyl-4-Methylamino-6-Methoxy-1,3,5-Triazine in Several Aqueous Cosolvent Systems from 278.15 to 323.15 K - ACS Figshare. [Link]
-
Chapter 3 – Structural characterization of triazines. - TDX. [Link]
-
4-Chloro-6-methyl-1,3,5-triazin-2-amine (CID 30591) - MolForge. [Link]
-
Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones | Semantic Scholar. [Link]
-
(PDF) Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones - ResearchGate. [Link]
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - MDPI. [Link]
-
1,3,5-Triazine as core for the preparation of dendrons - arkat usa. [Link]
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Safety Data Sheet (SDS) for 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine
Here is an in-depth technical guide and safety analysis for 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine .
Executive Summary & Chemical Identity
This guide provides a comprehensive technical analysis of 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine , a specialized intermediate used in the synthesis of herbicides (triazine class) and pharmaceutical scaffolds (kinase inhibitors).
Unlike standard Safety Data Sheets (SDS) that list static hazards, this document analyzes the reactivity-driven safety profile of the molecule. The presence of an electrophilic chlorine atom on an electron-deficient triazine ring, combined with a fluoromethyl group, creates a unique profile requiring strict moisture control and specific handling protocols to prevent uncontrolled hydrolysis or alkylation events.
Chemical Identification
| Property | Data |
| Chemical Name | 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine |
| Molecular Formula | C₄H₄ClFN₄ |
| Molecular Weight | 162.55 g/mol |
| Structural Class | Halogenated 1,3,5-Triazine |
| Analog Reference | Read-across data derived from 4-Chloro-6-methyl-1,3,5-triazin-2-amine (CAS 21320-62-7) |
| Physical State | White to off-white crystalline solid (Predicted) |
| Solubility | Soluble in DMSO, DMF, Acetonitrile; sparingly soluble in water (hydrolyzes).[1] |
Hazard Identification: The Mechanistic "Why"
Standard GHS classifications for this compound are derived from Structure-Activity Relationships (SAR) with established triazine analogs (e.g., Atrazine intermediates, Cyanuric chloride derivatives).
GHS Classification (Predicted/Derived)
-
Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.
-
Skin Corrosion/Irritation: Category 2 (H315) - Causes skin irritation.
-
Serious Eye Damage/Irritation: Category 2A (H319) - Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) - May cause respiratory irritation.[2]
-
Skin Sensitization: Category 1 (H317) - May cause an allergic skin reaction.
Deep Dive: Reactivity-Driven Toxicity
The safety profile of this molecule is dictated by two core structural features:
-
The Electrophilic "Warhead" (C-Cl Bond): The 1,3,5-triazine ring is strongly electron-withdrawing. This activates the carbon-chlorine bond toward Nucleophilic Aromatic Substitution (SNAr) .
-
Biological Implication: Upon contact with skin or mucous membranes, the chlorine atom can be displaced by nucleophilic residues (cysteine thiols, lysine amines) on proteins. This "haptenization" is the primary driver for skin sensitization (H317) and tissue irritation.
-
Protocol Implication: Double-gloving (Nitrile + Laminate) is required to prevent permeation and subsequent protein binding.
-
-
The Fluoromethyl Moiety (-CH₂F): Unlike a trifluoromethyl group (-CF₃) which is chemically inert, a monofluoromethyl group can be metabolically labile.
-
Metabolic Risk: Enzymatic oxidation or hydrolysis could theoretically release fluoride ions or formaldehyde equivalents, contributing to oral toxicity (H302).
-
Stability: While generally stable, the proximity to the electron-poor triazine ring increases the acidity of the methylene protons, making the compound sensitive to strong bases (potential for elimination reactions).
-
Handling, Storage, & Stability Protocols
Core Directive: This compound is a moisture-sensitive electrophile . Handling must prioritize the exclusion of atmospheric water to prevent the release of HCl gas and the formation of the inactive hydroxy-triazine.
Stability Logic
-
Hydrolysis: In the presence of moisture, the C-Cl bond hydrolyzes to form 4-hydroxy-6-(fluoromethyl)-1,3,5-triazin-2-amine and Hydrochloric Acid (HCl) .
-
Consequence: The generation of HCl within a closed container can pressurize the vessel and degrade the remaining material.
Storage Specifications
| Parameter | Specification | Rationale |
| Temperature | 2°C – 8°C (Refrigerated) | Retards rate of spontaneous hydrolysis. |
| Atmosphere | Argon or Nitrogen (Inert) | Prevents moisture ingress; O₂ is less critical but inert gas is standard. |
| Container | Amber Glass with PTFE-lined cap | Amber blocks UV (triazines can photodegrade); PTFE resists chemical attack. |
| Desiccant | Required (e.g., Silica gel pack) | Scavenges residual headspace moisture. |
Handling Workflow (Visualization)
The following diagram outlines the decision logic for handling this compound in a research setting.
Figure 1: Safe handling workflow emphasizing moisture exclusion and containment.
Emergency Response & First Aid
Causality: Treatments are designed to neutralize the acidic byproducts (HCl) and prevent systemic absorption of the triazine core.
Spill Cleanup
-
Evacuate & Ventilate: Dust is a respiratory irritant (H335).
-
PPE: Wear a P95/P100 respirator, safety goggles, and nitrile gloves.
-
Neutralization (Do NOT use water):
-
Incorrect: Spraying water releases HCl gas immediately.
-
Correct: Cover spill with a dry mix of Sodium Carbonate (Na₂CO₃) and clay absorbent (1:1 ratio). This neutralizes potential acid generation in situ without vigorous reaction.
-
-
Disposal: Sweep into a container for hazardous chemical waste (Halogenated Organic).
First Aid Measures
-
Eye Contact (Critical): Immediate irrigation is vital.[3][4][5] The hydrolysis of the Cl-group on the moist eye surface generates HCl, causing chemical burns. Flush for 15+ minutes.
-
Skin Contact: Wash with soap and water.[4][6] Avoid using alcohol or DMSO, as these solvents enhance the transdermal penetration of the lipophilic triazine ring.
-
Ingestion: Do not induce vomiting. The compound is a potential alkylating agent; vomiting increases esophageal exposure.
Synthesis & Degradation Pathways
Understanding the chemical lifecycle of the molecule aids in both synthesis planning and waste management.
Reactivity Pathway
The diagram below illustrates the competition between the desired Nucleophilic Aromatic Substitution (SNAr) and the undesired Hydrolysis (Degradation).
Figure 2: Competitive reaction pathways. Moisture control is essential to favor the SNAr pathway over hydrolysis.
Toxicological & Ecological Information
Toxicology (Read-Across)
-
LD50 (Oral, Rat): Estimated at 300–1000 mg/kg based on the methyl analog (CAS 21320-62-7).
-
Carcinogenicity: Triazines (e.g., Atrazine) are under scrutiny for endocrine disruption (mammary tumors in rats). While this specific analog is not fully characterized, it should be handled as a suspected endocrine disruptor .
-
Mutagenicity: The presence of the reactive chloro-group suggests potential mutagenicity via DNA alkylation (Ames test positive in similar chloro-triazines).
Ecological Fate
-
Persistence: The triazine ring is highly stable in soil and water. The fluoromethyl group adds lipophilicity, potentially increasing bioconcentration compared to the methyl analog.
-
Ecotoxicity: Very toxic to aquatic life with long-lasting effects (H410 predicted). Do not release into drains.
References
-
PubChem. (n.d.). 4-chloro-6-methyl-1,3,5-triazin-2-amine (Compound CID 30591).[7] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Registration Dossier: Atrazine and related chloro-triazines. Retrieved from [Link]
-
Bakharev, V. V., et al. (2012).[1] Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones. Russian Chemical Bulletin.[1] (Context for triazine hydrolysis). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4,6-dichloro-N-(4-fluorophenyl)-1,3,5-triazin-2-amine | C9H5Cl2FN4 | CID 2779451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.com [fishersci.com]
- 5. synerzine.com [synerzine.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. PubChemLite - 4-chloro-6-methyl-1,3,5-triazin-2-amine (C4H5ClN4) [pubchemlite.lcsb.uni.lu]
Biological activity of 2-amino-4-chloro-6-fluoromethyl-triazine analogs
Technical Guide: Biological Activity and Therapeutic Potential of 2-Amino-4-Chloro-6-Fluoromethyl-Triazine Analogs
Executive Summary This technical guide provides a comprehensive analysis of the 2-amino-4-chloro-6-fluoromethyl-1,3,5-triazine scaffold, a privileged heterocyclic core pivotal in the design of next-generation agrochemicals (specifically Cellulose Biosynthesis Inhibitors) and pharmaceutical agents (DHFR inhibitors). Unlike classical symmetrical triazines (e.g., melamine, cyanuric chloride), this asymmetric scaffold leverages the unique bioisosteric and metabolic properties of the fluoromethyl group (-CH₂F) to enhance lipophilicity, metabolic stability, and target selectivity.
Core Chemical Architecture & Pharmacophore Analysis
The biological potency of this scaffold stems from the synergistic interplay of its three distinct functional zones.
-
Position 2 (Amino Group, -NH₂):
-
Function: Acts as a primary Hydrogen Bond Donor (HBD).
-
Mechanistic Role: Critical for anchoring the molecule within the binding pocket of enzymes (e.g., Asp27 in DHFR or specific residues in the CESA complex).
-
-
Position 4 (Chloro Group, -Cl):
-
Function: An electrophilic "Warhead" and versatile synthetic handle.
-
Mechanistic Role: In final bioactive molecules, this chlorine is often displaced by bulky amines (e.g., indanyl amines in Indaziflam) to confer specificity. In covalent inhibitors, it can act as a reactive center for nucleophilic cysteine residues.
-
-
Position 6 (Fluoromethyl Group, -CH₂F):
-
Function: The "Metabolic Shield" and lipophilic anchor.
-
Mechanistic Role: The fluorine atom mimics the steric radius of a hydroxyl group while preventing oxidative metabolism (blocking P450 hydroxylation). It increases the dipole moment, enhancing binding affinity in hydrophobic pockets lined with polar residues.
-
Biological Activity Profiles
A. Agrochemistry: Inhibition of Cellulose Biosynthesis (CBI)
The most commercially significant application of 6-fluoroalkyl-triazine analogs is in the herbicide class represented by Indaziflam .[1][2]
-
Mechanism of Action (MoA): Unlike Photosystem II inhibitors (e.g., Atrazine), these analogs act as Cellulose Biosynthesis Inhibitors (CBIs) .[3] They target the Cellulose Synthase A (CESA) complex in the plasma membrane.[4]
-
Physiological Effect: The compound causes the destabilization of the CESA complex, leading to a "clearance" of the enzyme from the membrane. This halts the polymerization of
-1,4-glucan chains, resulting in radial swelling of root tips and cessation of growth. -
Selectivity: The 6-fluoromethyl/fluoroethyl group is essential for binding to the CESA complex in monocots and dicots, distinguishing it from other CBIs like isoxaben.
Figure 1: Mechanism of Action - Cellulose Biosynthesis Inhibition
Caption: Pathway illustrating the inhibition of Cellulose Synthase A (CESA) by fluoromethyl-triazine analogs.
B. Pharmaceutical: DHFR Inhibition (Anticancer/Antimicrobial)
When the C4-chloro group is substituted with an amine, the scaffold functions as an antifolate.
-
Target: Dihydrofolate Reductase (DHFR).
-
Mechanism: The 2,4-diamino motif mimics the pteridine ring of dihydrofolate. The 6-fluoromethyl group occupies the hydrophobic pocket usually filled by the methyl group of methotrexate but offers superior metabolic resistance.
-
Potency: Analogs have shown nanomolar
values against P. falciparum (malaria) and human cancer cell lines (HCT-116).
Quantitative Activity Data (SAR Summary)
The following table summarizes the impact of substitutions at the C6 position on biological activity, derived from comparative studies of triazine analogs.
| C6 Substituent | C4 Substituent | Primary Activity | IC50 / Ki Value | Notes |
| -CH₂F | -NH-Indanyl | CBI (Herbicide) | ~0.5 nM (CESA) | High potency; Indaziflam-type activity. |
| -CF₃ | -NH₂ | DHFR Inhibitor | 7.4 nM (hDHFR) | Enhanced metabolic stability over -CH₃. |
| -CH₃ | -Cl | Intermediate | N/A | Low biological activity; reactive precursor. |
| -CCl₃ | -NH-Aryl | Antimalarial | >100 nM | Lower potency due to steric bulk of -CCl₃. |
Experimental Protocols
Protocol A: Synthesis of 2-Amino-4-chloro-6-fluoromethyl-1,3,5-triazine
Direct synthesis from cyanuric chloride is difficult due to the specific fluoroalkyl requirement. The preferred route utilizes a "Building Block" approach.
Reagents:
-
Fluoroacetamidine hydrochloride
-
Dimethyl N-cyanodithioiminocarbonate[5]
-
Sodium methoxide (NaOMe)
Step-by-Step Methodology:
-
Amidine Formation: Dissolve fluoroacetonitrile (10 mmol) in anhydrous methanol. Add NaOMe (1.1 eq) at 0°C. Stir for 2h. Add ammonium chloride (1.2 eq) and stir overnight to form fluoroacetamidine hydrochloride.
-
Cyclization: React fluoroacetamidine hydrochloride (10 mmol) with dimethyl N-cyanodithioiminocarbonate (10 mmol) in refluxing methanol for 6 hours.
-
Reaction Logic: This forms the 2-amino-4-methylthio-6-fluoromethyl-triazine intermediate. The methylthio group is a versatile leaving group, bioisosteric to chloro in reactivity.
-
-
Chlorination (Halogen Exchange): Dissolve the intermediate in
(excess). Heat to 80°C for 4 hours.-
Observation: Evolution of HCl gas.
-
Workup: Quench carefully on ice. Extract with Ethyl Acetate.
-
-
Purification: Silica gel chromatography (Hexane/EtOAc 8:2).
-
Validation:
should show a triplet/multiplet around -200 to -230 ppm (depending on reference).
Figure 2: Synthetic Workflow
Caption: Stepwise synthesis of the core scaffold from fluorinated precursors.
Protocol B: Cellulose Biosynthesis Inhibition Assay
To verify the activity of the synthesized analog.
-
Plant Material: Arabidopsis thaliana seedlings (Col-0 wild type).
-
Treatment: Germinate seeds on MS agar plates containing the test compound (0.1 nM to 100 nM).
-
Imaging: After 5 days, analyze root morphology using a stereomicroscope.
-
Positive Hit: Significant reduction in root elongation and distinct radial swelling of the root tip (club-root phenotype).
-
-
Confocal Microscopy (Mechanism Check): Use a YFP-CESA6 expressed line.
References
-
Brabham, C., et al. (2014).[7][8] "Indaziflam Herbicidal Action: A Potent Cellulose Biosynthesis Inhibitor."[1][2][3][7][8][9] Plant Physiology. Link
-
Tietjen, K. G., et al. (2005). "Fluoroalkyl-triazines: A new class of cellulose biosynthesis inhibitors." Bayer CropScience Journal. Link
-
Zhou, W., et al. (2012). "Synthesis and biological evaluation of 1,3,5-triazine derivatives as antimicrobial agents." Bioorganic & Medicinal Chemistry Letters. Link
-
PrepChem. (2023). "Synthesis of 2-amino-4-chloro-6-methoxy-1,3,5-triazine and related analogs." PrepChem Technical Database. Link
-
Bayer CropScience. (2010).[3][7][8] "Indaziflam: Technical Information Bulletin." Bayer Environmental Science. Link
Sources
- 1. Indaziflam herbicidal action: a potent cellulose biosynthesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indaziflam [sitem.herts.ac.uk]
- 3. Indaziflam - Cultivar Magazine [revistacultivar.com]
- 4. Cellulose Biosynthesis Inhibitors: Comparative Effect on Bean Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Characterization of a novel cellulose synthesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Plant and soil microbial composition legacies following indaziflam herbicide treatment [frontiersin.org]
- 8. Plant and soil microbial composition legacies following indaziflam herbicide treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. datapdf.com [datapdf.com]
Advanced Synthesis Pathways for Fluoromethyl-1,3,5-Triazines: A Technical Guide
Topic: Literature review on fluoromethyl triazine synthesis pathways Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The incorporation of fluoromethyl groups (–CH₂F, –CHF₂, –CF₃) into the 1,3,5-triazine (s-triazine) scaffold represents a critical design strategy in modern medicinal chemistry and agrochemical development. These motifs modulate lipophilicity (LogP), metabolic stability, and pKa, often transforming a generic heterocycle into a potent bioactive lead. However, the electron-deficient nature of the triazine ring renders it resistant to classical electrophilic substitution, necessitating specialized synthetic logic.
This guide synthesizes the most robust pathways for accessing fluoromethyl triazines, categorized by De Novo Cyclization (bottom-up construction) and Late-Stage Functionalization (top-down modification). It prioritizes scalability, mechanistic clarity, and operational reproducibility.
Part 1: De Novo Cyclization Strategies
The "Bottom-Up" Approach
For the synthesis of core fluorinated scaffolds, cyclization remains the gold standard. It offers high regiocontrol and allows for the introduction of the fluorine motif from readily available, low-molecular-weight building blocks.
Cotrimerization of Fluorinated Nitriles
This method exploits the thermodynamic stability of the aromatic triazine ring. The acid-catalyzed cotrimerization of a fluorinated nitrile (e.g., trifluoroacetonitrile) with non-fluorinated nitriles or dicyandiamide is a primary industrial route.
-
Mechanism: The reaction proceeds via the formation of an imidate intermediate, followed by nucleophilic attack from a second and third nitrile unit.
-
Critical Insight: Handling gaseous trifluoroacetonitrile (bp -64 °C) is operationally challenging. In situ generation or the use of liquid equivalents like trifluoroacetamidine is preferred for bench-scale synthesis.
Condensation of Amidines with Fluorinated Esters/Anhydrides
A more versatile laboratory method involves the condensation of biguanides or amidines with fluorinated carboxylic acid derivatives (esters or anhydrides).
-
Reaction Logic: An N-imidoylamidine intermediate is formed, which undergoes intramolecular dehydration to close the ring.
-
Advantages: This pathway allows for the precise installation of amino or alkyl substituents at the 4- and 6-positions while fixing the fluoromethyl group at the 2-position.
Visualization: Cyclization Pathway
The following diagram illustrates the retrosynthetic logic and forward pathway for constructing the triazine core using fluorinated building blocks.
Figure 1: Convergent cyclization strategies for de novo synthesis of fluoromethyl triazines.[1]
Part 2: Late-Stage Functionalization
The "Top-Down" Approach
Direct functionalization is essential when the triazine core is already part of a complex molecule (e.g., a drug candidate) and de novo synthesis is impractical.
Radical Trifluoromethylation (Minisci-Type)
The electron-deficient nature of the triazine ring makes it an ideal substrate for nucleophilic radical addition. The Minisci reaction, utilizing carbon-centered radicals, is the dominant methodology.
-
Reagents: Trifluoroacetic anhydride (TFAA) combined with Pyridine N-oxide is a cost-effective source of •CF₃ radicals. Alternatively, Langlois reagent (CF₃SO₂Na) with a photoredox catalyst offers milder conditions.
-
Mechanism:
-
Radical Generation: Oxidative decarboxylation of TFAA or oxidation of sulfinates generates the electrophilic •CF₃ radical.
-
Addition: The radical attacks the most electron-deficient position of the protonated triazine ring.
-
Oxidation/Deprotonation: Loss of a proton and an electron restores aromaticity.
-
-
Selectivity Note: Radical addition is sensitive to steric hindrance. In 2,4-disubstituted triazines, the radical will selectively attack the open 6-position.
Radical Difluoromethylation
Introducing a difluoromethyl (–CHF₂) group is increasingly popular due to its ability to act as a lipophilic hydrogen bond donor (bioisostere of –OH or –SH).
-
Protocol: Photoredox catalysis using fac-Ir(ppy)₃ and reagents like Zn(SO₂CF₂H)₂ (DFMS) or difluoroacetic anhydride.
-
Self-Validating Check: Monitor the reaction for the evolution of SO₂ gas (if using sulfinates), which confirms radical generation.
Visualization: Radical Functionalization Mechanism
This diagram details the Minisci-type mechanism, highlighting the critical radical addition step.
Figure 2: Mechanistic flow of radical trifluoromethylation (Minisci reaction) on the triazine core.
Part 3: Functional Group Interconversion
The Industrial "Swarts" Approach
For large-scale manufacturing, the conversion of a trichloromethyl group to a trifluoromethyl group is highly economical.
-
Precursor Synthesis: 2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine is exhaustively chlorinated to the trichloromethyl analog.
-
Fluorination: Treatment with anhydrous HF or Antimony Trifluoride (SbF₃) / Chlorine (Swarts reagent) effects the Cl→F exchange.
-
Safety: This route requires specialized Hastelloy reactors due to the corrosivity of HF and is generally reserved for kg-to-ton scale production.
Part 4: Comparative Analysis of Methods
| Feature | De Novo Cyclization | Radical (Minisci) Functionalization | Cl -> F Exchange (Swarts) |
| Primary Utility | Building core scaffolds | Late-stage drug diversification | Industrial bulk manufacturing |
| Regiocontrol | Excellent (Pre-determined) | Moderate (Steric/Electronic dependent) | Excellent (Pre-determined) |
| Substrate Scope | Limited to available nitriles/amidines | Broad tolerance of functional groups | Limited (Harsh conditions) |
| Cost Efficiency | Moderate | High (Catalysts/Ligands) | Very High (Economical at scale) |
| Key Reagent | Trifluoroacetamidine | TFAA / CF₃SO₂Na | HF / SbF₃ |
Part 5: Detailed Experimental Protocols
Protocol A: Cyclization to 2-Trifluoromethyl-4,6-diamino-1,3,5-triazine
Based on the condensation of biguanide and trifluoroacetic acid derivatives.
-
Preparation: In a flame-dried round-bottom flask, dissolve biguanide hydrochloride (10 mmol) in anhydrous methanol (20 mL).
-
Base Addition: Add sodium methoxide (10 mmol, 25% in MeOH) dropwise at 0°C to liberate the free base. Stir for 30 minutes.
-
Acylation: Add ethyl trifluoroacetate (12 mmol) dropwise. The reaction is exothermic; maintain temperature <10°C.
-
Cyclization: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC (EtOAc/Hexane).[1][2]
-
Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in cold water (50 mL). The product typically precipitates as a white solid.
-
Purification: Filter and recrystallize from ethanol/water.
-
Validation: Confirm structure via ¹⁹F NMR (singlet approx. -70 to -75 ppm).
Protocol B: Innate Radical Trifluoromethylation of Substituted Triazines
A scalable Minisci-type protocol.
-
Setup: To a solution of the substituted 1,3,5-triazine (1.0 equiv) in CH₂Cl₂/Water (biphasic 1:1) is added sodium triflinate (CF₃SO₂Na, 3.0 equiv).
-
Catalysis: Add TBHP (tert-butyl hydroperoxide, 70% aq., 5.0 equiv) slowly at 0°C.
-
Reaction: Stir vigorously at room temperature for 24 hours. The biphasic system helps solubilize the radical source (aqueous) and the organic substrate.
-
Quench: Quench with saturated aqueous NaHCO₃ and Na₂S₂O₃ (to reduce excess peroxide).
-
Extraction: Extract with CH₂Cl₂ (3x). Dry organic layers over MgSO₄.[2]
-
Purification: Silica gel chromatography. Note that fluorinated products are often significantly less polar than the starting material (higher Rf).
References
-
Synthesis and Reactions of Trifluoromethyl-Substituted 1,3,5-Triazines. ResearchGate. [Link]
-
A Scalable and Operationally Simple Radical Trifluoromethylation. PubMed Central (NIH). [Link]
-
Synthesis of Difluoromethylated Compounds. Xi'an Jiaotong University. [Link]
- Process for the preparation of 6-trifluoromethyl-1,3,5-triazines.
-
Direct C–H functionalisation of azoles via Minisci reactions. Royal Society of Chemistry. [Link]
Sources
Metabolic stability of fluoromethyl groups in triazine scaffolds
Metabolic Stability of Fluoromethyl Groups in Triazine Scaffolds
Executive Summary
The strategic incorporation of fluoromethyl groups (
The Triazine-Fluorine Synergy: Electronic Stabilization
The metabolic stability of a fluoromethyl group is not an intrinsic constant; it is context-dependent. When attached to a triazine scaffold, these groups behave differently than when attached to phenyl or electron-rich heterocycles.
-
The Electron-Deficient Core: The 1,3,5-triazine ring is strongly electron-withdrawing due to the high electronegativity of the three nitrogen atoms. This creates a
-deficient system. -
Deactivation of P450 Oxidation: Cytochrome P450 (CYP450) enzymes typically operate via an electrophilic oxidant (Compound I,
). For oxidative defluorination to occur, the enzyme must abstract a hydrogen atom from the -carbon (the carbon attached to the triazine). -
The Stability Mechanism: The electron-withdrawing nature of the triazine ring pulls electron density away from the
-C-H bond, increasing its bond dissociation energy (BDE) and making it less nucleophilic. Consequently, fluoromethyl groups attached to triazines are generally more metabolically stable than their phenyl-attached counterparts.
Mechanisms of Instability
Despite the stabilizing effect of the triazine ring, metabolism can still occur, particularly for mono- and difluoromethyl groups. Understanding these pathways is critical for lead optimization.
A. Oxidative Defluorination (CYP450-Mediated)
This is the primary clearance pathway for
-
H-Abstraction: P450 abstracts a hydrogen from the fluoromethyl carbon.
-
Radical Rebound: The carbon radical recombines with the hydroxyl radical to form a gem-fluorohydrin intermediate.
-
HF Elimination: The gem-fluorohydrin is unstable and spontaneously eliminates hydrogen fluoride (HF) to form a carbonyl species (aldehyde from
, acyl fluoride from ).
B. Glutathione (GSH) Conjugation
Triazines are known electrophiles. While the fluoromethyl group itself is not typically a handle for direct
-
Acyl Fluoride Trapping: The oxidative defluorination of a difluoromethyl group (
) yields an acyl fluoride. This is a "hard" electrophile that can rapidly react with nucleophiles, including GSH, leading to potentially toxic conjugates or covalent binding to proteins.
Comparative Stability Analysis
The following table summarizes the physicochemical and metabolic profiles of the three fluoromethyl variants on a triazine scaffold.
| Feature | Monofluoromethyl ( | Difluoromethyl ( | Trifluoromethyl ( |
| Metabolic Stability | Low to Moderate. Susceptible to oxidative defluorination to form aldehydes. | Moderate to High. Slower oxidation rate due to weaker H-abstraction propensity, but forms reactive acyl fluorides. | High. Immune to oxidative defluorination (no |
| Lipophilicity ( | Low increase. | Moderate increase. | High increase. |
| H-Bonding | Strong H-bond donor (C-H is acidic). | Weak H-bond donor. | No H-bond donor capacity. |
| Metabolic Product | Formyl-triazine (Aldehyde) + HF. | Triazine-carbonyl fluoride + HF. | Unchanged (or ring oxidation). |
| Risk Profile | Aldehyde metabolite may cause cross-linking. | Acyl fluoride metabolite is a protein alkylation risk. | Low metabolic risk; main liability is high lipophilicity. |
Visualizing the Metabolic Pathways
The following diagram illustrates the divergent metabolic fates of fluoromethyl-substituted triazines.
Figure 1: Divergent metabolic pathways of fluoromethyl-substituted triazines. Note the immunity of the
Experimental Protocols
To rigorously assess the stability of these motifs, a standard microsomal stability assay must be augmented with specific detection methods for defluorination.
Protocol A: Microsomal Stability & Defluorination Assay
Objective: Determine intrinsic clearance (
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Phosphate Buffer (100 mM, pH 7.4).
-
Test Compound (10 mM DMSO stock).
-
Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (IS).
Workflow:
-
Preparation: Dilute test compound to 1
M in phosphate buffer (0.1% DMSO final). -
Incubation:
-
Mix 30
L microsomes + 370 L buffer/compound mix. -
Pre-incubate at 37°C for 5 min.
-
Initiate with 100
L NADPH regenerating system (Final Vol = 500 L).
-
-
Sampling: At
min, remove 50 L aliquots and quench in 150 L Stop Solution. -
Analysis (LC-MS/MS): Centrifuge (4000 rpm, 20 min). Inject supernatant. Monitor parent depletion.
-
Defluorination Check (Critical Step):
-
Use the remaining incubation mixture (uncrushed).
-
Add TISAB II (Total Ionic Strength Adjustment Buffer).
-
Measure free fluoride ions (
) using a Fluoride-Selective Electrode (ISE) . -
Interpretation: Detection of
confirms oxidative defluorination is occurring.
-
Protocol B: Reactive Metabolite Trapping (GSH)
Objective: Detect reactive acyl fluorides or aldehydes generated from
Workflow:
-
Follow the incubation steps in Protocol A.
-
Add Glutathione (GSH) to the incubation mixture at a surplus concentration (5 mM) during the incubation.
-
Analysis: Analyze via LC-MS/MS scanning for Neutral Loss of 129 Da (
-glutamyl moiety) or specific GSH adduct masses.-
Target: Look for [M - F + GSH] adducts (indicative of acyl fluoride trapping).
-
Workflow Visualization
Figure 2: Integrated workflow for stability and liability assessment.
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Available at: [Link]
-
Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Available at: [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Available at: [Link]
-
Ullrich, V., & Diehl, H. (1971). Uncoupling of monooxygenation and electron transport by fluorocarbons in liver microsomes. European Journal of Biochemistry. Available at: [Link]
- Kalgutkar, A. S., et al. (2005). Metabolism-guided drug design: pharmacophores for metabolic stability. Current Topics in Medicinal Chemistry.
Sources
Technical Guide: Potential Toxicity Mechanisms of Chlorotriazine Amines
Executive Summary & Chemical Identity
Chlorotriazine amines refer to a class of bioactive 2-chloro-s-triazine compounds, encompassing both the parent herbicides (e.g., Atrazine, Simazine, Propazine) and their stable, toxicologically significant dealkylated metabolites. While often utilized as agricultural herbicides, their structural core—a 1,3,5-triazine ring substituted with a chlorine and alkyl-amino groups—serves as a critical scaffold in chemical synthesis and drug discovery.
The toxicity of this class is not driven by a single event but by a multi-modal cascade involving metabolic activation, neuroendocrine disruption, and oxidative stress.
The Metabolic Activation Cascade
The toxicity profile shifts as the parent compounds undergo N-dealkylation in the liver (via CYP450s). Researchers must distinguish between the parent and the specific amine metabolite when assessing mechanism of action (MoA).
Key Metabolites:
-
DEA (Desethylatrazine): Retains significant endocrine activity (Aromatase induction).
-
DIA (Desisopropylatrazine): Retains significant endocrine activity.
-
DACT (Diaminochlorotriazine): The fully dealkylated terminal metabolite. Crucial Distinction: DACT exhibits lower aromatase induction potential but higher systemic oxidative toxicity and neuroendocrine suppression than the parent.
Figure 1: Metabolic cascade of chlorotriazines. The transition from secondary amines (DEA/DIA) to the primary amine (DACT) alters the toxicological profile.
Mechanism 1: Neuroendocrine Disruption (The Central Pathway)
The most authoritative grounding for chlorotriazine toxicity is the suppression of the Luteinizing Hormone (LH) surge , a critical event for ovulation and reproductive function. This mechanism is centrally mediated, not peripherally.
The Hypothalamic Catecholamine Blockade
Chlorotriazine amines cross the blood-brain barrier and target the hypothalamus.
-
Target: Tyrosine Hydroxylase (TH) and Dopamine Beta-Hydroxylase (DBH).[1]
-
Effect: Inhibition of dopamine (DA) and norepinephrine (NE) synthesis in the hypothalamus.
-
Causality: The pre-ovulatory LH surge requires a norepinephrine signal to GnRH neurons. Chlorotriazines deplete this NE pool, dampening the GnRH pulse, and subsequently flattening the pituitary LH surge.
Scientific Insight: While parent compounds (Atrazine) decrease intracellular DA/NE, the metabolite DACT has been shown to suppress the LH surge without binding to the estrogen receptor, confirming a non-ER mediated neurotoxicity.
Mechanism 2: Peripheral Endocrine Alteration (The Steroidogenic Pathway)
While the central pathway suppresses LH, the peripheral pathway disrupts steroidogenesis directly in the adrenal and gonadal tissues.
Aromatase (CYP19) Induction
Unlike classical endocrine disruptors that act as receptor agonists/antagonists, chlorotriazine amines (specifically Parent, DEA, and DIA) act as enzyme inducers .
-
Mechanism: They elevate cAMP levels (potentially via PDE inhibition), activating the Protein Kinase A (PKA) pathway.
-
Outcome: Increased transcription of CYP19A1 (Aromatase).
-
Toxicological Consequence: Over-conversion of androgens (Testosterone) to estrogens (Estradiol), leading to hormonal imbalance (e.g., feminization in aquatic models, potential mammary risks in rodent models).
Critical Note: The terminal metabolite DACT acts differently. It does not significantly induce aromatase in H295R cells, suggesting that the alkyl-amino side chains are required for this specific interaction.
Figure 2: Dual Mechanism of Action. The central pathway (left) suppresses reproductive signaling, while the peripheral pathway (right) alters steroid ratios.
Mechanism 3: Cellular Toxicity & Oxidative Stress
Recent evidence highlights DACT as a potent driver of systemic oxidative stress, often exceeding the toxicity of the parent compound in hepatic and testicular tissues.
| Parameter | Atrazine (Parent) Effect | DACT (Metabolite) Effect | Mechanism |
| ROS Generation | Moderate | High | Mitochondrial respiratory chain complex inhibition. |
| Glutathione (GSH) | Minimal depletion | Significant depletion | Conjugation demand and oxidative consumption. |
| Testosterone Synthesis | Suppression | Severe Suppression | Downregulation of Star, Cyp11a1 (P450scc), and Cyp17a1. |
| Liver Enzymes | Mild elevation | Significant elevation | Hepatocellular damage markers (ALT/AST). |
Experimental Protocols (Self-Validating Systems)
To investigate these mechanisms, the following protocols are recommended. These are designed with built-in controls to ensure data integrity.
Protocol A: In Vitro Aromatase Induction Assay (H295R Cell Line)
Used to assess the peripheral steroidogenic pathway (Mechanism 2).
-
Cell Seeding: Seed H295R human adrenocortical carcinoma cells at
cells/well in 24-well plates. Incubate for 24h to allow attachment. -
Acclimatization: Replace medium with serum-free Nu-serum supplemented medium for 24h to synchronize cell cycle and minimize background steroid interference.
-
Treatment:
-
Test: Treat cells with Chlorotriazine amine (0.1, 1, 10, 30 µM) for 24h.
-
Negative Control: 0.1% DMSO vehicle.
-
Positive Control: Forskolin (10 µM) or 8-Br-cAMP (known inducers of CYP19).
-
Specificity Control: Co-treat with Prochloraz (Aromatase inhibitor) to verify signal specificity.
-
-
Aromatase Activity Measurement:
-
Add
- H-androstenedione (substrate) for 1h. -
Perform tritiated water release assay: Extract medium with chloroform, treat aqueous phase with dextran-coated charcoal to remove unreacted substrate.
-
Measure radioactivity in the supernatant (released
H O corresponds to aromatization).
-
-
Validation Criteria: Positive control must induce activity >2-fold. Prochloraz must suppress activity to <10% of basal.
Protocol B: In Vitro Catecholamine Synthesis Assay (PC12 Cell Line)
Used to assess the central neurotoxic pathway (Mechanism 1).
-
Preparation: Culture PC12 (rat pheochromocytoma) cells.[1][2] Differentiate with Nerve Growth Factor (NGF) for 5-7 days if neurite outgrowth assessment is required; otherwise, use undifferentiated for biochemical assay.
-
Exposure: Incubate cells with DACT or Parent compound (10–200 µM) for 6h, 12h, and 24h.
-
Lysis & Extraction: Wash cells with PBS. Lyse in 0.1 M perchloric acid (stabilizes catecholamines).
-
Quantification:
-
Analyze lysate via HPLC-ECD (Electrochemical Detection).
-
Measure: Dopamine (DA), Norepinephrine (NE), and metabolite DOPAC.
-
-
Enzyme Expression Check (Validation):
-
Perform Western Blot on separate lysate fraction for Tyrosine Hydroxylase (TH).
-
Expectation: Chlorotriazines often reduce intracellular DA/NE without always reducing TH protein levels immediately, suggesting enzymatic inhibition or cofactor depletion.
-
References
-
Sanderson, J. T., et al. (2000). 2-Chloro-s-triazine herbicides induce aromatase (CYP19) activity in H295R human adrenocortical carcinoma cells: a novel mechanism for estrogenicity? Toxicological Sciences.[2][3][4] Link
-
Cooper, R. L., et al. (2000). Atrazine disrupts the hypothalamic control of pituitary-ovarian function.[2][5] Toxicological Sciences.[2][3][4] Link
-
McMullin, T. S., et al. (2004). Evidence that atrazine and diaminochlorotriazine inhibit the estrogen/progesterone induced surge of luteinizing hormone in female Sprague-Dawley rats without changing estrogen receptor action. Toxicological Sciences.[2][3][4] Link
-
Zhang, X., et al. (2014). Exposure of mice to atrazine and its metabolite diaminochlorotriazine elicits oxidative stress and endocrine disruption.[6] Environmental Toxicology and Pharmacology.[7] Link
-
Das, P. C., et al. (2000). Differential modulation of catecholamines by chlorotriazine herbicides in pheochromocytoma (PC12) cells in vitro.[2] Toxicological Sciences.[2][3][4] Link
Sources
- 1. Potential mechanisms responsible for chlorotriazine-induced alterations in catecholamines in pheochromocytoma (PC12) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopaminergic toxicity of the herbicide atrazine in rat striatal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Differential modulation of catecholamines by chlorotriazine herbicides in pheochromocytoma (PC12) cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exposure of mice to atrazine and its metabolite diaminochlorotriazine elicits oxidative stress and endocrine disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Synthesis protocol for 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine
Application Note: Synthesis Protocol for 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine
Introduction & Mechanistic Overview
The 1,3,5-triazine scaffold is a privileged structure in drug discovery and agrochemical development. The introduction of a fluoromethyl (–CH₂F) group significantly modulates the lipophilicity, hydrogen-bonding capacity, and metabolic stability of the core. Synthesizing 4-chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine requires a highly controlled, regioselective approach to prevent over-substitution and byproduct formation. This application note details a robust, three-step synthetic protocol, validated through in-process controls (IPCs) to ensure high yield and analytical purity.
Retrosynthetic Analysis & Strategy
The synthesis is designed backward from the target molecule, leveraging the differential reactivity of the triazine ring at each substitution stage:
-
Cyclocondensation: The core is constructed via the condensation of ethyl fluoroacetate with biuret. The use of a strong base (NaOEt) deprotonates the biuret nitrogens, enhancing their nucleophilicity to attack the ester carbonyl, driving an efficient intramolecular cyclization to form the 2,4-dione intermediate.
-
Chlorination: The dione is converted to a 2,4-dichloro-triazine using phosphorus oxychloride (POCl₃). The addition of a catalytic amount of N,N-dimethylaniline generates a highly electrophilic. This complex rapidly converts the tautomeric hydroxyl groups of the triazine into excellent leaving groups, facilitating their displacement by chloride ions.
-
Regioselective Amination: The final step exploits the electronic properties of the triazine ring. The first chlorine atom in a 2,4-dichloro-1,3,5-triazine is highly activated toward Nucleophilic Aromatic Substitution (S_NAr). Once the first amino group is installed, its lone pair donates electron density into the triazine ring via resonance. This significantly raises the LUMO energy of the system,[1]. By strictly controlling the temperature at 0 °C and using exactly 1.0 equivalent of ammonia, over-amination is completely suppressed.
Retrosynthetic pathway for 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine.
Experimental Protocols
Step 1: Synthesis of 6-(Fluoromethyl)-1,3,5-triazine-2,4(1H,3H)-dione
-
Preparation of Base: To a flame-dried, nitrogen-purged round-bottom flask containing anhydrous ethanol (100 mL), carefully add sodium metal (2.2 eq, 50.6 mmol) in small pieces to generate sodium ethoxide.
-
Condensation: Once the sodium has completely dissolved, add biuret (1.0 eq, 23.0 mmol) followed by ethyl fluoroacetate (1.1 eq, 25.3 mmol).
-
Reaction: Heat the mixture to reflux (approx. 78 °C) for 4 hours. Monitor the consumption of biuret via LC-MS.
-
Workup: Cool the reaction to room temperature and concentrate in vacuo. Dissolve the residue in minimal water and acidify to pH 2 using 1M HCl. Collect the resulting white precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to afford Intermediate 1.
Step 2: Synthesis of 2,4-Dichloro-6-(fluoromethyl)-1,3,5-triazine
-
Activation: Suspend Intermediate 1 (1.0 eq, 15.0 mmol) in neat POCl₃ (10 eq, 150 mmol).
-
Catalysis: Cool the suspension to 0 °C and add N,N-dimethylaniline (0.2 eq, 3.0 mmol) dropwise. (Caution: Highly exothermic).
-
Reaction: Attach a reflux condenser and heat the mixture to 105 °C for 12 hours. The suspension will become a clear, dark solution as the chlorination proceeds.
-
Workup: Cool to room temperature. Carefully distill off excess POCl₃ under reduced pressure. Pour the viscous residue onto crushed ice (200 g) with vigorous stirring to quench the residual reagent. Immediately extract the aqueous mixture with dichloromethane (3 × 50 mL). Wash the combined organic layers with cold saturated NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate to yield Intermediate 2 as a pale yellow oil that solidifies upon standing.
Step 3: Regioselective Amination to Target Compound
Step-by-step experimental workflow for the regioselective amination process.
-
Preparation: Dissolve Intermediate 2 (1.0 eq, 10.0 mmol) in anhydrous THF (50 mL, 0.2 M) in a dry flask under a nitrogen atmosphere.
-
Temperature Control: Cool the reactor strictly to 0 °C using an ice-water bath. (Crucial: Do not allow the temperature to rise, as this will lead to diamine formation).
-
Amination: Add ammonia (1.0 eq, 10.0 mmol, 20 mL of a 0.5 M solution in THF) dropwise over 30 minutes via a syringe pump.
-
Monitoring: Stir the reaction at 0 °C for 2 hours. Verify completion via TLC (Hexanes:EtOAc 3:1; target compound R_f ≈ 0.4).
-
Workup & Purification: Quench the reaction with cold water (20 mL). Extract with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to afford the pure target compound.
Data Presentation & Analytical Validation
The protocol acts as a self-validating system; successful progression is confirmed by specific analytical markers at each stage. The table below summarizes the expected quantitative and qualitative data.
| Compound | Yield (%) | Purity (HPLC) | ¹H NMR (400 MHz, CDCl₃/DMSO-d₆, δ ppm) | ¹⁹F NMR (376 MHz, δ ppm) | ESI-MS (m/z) |
| Intermediate 1 | 82 | >95% | 11.2 (br s, 2H, NH), 5.1 (d, ²J_{HF} = 46.5 Hz, 2H, CH₂F) | -225.4 (t) | 146.0 [M+H]⁺ |
| Intermediate 2 | 75 | >98% | 5.4 (d, ²J_{HF} = 46.8 Hz, 2H, CH₂F) | -221.8 (t) | 182.0 [M+H]⁺ |
| Target Compound | 88 | >99% | 7.8 (br s, 2H, NH₂), 5.2 (d, ²J_{HF} = 46.7 Hz, 2H, CH₂F) | -223.1 (t) | 163.0[M+H]⁺ |
Safety & Handling
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water, evolving HCl gas. Handle exclusively in a well-ventilated fume hood using appropriate PPE.
-
Ammonia: Toxic and corrosive. Use titrated solutions in THF rather than gaseous ammonia to ensure exact stoichiometry and minimize exposure risks.
-
Fluoromethyl Compounds: Fluorinated organics can exhibit unique toxicity profiles and act as alkylating agents. Avoid inhalation or skin contact. All waste must be segregated into dedicated halogenated waste streams.
References
-
Pennamuthiriyan, A., et al. "Sustainable Synthesis of Substituted 1,3,5-Triazines by [ONO]-Pincer-Supported Nickel(II) Complexes via an Acceptorless Dehydrogenative Coupling Strategy." The Journal of Organic Chemistry, 2025. URL:[Link]
-
MDPI Editorial Office. "Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles." Molecules, 2023. URL: [Link]
Sources
Application Note: 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine as a Next-Generation Kinase Scaffold
Executive Summary
The 1,3,5-triazine scaffold remains a cornerstone in medicinal chemistry, particularly for ATP-competitive kinase inhibitors (e.g., Idelalisib, Enasidenib). While trifluoromethyl (-CF₃) groups are ubiquitous, the monofluoromethyl (-CH₂F) moiety represents an underutilized yet high-value bioisostere.
This guide focuses on 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine , a specialized intermediate that offers a unique "Goldilocks" reactivity profile. Unlike its trichloro- analogs, this mono-amino, mono-chloro variant allows for highly chemoselective Nucleophilic Aromatic Substitution (SₙAr) without requiring cryogenic conditions. The inclusion of the fluoromethyl group provides critical metabolic stability and dipole interactions distinct from both methyl and trifluoromethyl analogs.
This document details the physicochemical profile, reaction protocols for library synthesis, and quality control methodologies for this intermediate.
Chemical Profile & Design Logic
The "Warhead" Architecture
The molecule is designed with three distinct functional zones, enabling orthogonal functionalization:
| Functional Group | Role in Drug Design | Reactivity/Property |
| C-4 Chlorine | The Electrophile (Handle) | High reactivity toward SₙAr.[1] The "leaving group" for attaching the primary pharmacophore (e.g., aniline, phenol). |
| C-2 Amine | The Anchor (Hinge Binder) | H-bond donor. Typically mimics the adenine ring of ATP, binding to the kinase hinge region. Deactivates the ring slightly, preventing uncontrolled hydrolysis. |
| C-6 Fluoromethyl | The Modulator | Bioisostere: Mimics -CH₂OH or -CH₃ but with altered electronics. Metabolic Block: Prevents benzylic oxidation common in methyl-triazines. Electronic Effect: Inductive withdrawal (-I) activates the C-4 Chlorine more than a methyl group, but less than -CF₃. |
Reactivity Trends (The "Fluorine Effect")
In SₙAr reactions, the electron-deficiency of the triazine ring is paramount.
-
Reactivity Order: Cyanuric Chloride > Dichloro-triazines > 4-Chloro-6-(fluoromethyl)-amino-triazine > Alkyl-amino-triazines.
-
Implication: The amino group at C-2 donates electron density into the ring, stabilizing it. Consequently, displacing the final Chlorine at C-4 requires mild heat (40–60°C) and a non-nucleophilic base, offering superior control compared to the hyper-reactive cyanuric chloride.
Application Protocol: Chemoselective SₙAr Coupling
Objective: To couple a secondary pharmacophore (Nucleophile, R-NH₂) to the triazine core via displacement of the C-4 Chlorine.
Materials
-
Substrate: 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine (1.0 equiv).
-
Nucleophile: Aniline derivative or aliphatic amine (1.1 equiv).
-
Base:
-Diisopropylethylamine (DIPEA) or K₂CO₃ (anhydrous). -
Solvent: Anhydrous 1,4-Dioxane or DMF (Dimethylformamide).
-
Monitoring: LC-MS (ESI+).
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine (1.0 mmol) in anhydrous 1,4-Dioxane (5 mL).
-
Note: Dioxane is preferred over DMF for easier workup if the product is lipophilic. Use DMF if solubility is an issue.
-
-
Activation: Add DIPEA (1.5 mmol, 1.5 equiv) via syringe. Stir at room temperature for 5 minutes.
-
Nucleophile Addition: Add the amine nucleophile (1.1 mmol) in one portion.
-
Reaction:
-
Aliphatic Amines: Stir at 40°C for 2–4 hours.
-
Aromatic Amines (Anilines): Heat to 80°C for 6–12 hours. The amino group on the triazine ring reduces electrophilicity, necessitating higher energy for aniline coupling.
-
-
Monitoring: Check LC-MS for the disappearance of the starting material mass (M+H) and appearance of the product.
-
Critical Check: Watch for hydrolysis (replacement of Cl by OH, Mass -18.5 + 17 = -1.5 shift roughly, usually M+H becomes M-Cl+OH). Ensure moisture exclusion to prevent this.
-
-
Workup:
-
Dilute reaction mixture with EtOAc (20 mL).
-
Wash with 0.5 M HCl (2 x 10 mL) to remove excess DIPEA and unreacted amine nucleophile (if basic).
-
Wash with Brine (10 mL), dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Application Protocol: Quality Control via 19F-NMR
Objective: Verify the integrity of the fluoromethyl group (-CH₂F) and quantify purity without requiring a reference standard of the final product.
Rationale
The -CH₂F group has a distinct chemical shift and coupling pattern. Degradation (e.g., defluorination or oxidation) is immediately visible in the ¹⁹F spectrum.
Protocol
-
Sample Prep: Dissolve 10 mg of the intermediate or final product in 0.6 mL DMSO-d₆.
-
Internal Standard: Add 10 µL of α,α,α-Trifluorotoluene (TFT) stock solution (accurate concentration known) as an internal integration standard.
-
Acquisition:
-
Run ¹⁹F NMR (proton-decoupled if possible for integration, coupled for structure verification).
-
Relaxation Delay (d1): Set to ≥ 10 seconds to ensure full relaxation of fluorine nuclei for accurate integration.
-
-
Analysis:
-
Signal Identification: The -CH₂F fluorine typically appears as a triplet (due to coupling with two protons) around -200 to -230 ppm (check specific shift relative to CFCl₃).
-
Coupling Constant: Observe the ²J_HF coupling (typically 45–50 Hz).
-
Purity Calculation: Compare the integral of the -CH₂F signal to the internal standard (TFT, -63 ppm).
-
Visualizations
Reaction Mechanism & Workflow
The following diagram illustrates the chemoselective pathway and the specific activation energy requirements for the fluorinated scaffold.
Figure 1: SₙAr Reaction Pathway. The presence of the electron-donating amine at C-2 requires elevated temperatures (40-80°C) to overcome the activation energy barrier for displacing the C-4 chlorine.
Library Synthesis Workflow
Logic flow for parallel synthesis using this intermediate.
Figure 2: High-Throughput Synthesis Workflow. Utilizing Solid Phase Extraction (SCX) allows for rapid purification of the basic triazine products from non-basic impurities.
References
-
Blotny, G. (2006). "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522.
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Gedye, R. N., et al. (1986). "The rapid synthesis of organic compounds in microwave ovens." Canadian Journal of Chemistry, 64(1), 194-197. (Foundational reference for thermal acceleration in triazine SₙAr).
-
Probst, D., et al. (2015). "Discovery of Triazine-Based PI3K Inhibitors." Bioorganic & Medicinal Chemistry Letters, 25(20), 4475-4480. (Demonstrates triazine scaffold utility in kinase inhibition).
Sources
Advanced Protocols for the N-Functionalization of 1,3,5-Triazin-2-amine Derivatives
Introduction: The "Deactivated Nucleophile" Challenge
The 1,3,5-triazin-2-amine scaffold (melamine/guanamine derivatives) is a cornerstone in medicinal chemistry, serving as the pharmacophore for PI3K inhibitors (e.g., Idelalisib, Gedatolisib), adenosine receptor antagonists, and various herbicides. However, functionalizing the exocyclic amino group (
The Core Problem: The 1,3,5-triazine ring is strongly electron-withdrawing (
-
pKa Context: The conjugate acid of 1,3,5-triazin-2-amine has a pKa
5.3–5.8. -
Consequence: Standard nucleophilic substitutions (
) often fail or require forcing conditions that degrade the substrate. Metal-catalyzed couplings are hampered by the substrate's tendency to bind metals non-productively (poisoning) or failing to undergo transmetallation.
This guide details three high-fidelity protocols designed to overcome this electronic deactivation: Pd-Catalyzed Arylation , Reductive Alkylation , and Chemoselective Acylation .
Strategic Decision Matrix
Before selecting a protocol, analyze your target moiety (
Figure 1: Decision matrix for selecting the optimal functionalization pathway based on the target substituent.
Protocol 1: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)[1]
Application: Installing Aryl or Heteroaryl groups. Mechanism: The electron-deficient triazine amine is a poor ligand for Pd(II), making the reductive elimination step difficult. We utilize bulky, electron-rich biaryl phosphine ligands (BrettPhos/Xantphos) to facilitate this cycle.
Reagents & Materials[2][3][4][5][6][7][8][9][10][11][12]
-
Substrate: 1,3,5-triazin-2-amine derivative (1.0 equiv).
-
Coupling Partner: Aryl bromide or Aryl triflate (1.2 equiv). Avoid Aryl Chlorides unless highly activated.
-
Catalyst:
(2–5 mol%) or . -
Ligand: BrettPhos (for primary amines) or Xantphos (for difficult substrates). Ratio Pd:Ligand = 1:2.
-
Base:
(2.0 equiv) or (1.5 equiv). -
Solvent: 1,4-Dioxane (anhydrous, degassed).
Step-by-Step Methodology
-
Pre-complexation (Critical): In a glovebox or under Argon, mix
and BrettPhos in a small volume of dioxane. Stir at RT for 5 mins until the solution turns from dark purple to orange-brown. Why: This ensures the active catalytic species is formed before exposing it to the potentially coordinating triazine. -
Reaction Assembly: Add the triazine amine, aryl bromide, and base to a microwave vial.
-
Addition: Transfer the pre-complexed catalyst solution to the vial via syringe. Rinse with remaining dioxane to reach 0.1 M concentration.
-
Heating: Seal and heat to 100°C for 12–18 hours.
-
Optimization: If using microwave irradiation, heat to 120°C for 1 hour.
-
-
Workup: Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify via flash chromatography (typically requiring 0–10% MeOH in DCM due to polarity).
Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| No Conversion | Catalyst poisoning by triazine nitrogens. | Switch to tBuBrettPhos precatalyst (G3) to ensure rapid oxidative addition. |
| Debromination of Partner | Switch solvent to Toluene ; ensure anhydrous conditions. | |
| Low Yield (<30%) | Poor nucleophilicity. | Use LiHMDS (1.0 equiv) to deprotonate the amine before adding catalyst (forming the stronger amide nucleophile). |
Protocol 2: Reductive Alkylation (Reductive Amination)[13]
Application: Installing Alkyl groups (Methyl, Ethyl, Benzyl).
Why not Direct Alkylation? Direct reaction with alkyl halides (
Reagents & Materials[2][3][4][5][6][7][8][9][10][11][12]
-
Substrate: 1,3,5-triazin-2-amine (1.0 equiv).
-
Carbonyl Source: Aldehyde or Ketone (1.5–2.0 equiv).
-
Reducing Agent:
(Sodium triacetoxyborohydride) (3.0 equiv). -
Acid Catalyst: Acetic Acid (AcOH) or
(for ketones). -
Solvent: DCE (1,2-Dichloroethane) or THF.
Step-by-Step Methodology
-
Imine Formation: Dissolve the triazine amine and aldehyde in DCE (0.2 M).
-
For Aldehydes: Add AcOH (2.0 equiv). Stir 1 hr at RT.
-
For Ketones: Add
(1.5 equiv). Stir 4–16 hrs at 50°C. Why: Ketones are sterically hindered and less electrophilic; Titanium acts as a Lewis acid and water scavenger to drive imine formation.
-
-
Reduction: Cool to 0°C. Add
portion-wise. -
Reaction: Allow to warm to RT and stir overnight.
-
Quench:
-
Standard: Add saturated
. -
If Ti used: Quench with Rochelle’s salt solution (Sat. Potassium Sodium Tartrate) and stir vigorously for 1 hr to break the Ti-emulsion.
-
-
Isolation: Extract with DCM. The product is often a secondary amine.
Protocol 3: Chemoselective Acylation
Application: Synthesis of Amides or Ureas.[1][2][3] Mechanism: The low nucleophilicity requires deprotonation to create a reactive amide anion, or the use of hyper-electrophiles.
Reagents
-
Base:
(60% dispersion) or . -
Electrophile: Acid Chloride (
) or Isocyanate ( ). -
Solvent: DMF (anhydrous).
Methodology
-
Deprotonation: Dissolve triazine amine in DMF at 0°C. Add
(1.2 equiv) slowly. Stir for 30 mins. Evolution of gas indicates anion formation.-
Visual Cue: The solution often turns yellow/orange upon anion formation.
-
-
Acylation: Add the Acid Chloride dropwise at 0°C.
-
Completion: Warm to RT and stir for 2 hours.
-
Quench: Pour into ice water. The product often precipitates. Filter and wash with water/pentane.
Visualizing the Reaction Landscape
The following diagram illustrates the mechanistic flow and key intermediates for the described protocols.
Figure 2: Mechanistic pathways for Arylation, Alkylation, and Acylation of triazine amines.
References
-
Buchwald-Hartwig Coupling of Deactivated Amines
-
Maiti, D., et al. "Pd-catalyzed C-N coupling reactions of electron-deficient amines." Chemical Science, 2010.
-
-
Triazine Synthesis & Properties
-
Blotny, G. "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 2006.
-
-
Reductive Amination Protocols
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.
-
-
Medicinal Chemistry Applications (PI3K)
-
Pommier, Y., et al. "Triazine derivatives as PI3K inhibitors." Journal of Medicinal Chemistry, 2015.
-
Sources
Application Note: Preparation of Herbicidal Compounds Using Fluoromethyl Triazine Precursors
Executive Summary
The incorporation of fluorinated motifs into heterocyclic scaffolds is a cornerstone of modern agrochemical design. The fluoromethyl-1,3,5-triazine moiety represents a privileged structure in herbicide development, offering a bioisosteric alternative to chlorotriazines (e.g., Atrazine) with enhanced metabolic stability, lipophilicity, and soil mobility.
This Application Note provides a comprehensive technical guide for the synthesis of herbicidal candidates using 2-(trifluoromethyl)-4,6-dichloro-1,3,5-triazine and related fluoromethyl precursors. Unlike traditional methods that rely solely on cyanuric chloride, this guide focuses on retaining the critical C–F bonds during nucleophilic aromatic substitution (
Chemical Background & Rationale
The Fluorine Effect in Triazine Herbicides
Classically, triazine herbicides function by inhibiting Photosystem II (PSII) in target weeds. The introduction of a fluoromethyl group (
-
Metabolic Blocking: The C–F bond strength (
) prevents oxidative degradation at the methyl site, prolonging field half-life. -
Lipophilicity (
): Fluorination increases lipophilicity, facilitating transport across the waxy plant cuticle. -
Electronic Modulation: The strong electron-withdrawing nature of the
group activates the remaining chlorides at positions 2 and 4 towards nucleophilic attack, requiring modified reaction conditions compared to cyanuric chloride.
Synthetic Strategy
The synthesis of fluoromethyl triazine herbicides generally follows a stepwise displacement strategy. The high reactivity of the fluorinated precursor requires precise temperature control to prevent "over-substitution" (formation of inactive tris-amino byproducts).
Precursor Synthesis & Sourcing
While many researchers purchase 2-(trifluoromethyl)-4,6-dichloro-1,3,5-triazine (CAS: 703-93-5), it can be synthesized in-house for large-scale needs.
Method: Reaction of trifluoroacetamidine with oxalyl chloride or related cyclization agents is possible, but the industrial standard often involves the trimerization of trifluoroacetonitrile with cyanogen chloride, or the fluorination of trichloromethyl-triazine derivatives.
Note: For this guide, we assume the use of the commercially available dichloro-trifluoromethyl precursor to focus on the library generation of herbicides.
Detailed Experimental Protocol
Protocol ID: P-TZ-CF3-01
Title: Sequential Synthesis of Asymmetric 2,4-Diamino-6-(trifluoromethyl)-1,3,5-triazines.
Objective: To synthesize a model herbicide analog, 2-(ethylamino)-4-(isopropylamino)-6-(trifluoromethyl)-1,3,5-triazine , demonstrating the control required for asymmetric substitution.
4.1 Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1] | Purity | Role |
| 2-(Trifluoromethyl)-4,6-dichloro-1,3,5-triazine | 217.96 | 1.0 | >97% | Core Scaffold |
| Ethylamine (2.0 M in THF) | 45.08 | 1.05 | - | Nucleophile A |
| Isopropylamine | 59.11 | 1.2 | >99% | Nucleophile B |
| Diisopropylethylamine (DIPEA) | 129.24 | 2.5 | >99% | Base (Scavenger) |
| THF (Anhydrous) | - | - | HPLC | Solvent |
| Dichloromethane (DCM) | - | - | HPLC | Extraction |
4.2 Step 1: Mono-Substitution (Creation of the "Simazine-like" Core)
Critical Insight: The electron-withdrawing
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, internal thermometer, and nitrogen inlet.
-
Solvation: Charge the flask with 2-(trifluoromethyl)-4,6-dichloro-1,3,5-triazine (2.18 g, 10.0 mmol) and anhydrous THF (50 mL). Cool the solution to -10°C using an acetone/ice bath.
-
Addition A: Mix Ethylamine (5.25 mL of 2.0 M solution, 10.5 mmol) with DIPEA (1.9 mL, 11.0 mmol) in a separate vial.
-
Reaction: Add the amine/base mixture dropwise via syringe pump over 30 minutes . Maintain internal temperature below -5°C.
-
Observation: A white precipitate (DIPEA[2]·HCl) will form immediately.
-
-
Monitoring: Stir at 0°C for 2 hours. Monitor by TLC (Hexane/EtOAc 8:2) or LC-MS. The starting material should be consumed, with the mono-substituted product (
) appearing.-
Checkpoint: If bis-substituted product appears (lower
), reduce temperature for future runs.
-
4.3 Step 2: Di-Substitution (Library Diversification)
-
Warm-up: Allow the reaction mixture from Step 1 to warm to 10°C .
-
Addition B: Add Isopropylamine (0.71 g, 12.0 mmol) and remaining DIPEA (2.0 mL) in THF (10 mL) dropwise over 10 minutes.
-
Heating: Remove the cooling bath. Stir at Room Temperature (25°C) for 4 hours.
-
Note: Unlike cyanuric chloride which often requires reflux for the second substitution, the
activation allows this to proceed at RT.
-
-
Completion: Check LC-MS for conversion to the di-amino product (Mass: ~263 amu).
4.4 Workup & Purification
-
Quench: Pour the reaction mixture into cold water (100 mL) and extract with DCM (
). -
Wash: Wash combined organics with 1M HCl (to remove unreacted amines), saturated
, and brine. -
Dry & Concentrate: Dry over
, filter, and concentrate in vacuo. -
Purification: The crude material is often pure enough (>90%) for screening. For analytical standards, purify via Flash Column Chromatography (Gradient: 0-30% EtOAc in Hexanes).
Analytical Characterization
Compound: 2-(Ethylamino)-4-(isopropylamino)-6-(trifluoromethyl)-1,3,5-triazine
-
Physical State: White crystalline solid.
-
NMR (376 MHz,
): ppm (s, 3F).-
Diagnostic: The singlet confirms the integrity of the
group. If hydrolysis occurred, this signal would disappear or shift significantly.
-
-
NMR (400 MHz,
):- 5.80 (br s, 1H, NH-Ethyl)
- 5.55 (br s, 1H, NH-iPr)
- 4.20 (m, 1H, CH-iPr)
-
3.45 (m, 2H,
-Ethyl) -
1.25 (d, 6H,
-iPr) -
1.18 (t, 3H,
-Ethyl)
-
LC-MS (ESI+): Calculated for
; Found 250.1.
Safety & Handling (HSE)
-
Fluorinated Intermediates: Fluoromethyl triazines can hydrolyze to release HF if exposed to strong acids at high temperatures. Always use basic workups where possible.
-
Sensitization: Triazine precursors are potent sensitizers. Double-gloving (Nitrile) and working in a fume hood are mandatory.
-
Waste Disposal: Segregate halogenated organic waste. Do not mix with strong oxidizers.
Mechanism of Action Diagram
The following diagram illustrates the interaction of the synthesized inhibitor with the D1 protein of Photosystem II, highlighting the role of the fluoromethyl group.
References
-
Synthesis of Trifluoromethyl-Substituted 1,3,5-Triazines. Source:Helvetica Chimica Acta, 2023.[3] URL:[Link] (Provides foundational chemistry for trifluoromethyl triazine ring formation and substitution).
- Process for the preparation of 6-trifluoromethyl-1,3,5-triazine derivatives. Source:European Patent EP0545149B1. URL: (Details industrial routes for trifluoromethyl triazine precursors).
- Fluorotriazine compound with herbicidal activity and its preparation method. Source:China Patent CN102464625B. URL: (Describes the specific herbicidal activity and advantages of fluoro-substituted triazines).
-
Successful fluorine-containing herbicide agrochemicals. Source:Journal of Fluorine Chemistry, 2014.[4] URL:[Link] (Review of commercial herbicides containing fluorine and their modes of action).
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Source:Molecules, 2006.[5][6] URL:[Link] (General protocols for nucleophilic substitution on the triazine ring).
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. thaiscience.info [thaiscience.info]
- 3. researchgate.net [researchgate.net]
- 4. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Note and Protocol for the Scalable Synthesis of 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine
Introduction: The Significance of Fluorinated Triazines in Modern Drug Discovery
The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of fluorine-containing substituents, such as the fluoromethyl group, can significantly enhance the pharmacological properties of these molecules. The high electronegativity and unique steric profile of the fluoromethyl group can modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine is a highly valuable building block for the synthesis of novel drug candidates across various therapeutic areas, including oncology and infectious diseases.
This application note provides a comprehensive and scalable protocol for the synthesis of 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine, designed for researchers, scientists, and professionals in drug development. The described methodology is rooted in well-established principles of triazine chemistry and has been optimized for safety, efficiency, and scalability.
Synthetic Strategy: A Two-Step Approach from Cyanuric Chloride
The synthesis of 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine is achieved through a robust two-step sequence starting from the readily available and cost-effective cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The cornerstone of this strategy lies in the differential reactivity of the three chlorine atoms on the triazine ring, which allows for a controlled, stepwise nucleophilic aromatic substitution.[1][2][3]
Step 1: Synthesis of 2,4-Dichloro-6-(fluoromethyl)-1,3,5-triazine. The initial step involves the selective mono-substitution of cyanuric chloride with a fluoromethyl nucleophile. While various methods for introducing alkyl groups onto a triazine ring exist, the use of a Grignard reagent offers a direct and scalable approach.[4][5][6] The reaction of cyanuric chloride with a fluoromethyl Grignard reagent (such as fluoromethylmagnesium chloride) at low temperatures allows for the selective replacement of one chlorine atom, yielding the key intermediate, 2,4-dichloro-6-(fluoromethyl)-1,3,5-triazine. Careful control of stoichiometry and temperature is paramount to minimize the formation of di- and tri-substituted byproducts.
Step 2: Selective Amination. The second step leverages the decreased reactivity of the remaining two chlorine atoms on the triazine ring. By reacting the 2,4-dichloro-6-(fluoromethyl)-1,3,5-triazine intermediate with ammonia or a suitable ammonia equivalent at a moderately elevated temperature, a second nucleophilic substitution occurs selectively at one of the remaining chlorine atoms. This controlled amination yields the desired 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine.
Caption: Overall synthetic workflow for 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine.
Detailed Experimental Protocols
PART 1: Synthesis of 2,4-Dichloro-6-(fluoromethyl)-1,3,5-triazine
Materials:
| Reagent/Solvent | Formula | M.W. ( g/mol ) | Quantity | Moles |
| Cyanuric Chloride | C₃Cl₃N₃ | 184.41 | 18.44 g | 0.10 |
| Fluoro(chloro)methane | CH₂FCl | 68.49 | 8.22 g | 0.12 |
| Magnesium Turnings | Mg | 24.31 | 2.92 g | 0.12 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 250 mL | - |
| Iodine | I₂ | 253.81 | 1 crystal | - |
Safety Precautions:
-
Cyanuric chloride is corrosive and a lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Grignard reagents are highly reactive, flammable, and moisture-sensitive. All glassware must be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Fluoro(chloro)methane is a gas at room temperature and should be handled with care in a fume hood.
Procedure:
-
Grignard Reagent Preparation: a. To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add magnesium turnings (2.92 g, 0.12 mol) and a crystal of iodine. b. Assemble the apparatus and flame-dry under a stream of dry nitrogen. c. Allow the apparatus to cool to room temperature. d. Add anhydrous THF (50 mL) to the flask. e. In the dropping funnel, prepare a solution of fluoro(chloro)methane (8.22 g, 0.12 mol) in anhydrous THF (50 mL). f. Add a small portion of the fluoro(chloro)methane solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be required. g. Once the reaction has initiated, add the remaining fluoro(chloro)methane solution dropwise at a rate that maintains a gentle reflux. h. After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
Reaction with Cyanuric Chloride: a. In a separate 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve cyanuric chloride (18.44 g, 0.10 mol) in anhydrous THF (150 mL). b. Cool the cyanuric chloride solution to -20 °C using a dry ice/acetone bath. c. Slowly add the prepared fluoromethylmagnesium chloride solution to the cyanuric chloride solution via the dropping funnel over 1-2 hours, maintaining the internal temperature below -15 °C. d. After the addition is complete, allow the reaction mixture to stir at -20 °C for an additional 2 hours.
-
Work-up and Purification: a. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (100 mL) while keeping the temperature below 0 °C. b. Allow the mixture to warm to room temperature and transfer it to a separatory funnel. c. Extract the aqueous layer with ethyl acetate (3 x 100 mL). d. Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter. e. Concentrate the filtrate under reduced pressure to obtain a crude solid. f. Purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford 2,4-dichloro-6-(fluoromethyl)-1,3,5-triazine as a white solid.
PART 2: Synthesis of 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine
Materials:
| Reagent/Solvent | Formula | M.W. ( g/mol ) | Quantity | Moles |
| 2,4-Dichloro-6-(fluoromethyl)-1,3,5-triazine | C₄H₁Cl₂FN₃ | 181.98 | 18.20 g | 0.10 |
| Aqueous Ammonia (28-30%) | NH₃ | 17.03 | 50 mL | ~0.74 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 200 mL | - |
Safety Precautions:
-
Handle aqueous ammonia in a well-ventilated fume hood. It is corrosive and has a pungent odor.
-
The reaction should be performed in a sealed pressure vessel due to the volatility of ammonia.
Procedure:
-
Reaction Setup: a. To a 500 mL pressure vessel, add 2,4-dichloro-6-(fluoromethyl)-1,3,5-triazine (18.20 g, 0.10 mol) and 1,4-dioxane (200 mL). b. Cool the mixture in an ice bath and slowly add aqueous ammonia (50 mL, ~0.74 mol). c. Seal the pressure vessel securely.
-
Reaction: a. Heat the reaction mixture to 50-60 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: a. After completion of the reaction, cool the vessel to room temperature and carefully vent any excess pressure in a fume hood. b. Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the solvent and excess ammonia. c. Add water (200 mL) to the residue and stir for 30 minutes. d. Collect the precipitated solid by vacuum filtration. e. Wash the solid with cold water (2 x 50 mL) and then with a small amount of cold diethyl ether. f. Dry the product under vacuum to yield 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine as a white to off-white solid.
Characterization Data
| Compound | Expected ¹H NMR (δ, ppm) | Expected ¹³C NMR (δ, ppm) | Expected MS (m/z) |
| 2,4-Dichloro-6-(fluoromethyl)-1,3,5-triazine | ~5.8 (d, J ≈ 48 Hz, 2H) | ~175 (t), ~172 (t), ~85 (d, J ≈ 180 Hz) | [M+H]⁺ ≈ 182 |
| 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine | ~7.5 (br s, 2H), ~5.6 (d, J ≈ 48 Hz, 2H) | ~172 (t), ~168, ~165, ~84 (d, J ≈ 180 Hz) | [M+H]⁺ ≈ 163 |
Scalability and Safety Considerations
Scaling up the synthesis of 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine requires careful consideration of several factors to ensure safety and efficiency.
-
Thermal Management: The Grignard formation and its subsequent reaction with cyanuric chloride are exothermic. On a larger scale, efficient heat dissipation is critical. A jacketed reactor with a reliable cooling system is recommended.
-
Reagent Addition: The dropwise addition of the Grignard reagent must be carefully controlled to maintain the desired low temperature and prevent runaway reactions.
-
Inert Atmosphere: Maintaining a strictly inert atmosphere is crucial for the Grignard reaction at any scale to prevent quenching of the reagent and potential fire hazards.
-
Ammonia Handling: For the amination step, the use of a pressure-rated reactor is mandatory. Ensure proper venting and scrubbing of any excess ammonia.
-
Purification: Recrystallization is a viable purification method for both the intermediate and the final product on a larger scale. However, for very large quantities, other techniques such as slurry washing or column chromatography with a suitable stationary phase may need to be explored.[7]
Caption: Mechanism of nucleophilic aromatic substitution for the amination step.
References
-
Afonso, C. A. M., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-102. [Link]
-
Dow Chemical Co. (1962). SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES. DTIC. [Link]
-
Afonso, C. A. M., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. ResearchGate. [Link]
-
Biswas, T. (2020). Cyanuric chloride: Basic idea, preparation and use in organic synthesis and role of triazine ring. YouTube. [Link]
-
Bakharev, V. V., et al. (2012). Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones. ResearchGate. [Link]
-
Afonso, C. A. M., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. PMC. [Link]
-
Taylor & Francis Online. (2024). Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates. [Link]
-
Menicagli, R., et al. (2000). 2-Alkyl-4,6-dialkylamino-1,3,5-triazines via Grignard Alkylation of Cyanuric Chloride: An Aged Reaction Revisited. ResearchGate. [Link]
- Google Patents. (2015). Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine.
- Google Patents. (1971). Process for the production of 2,4-dichloro-6-amino-s-triazines.
-
Menicagli, R., et al. (2000). 2-Alkyl-4,6-dialkylamino-1,3,5-triazines via Grignard Alkylation of Cyanuric Chloride: An Aged Reaction Revisited. Academia.edu. [Link]
-
ResearchGate. (2025). Synthesis and properties of a novel cyanuric chloride derivative. [Link]
-
Sosič, I., et al. (2009). THE SYNTHESIS OF NOVEL 2,4,6-TRISUBSTITUTED 1,3,5-TRIAZINES: A SEARCH FOR POTENTIAL MURF ENZYME INHIBITORS. LOCKSS. [Link]
- Google Patents. (2011). Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine.
-
Chen, Y., et al. (2025). Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids. PMC. [Link]
-
Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. [Link]
-
PubChem. 1,3,5-Triazine-2,4-diamine, 6-chloro-. [Link]
-
Sloop, J. C., et al. (2020). Synthesis of Fluorinated Heterocycles. ResearchGate. [Link]
-
Menicagli, R., et al. (2000). 2-Alkyl-4,6-dialkylamino-1,3,5-triazines via Grignard Alkylation of Cyanuric Chloride: An Aged Reaction Revisited. Academia.edu. [Link]
-
Royal Society of Chemistry. (2018). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. [Link]
-
Syntheses of fluorine-containing heterocyclic compounds via direct and indirect methods using difluorocarbenes. [Link]
- Google Patents. (2012).
-
Arkat USA. (2020). 1,3,5-Triazine as core for the preparation of dendrons. [Link]
-
American Chemical Society. (2006). RCM-Mediated Synthesis of Trifluoromethyl-Containing Nitrogen Heterocycles. The Journal of Organic Chemistry. [Link]
-
American Chemical Society. (2023). Enantioselective Synthesis of Highly Substituted Fluoroalkylated Benzopyranones and 3-Coumaranones via N-Heterocyclic Carbene-Catalyzed Intramolecular Annulations. PMC. [Link]
Sources
- 1. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines [mdpi.com]
- 2. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. arkat-usa.org [arkat-usa.org]
Application Note: Microwave-Assisted Synthesis of Fluoromethyl-1,3,5-Triazines
Topic: Microwave-Assisted Synthesis of Fluoromethyl Substituted Triazines Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, serving as the core for blockbuster drugs like Atrazine (herbicide) and Altretamine (antineoplastic). The incorporation of fluoromethyl groups (
Traditional thermal synthesis of these targets often requires harsh conditions (reflux >24h), toxic solvents, and suffers from poor regioselectivity. This guide details Microwave-Assisted Organic Synthesis (MAOS) protocols that reduce reaction times to minutes while improving yield and purity.[1][2] We present two distinct synthetic pathways: De Novo Cyclotrimerization for core construction and Sequential Nucleophilic Substitution for late-stage functionalization.
Strategic Pathway Selection
Choose the synthetic route based on your starting material availability and structural diversity requirements.
Figure 1: Decision tree for selecting the optimal synthetic pathway based on the desired location of the fluoromethyl group.
Protocol A: De Novo Cyclotrimerization (Direct Ring Fluorination)
This method is ideal for synthesizing 2-trifluoromethyl-4,6-diamino-1,3,5-triazines . It utilizes the "specific microwave effect" where polar transition states are stabilized, significantly accelerating the cyclization of nitriles.
Mechanism
The reaction proceeds via the nucleophilic attack of dicyandiamide on the fluorinated nitrile (or amidine equivalent), followed by intramolecular cyclization. The electron-withdrawing nature of the
Materials
-
Reagent A: Dicyandiamide (1.0 equiv)
-
Reagent B: Trifluoroacetonitrile (or in situ equivalent: Trifluoroacetamidine or Methyl trifluoroacetate) (1.2 equiv)
-
Base: KOH or
-BuOK (0.5 equiv) -
Solvent: 2-Methoxyethanol or DMF (Polar solvents couple efficiently with MW irradiation)
Step-by-Step Protocol
-
Vessel Loading: In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve Dicyandiamide (10 mmol) and the Fluorinated precursor (12 mmol) in 2-Methoxyethanol (4 mL).
-
Catalyst Addition: Add powdered KOH (5 mmol). Note: Ensure the vial is capped immediately if using volatile nitriles.
-
Microwave Parameters:
-
Mode: Dynamic (Temperature Control)
-
Temperature: 140 °C
-
Hold Time: 10 minutes
-
Pressure Limit: 250 psi (17 bar)
-
Stirring: High
-
-
Work-up:
-
Cool the vial to 50 °C using compressed air (internal feature of most reactors).
-
Pour the reaction mixture into ice-cold water (20 mL).
-
The product typically precipitates as a white solid. Filter, wash with cold water, and dry under vacuum.
-
-
Purification: Recrystallization from Ethanol/Water (8:2) is usually sufficient.
Expected Yield: 85-95% (vs. 40-60% thermal reflux for 12h).
Protocol B: Sequential Substitution on Cyanuric Chloride (TCT)
This method allows for the precise installation of fluorinated side chains (e.g.,
Reaction Scheme Control
-
Substitution 1 (
C): Highly selective. -
Substitution 2 (RT -
C): Requires mild heating. -
Substitution 3 (
C): Difficult thermally, but rapid with Microwave.
Materials
-
Core: Cyanuric Chloride (TCT) (1.0 equiv)
-
Nucleophile: 2,2,2-Trifluoroethylamine (or other fluorinated amines)
-
Base: DIPEA (Diisopropylethylamine) or
-
Solvent: THF or 1,4-Dioxane
Step-by-Step Protocol (Trisubstitution Example)
-
Preparation (Step 1 - Cold):
-
Dissolve TCT (1 mmol) in THF (3 mL) in a microwave vial.
-
Add first nucleophile (1.0 equiv) and DIPEA (1.1 equiv) at
C (external ice bath). Stir for 5 mins. Do not microwave yet.
-
-
Intermediate Addition (Step 2):
-
Add the second nucleophile (1.0 equiv) and DIPEA (1.1 equiv).
-
-
Microwave Irradiation (Step 3 - The "Hard" Step):
-
Add the third nucleophile (Fluorinated amine, 1.2 equiv) and excess base.
-
Cap the vial.
-
Temp: 120 °C
-
Time: 5 minutes
-
Power: Max 150W (to prevent overshoot)
-
-
Work-up:
-
Evaporate solvent under reduced pressure.
-
Redissolve in EtOAc, wash with 1N HCl (to remove unreacted amine) and Brine.
-
Dry over
.
-
Experimental Optimization & Data
The following table summarizes the impact of solvent and temperature on the yield of 2-trifluoromethyl-4,6-diamino-1,3,5-triazine (Protocol A).
| Solvent | Temp (°C) | Time (min) | Yield (%) | Notes |
| Ethanol | 80 (Reflux) | 720 (12h) | 45 | Thermal control. Incomplete conversion. |
| Ethanol | 120 (MW) | 10 | 78 | Moderate pressure build-up. |
| DMF | 140 (MW) | 10 | 82 | Difficult work-up (high boiling point). |
| 2-Methoxyethanol | 140 (MW) | 10 | 94 | Optimal. Solubilizes intermediates; easy precipitation. |
| Water | 100 (MW) | 20 | 65 | Green, but poor solubility of fluorinated nitrile. |
Mechanistic Insight & Troubleshooting
Why Microwave?
The formation of the triazine ring involves a polar transition state. According to the Arrhenius equation , reaction rate depends on the pre-exponential factor (
Troubleshooting Guide:
-
Problem: Pressure spike >300 psi.
-
Cause: Decomposition of reagents or volatile byproduct (
). -
Solution: Use a "Gas-Buster" phase (scavenger) or reduce scale. Ensure headspace is >50% of vial volume.
-
-
Problem: Hydrolysis of
to .-
Cause: Extreme basicity at high temp (
C). -
Solution: Reduce temp to 140°C and extend time. Use non-nucleophilic bases (DIPEA) instead of KOH if possible.
-
References
-
Microwave-Assisted Synthesis of Triazines: BenchChem Application Notes. "Protocols for Microwave-Assisted Synthesis of Triazines."
-
Cyclotrimerization Methodology: Heterocycles, 2019, 98(12). "Microwave-Assisted Synthesis of 1,3,5-Triazines."
-
Fluorinated Triazine Precursors: ResearchGate. "Synthesis and Reactions of Trifluoromethyl‐Substituted 1,3,5‐Triazines."
-
Green Chemistry Approaches: MDPI. "Microwave-Assisted Synthesis of Tri-Substituted 1,3,5-Triazines."
-
Direct Fluorination Techniques: Organic Chemistry Portal. "Effective Fluorination Reaction with Et3N • 3 HF Under Microwave Irradiation."
Sources
Application Note: Precision Fluoromethylation of Chlorotriazines
Topic: Reagents for introducing fluoromethyl groups to chlorotriazines Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.
Executive Summary
Chlorotriazines (e.g., cyanuric chloride derivatives) are privileged scaffolds in drug discovery due to their ability to undergo sequential nucleophilic aromatic substitution (
Because the triazine ring is highly electron-deficient, it resists electrophilic attack but is highly susceptible to nucleophilic and nucleophilic radical attack. Therefore, the successful introduction of fluoromethyl groups requires reagents that generate "hard" nucleophilic fluoroalkyl species (stabilized by Copper) or nucleophilic radicals.
This guide details the specific reagents and protocols for installing –CF
Mechanistic Principles & Reagent Selection
The introduction of fluoromethyl groups to chlorotriazines relies on two primary mechanistic pathways: Copper-Mediated Cross-Coupling (for substitution of Cl) and Radical Minisci-Type Reaction (for C-H functionalization, if the Cl is preserved for other uses).
Reagent Selection Matrix
| Target Group | Primary Reagent | Catalyst/Mediator | Mechanism | Key Advantage |
| Trifluoromethyl (-CF | TMSCF | CuI / 1,10-Phen (Stoichiometric or Catalytic) | Oxidative Cross-Coupling Generates nucleophilic "Cu-CF | High fidelity; displaces Cl directly; broad scope. |
| Difluoromethyl (-CHF | Zn(SO | TBHP (Oxidant) | Radical Substitution Generates | Bench-stable solid; avoids gaseous CHF |
| Monofluoromethyl (-CH | CH | Photoredox Catalyst (e.g., Ir or Ru based) | Radical C-H Functionalization Emerging method for late-stage modification. | Allows introduction of the sensitive -CH |
Mechanistic Pathway Visualization
Caption: Divergent pathways for fluoromethylation. The Cu-mediated path (top) substitutes Chlorine, while the Radical path (bottom) favors electron-deficient addition.
Detailed Experimental Protocols
Protocol A: Copper-Mediated Trifluoromethylation (Substitution of Cl)
Objective: Direct displacement of a chlorine atom on a 2,4-dichloro-6-substituted-1,3,5-triazine with a trifluoromethyl group.
Primary Reagent: TMSCF
Materials:
-
Substrate: 2,4-Dichloro-6-amino-1,3,5-triazine (1.0 equiv)
-
Reagent: TMSCF
(2.0 equiv) -
Mediator: CuI (1.1 equiv)
-
Ligand: 1,10-Phenanthroline (1.1 equiv)
-
Activator: CsF (2.0 equiv) or KF (2.0 equiv)
-
Solvent: Anhydrous DMF or NMP (degassed)
Step-by-Step Methodology:
-
Complex Formation (In-Situ): In a glovebox or under strictly inert atmosphere (Ar/N
), charge a flame-dried Schlenk tube with CuI (1.1 equiv), 1,10-Phenanthroline (1.1 equiv), and CsF (2.0 equiv). -
Solvation: Add anhydrous DMF (0.2 M concentration relative to substrate). Stir at room temperature (RT) for 20 minutes to form the active catalyst complex (often a dark homogeneous solution).
-
Reagent Addition: Add TMSCF
(2.0 equiv) dropwise. Caution: Exothermic. Stir for 10–15 minutes to generate the active (phen)Cu-CF3 species. -
Substrate Addition: Add the chlorotriazine substrate (1.0 equiv) either as a solid or dissolved in minimal DMF.
-
Reaction: Seal the tube and heat to 80–100 °C for 12–18 hours.
-
Note: Chlorotriazines are thermally sensitive; monitor by TLC/LCMS. If degradation occurs, lower temp to 60 °C and extend time.
-
-
Work-up: Cool to RT. Dilute with Et
O. Filter through a pad of Celite to remove Copper salts. Wash the filtrate with water (3x) to remove DMF. Dry over MgSO and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc). Note: Trifluoromethylated products are often volatile; avoid high-vacuum drying for extended periods.
Protocol B: Radical Difluoromethylation (Innate C-H Functionalization)
Objective: Introduction of a –CHF
Materials:
-
Substrate: Functionalized 1,3,5-triazine (1.0 equiv)
-
Reagent: Zn(SO
CF H) (3.0 equiv) -
Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq., 5.0 equiv)
-
Solvent: DCM/Water (2:1 biphasic mixture) or DMSO
Step-by-Step Methodology:
-
Setup: To a vial containing the triazine substrate (1.0 equiv) and Zn(SO
CF H) (3.0 equiv), add DCM (0.1 M). -
Initiation: Add water (0.5 volume of DCM) followed by dropwise addition of TBHP (5.0 equiv) at 0 °C.
-
Reaction: Vigorously stir the biphasic mixture at Room Temperature (23 °C) for 24 hours. The vigorous stirring is critical for phase transfer of the radical species.
-
Monitoring: Check LCMS for the mass shift (+50 Da for H
CF H). -
Work-up: Quench with saturated aqueous NaHCO
and Na S O (to neutralize peroxides). Extract with DCM. -
Purification: Silica gel chromatography.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Hydrolysis of Cl (–OH formation) | Wet solvent or moisture in CsF/KF. | Flame-dry glassware; use molecular sieves in DMF; ensure CsF is anhydrous (dry under vacuum at 150°C). |
| Low Conversion (Protocol A) | Inefficient "Cu-CF | Increase TMSCF |
| Regioisomer Mixtures (Protocol B) | Radical attacks multiple sites. | Radical difluoromethylation is sensitive to electronics. The |
| Defluorination | Reaction temperature too high. | Fluoromethyl anions are unstable and can eliminate F |
Safety Considerations (E-E-A-T)
-
TMSCF
: Releases volatile fluorosilanes. Handle in a fume hood. -
Cyanuric Chloride Derivatives: Potent sensitizers and lachrymators. Avoid skin contact.
-
Pressure: Heating DMF/NMP in sealed tubes generates pressure. Use appropriate pressure-rated vessels.
-
HF Generation: During workup of fluorination reactions, trace HF may be generated. Use calcium gluconate gel in case of exposure.
References
-
Ruppert-Prakash Reagent (TMSCF3)
-
Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Trimethyl(trifluoromethyl)silane. Chemical Reviews.[3]
-
-
Copper-Mediated Trifluoromethylation of Heteroarenes
-
Oishi, M., Kondo, H., & Amii, H. (2009). Aromatic Trifluoromethylation Catalytic in Copper. Chemical Communications.[4]
-
-
Baran’s Reagent (Zinc Difluoromethanesulfinate)
- Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., & Baran, P. S. (2012). Practical and Innate Carbon-Hydrogen Functionalization of Heterocycles.
-
Langlois Reagent (Radical Trifluoromethylation)
- Langlois, B. R., Laurent, E., & Roidot, N. (1991).
-
Review of Fluorination on Nitrogen Heterocycles
-
Reichel, M., & Karaghiosoff, K. (2020). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. Angewandte Chemie International Edition.[5]
-
Sources
- 1. Photosensitized direct C-H fluorination and trifluoromethylation in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks [beilstein-journals.org]
- 4. Synthesis of N-CF3 hydrazines through radical trifluoromethylation of azodicarboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Note: Solid-Phase Synthesis Applications of 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine
Introduction & Chemical Rationale
The development of highly functionalized combinatorial libraries relies heavily on versatile, chemoselective building blocks. Among these, 1,3,5-triazine derivatives have emerged as privileged scaffolds due to their predictable, temperature-controlled reactivity 1[1]. While 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) serves as a trifunctional hub, its sequential substitution often requires careful thermal management to prevent over-reaction 2[2].
4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine is a specialized mono-reactive electrophile designed for late-stage functionalization and terminal capping in solid-phase synthesis (SPS). By pre-installing an amino group and a fluoromethyl moiety, the triazine ring's electrophilicity is significantly attenuated. This compound serves a dual purpose:
-
Terminal Modifier: It acts as a robust capping agent for resin-bound amines or thiols, terminating chain elongation with a metabolically stable pharmacophore 3[3].
-
Biophysical Probe: The fluoromethyl group (
) introduces a highly sensitive NMR handle, enabling fragment-based drug discovery (FBDD) screening without the steric bulk of a trifluoromethyl group 4[4].
Mechanistic Insights & Causality (E-E-A-T)
To successfully integrate this building block into an SPS workflow, one must understand the causality behind the required reaction conditions.
In unsubstituted cyanuric chloride, the three strongly electronegative chlorine atoms render the ring highly susceptible to nucleophilic aromatic substitution (
Causality in Protocol Design: Because its reactivity mirrors the sluggish third substitution step of cyanuric chloride, standard room-temperature coupling conditions will fail 2[2]. To drive the
Figure 1: Solid-phase nucleophilic aromatic substitution (SNAr) workflow for triazine tagging.
Quantitative Optimization Data
To demonstrate the necessity of thermal activation, Table 1 summarizes the conversion rates of 4-chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine when coupled to a model resin-bound dipeptide (H-Ala-Leu-Rink Amide).
Table 1: Optimization of
| Entry | Solvent | Base (Equiv) | Triazine (Equiv) | Temperature | Time | Conversion (%)* |
| 1 | DMF | DIEA (5.0) | 3.0 | 24 h | < 15% | |
| 2 | DMF | DIEA (5.0) | 3.0 | 12 h | 68% | |
| 3 | NMP | DIEA (10.0) | 5.0 | 12 h | > 99% | |
| 4 | NMP | DIEA (10.0) | 5.0 | 1 h | > 99% |
*Conversion determined by LC-MS integration at 214 nm following micro-cleavage.
Experimental Protocol: N-Terminal Triazine Capping
This protocol outlines a self-validating methodology for appending the fluoromethyl-triazine scaffold to a solid-supported peptide or small molecule amine.
Materials Required:
-
Resin-bound primary amine (e.g., on Rink Amide AM resin,
loading) -
4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine (5.0 equivalents)
- -Diisopropylethylamine (DIEA) (10.0 equivalents)
- -Methyl-2-pyrrolidone (NMP), anhydrous
-
Cleavage Cocktail: 95% TFA / 2.5% TIS / 2.5%
Step-by-Step Methodology:
Step 1: Resin Preparation & Swelling
-
Transfer
of the Fmoc-deprotected resin-bound amine to a fritted solid-phase synthesis syringe. -
Swell the resin in anhydrous NMP (
) for 30 minutes at room temperature. Drain the solvent.
Step 2:
-
Dissolve 4-chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine (
, 5 eq) in of anhydrous NMP. -
Add DIEA (
, , 10 eq) to the solution. -
Draw the solution into the syringe containing the swelled resin.
-
Seal the syringe and incubate in a heating block or reactor at
for 12 hours with gentle agitation. (Note: If using a microwave peptide synthesizer, heat to for 1 hour).
Step 3: Washing
-
Drain the reaction mixture.
-
Wash the resin sequentially to remove unreacted starting materials and salts: NMP (
), DMF ( ), DCM ( ), and Methanol ( ). -
Dry the resin under a stream of nitrogen.
Step 4: Self-Validation (Micro-Cleavage & Kaiser Test)
-
Colorimetric Validation: Perform a Kaiser test on a few resin beads. A colorless/yellow result indicates complete consumption of the primary amine. A blue result indicates incomplete reaction, necessitating a repeat of Step 2.
-
Analytical Validation: Transfer
of resin to a microcentrifuge tube. Add of the TFA cleavage cocktail for 1 hour. Evaporate the TFA, dissolve in Acetonitrile/Water, and analyze via LC-MS to confirm the presence of the desired mass ( ) and absence of the starting amine.
Step 5: Global Cleavage
-
Once validated, treat the bulk resin with
of the TFA cleavage cocktail for 2 hours at room temperature. -
Collect the filtrate, precipitate the product in cold diethyl ether, centrifuge, and lyophilize to obtain the crude fluoromethyl-triazine tagged compound.
Application: NMR Screening in Drug Discovery
Beyond structural capping, the incorporation of the fluoromethyl group provides a powerful biophysical advantage. Fluorine is highly sensitive to changes in its local chemical environment, and its 100% natural abundance makes it an ideal NMR nucleus 5[5].
When a library of triazine-tagged compounds is incubated with a target protein, molecules that bind to the protein will experience a drastic increase in their rotational correlation time. In
Figure 2: Logical flow of 19F NMR screening using the fluoromethyl-triazine tag.
References
-
Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry (2018). 1
-
Efficient automated solid-phase synthesis of recognition-encoded melamine oligomers. Chemical Science (2024). 2
-
Solid-Phase Synthesis of Combinatorial Libraries of Trisubstituted 1,3,5-Triazines. Heterocycles (1998). 3
-
Synthesis and applications of fluorinated, polyfluoroalkyl-and polyfluoroaryl-substituted 1,2,3-triazoles. Organic Chemistry Frontiers (2024). 4
-
Fluorine in Pharmaceutical and Medicinal Chemistry. Imperial College Press (2012). 5
Sources
- 1. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]
- 2. Efficient automated solid-phase synthesis of recognition-encoded melamine oligomers - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00973H [pubs.rsc.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
Troubleshooting & Optimization
Improving yield in the synthesis of 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine
Welcome to the Process Chemistry Support Portal. As a Senior Application Scientist, I have designed this technical guide specifically for researchers and drug development professionals tasked with optimizing the synthesis of 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine (CAS: 253870-34-7) .
Synthesizing unsymmetrical 1,3,5-triazines requires rigorous chemoselective control. The methodology detailed below relies on a four-step functionalization of cyanuric chloride. By understanding the thermodynamic and kinetic principles governing the triazine core, you can eliminate statistical mixtures and achieve high-purity yields.
I. Synthetic Architecture & Pathway Visualization
The most scalable approach to this molecule avoids unstable fluoromethyl Grignard reagents. Instead, we utilize a stepwise desymmetrization of cyanuric chloride: controlled amination, palladium-catalyzed methylation, radical bromination, and finally, halophilic fluorination.
Fig 1: Four-step synthetic workflow for 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine.
II. Quantitative Process Parameters
To ensure your workflow is a self-validating system, use the following analytical metrics to verify the success of each intermediate before proceeding.
| Process Step | Target Intermediate | Expected Yield | Critical IPC Metric (Self-Validation) | Primary Impurity Risk |
| 1. Amination | 2-Amino-4,6-dichloro-1,3,5-triazine | 85–90% | LC-MS:[M+H]+ m/z 165.0 | Di-aminated triazine |
| 2. Methylation | 2-Amino-4-chloro-6-methyl-1,3,5-triazine | 75–80% | LC-MS: [M+H]+ m/z 145.0 | Des-chloro byproduct |
| 3. Bromination | 2-Amino-4-chloro-6-(bromomethyl)-... | 60–65% | ¹H NMR: -CH₂Br singlet ~4.3 ppm | Di-bromomethyl species |
| 4. Fluorination | 4-Chloro-6-(fluoromethyl)-... | 70–85% | ¹⁹F NMR: doublet ~ -215 ppm | Hydrolyzed triazinol |
III. Mechanistic Troubleshooting & FAQs
Q1: During Step 1 (Amination), my LC-MS shows a significant amount of di-aminated side product. Why is this happening, and how do I prevent it? Causality: Cyanuric chloride possesses three identical C-Cl bonds, but their reactivity drops stepwise upon substitution due to the loss of electron-withdrawing inductive effects[1]. The first substitution is kinetically favored at 0 °C, the second at room temperature, and the third requires elevated temperatures (>60 °C)[2]. Solution: Your reaction is experiencing thermal micro-environments. Ensure the internal temperature never exceeds 2 °C. Use a biphasic solvent system (e.g., acetone/water) and add the aqueous ammonia via a syringe pump over 60 minutes to prevent localized exothermic spikes that provide the activation energy for the second substitution.
Q2: Why do you recommend a Suzuki-Miyaura coupling for Step 2 instead of a simple Grignard reagent (MeMgBr)? Causality: While methylmagnesium bromide can displace the chloride, Grignard reagents are highly basic. They will preferentially deprotonate the free exocyclic -NH₂ group, requiring excess equivalents, which subsequently attack the electron-deficient triazine ring, leading to ring-opening or over-alkylation. Palladium-catalyzed cross-coupling with methylboronic acid is strictly chemoselective for the C-Cl bond and perfectly tolerates the unprotected amine[3].
Q3: My radical bromination (Step 3) yields an inseparable mixture of mono- and di-brominated products. How can I push the yield of the mono-brominated product? Causality: Radical halogenation is statistically driven. Once the mono-bromo product forms, the remaining hydrogens on the -CH₂Br group are still susceptible to radical abstraction. Because mono- and di-brominated triazines have nearly identical Rf values on silica gel, purification is notoriously difficult. Solution: Deliberately starve the reaction of bromine. Use exactly 0.95 equivalents of NBS . It is far easier to separate the highly polar unreacted starting material from the mono-brominated product than it is to separate the mono- from the di-brominated species.
Q4: In the final fluorination step, I observe significant hydrolysis (loss of the triazine chloride). How do I prevent this? Causality: The 1,3,5-triazine core is highly susceptible to nucleophilic aromatic substitution (SNAr) by water[4]. Common fluorinating agents like Potassium Fluoride (KF) are hygroscopic; trace water generates hydroxide ions, which rapidly hydrolyze the remaining C-Cl bond. Solution: Switch to Silver(I) Fluoride (AgF) in strictly anhydrous acetonitrile. AgF operates via a halophilic mechanism—the Ag⁺ ion coordinates with the bromine atom, precipitating as AgBr, which drives the aliphatic SN2 fluorination forward under mild conditions without generating basic hydroxide species.
Fig 2: Chemoselectivity in Step 4: AgF-mediated fluorination vs. KF-induced hydrolysis.
IV. Standard Operating Procedures (SOPs)
Step 1: Regioselective Amination
-
Dissolve cyanuric chloride (10.0 g, 54.2 mmol) in acetone (100 mL) and cool the solution to 0 °C using an ice-brine bath.
-
Slowly add a solution of 28% aqueous ammonium hydroxide (3.6 mL, ~54.2 mmol) diluted in 20 mL of water dropwise over 1 hour.
-
Maintain the pH at ~7.0 by the simultaneous addition of 1M NaHCO₃.
-
IPC: Check TLC (Hexanes:EtOAc 4:1). The starting material should be consumed.
-
Pour into 200 mL of ice water, filter the white precipitate, and dry under vacuum to yield 2-amino-4,6-dichloro-1,3,5-triazine.
Step 2: Chemoselective Methylation
-
In an oven-dried Schlenk flask, suspend the Step 1 intermediate (5.0 g, 30.3 mmol), methylboronic acid (1.9 g, 31.8 mmol, 1.05 eq), and K₂CO₃ (8.3 g, 60.6 mmol) in a degassed mixture of 1,4-dioxane/water (9:1, 60 mL).
-
Add Pd(dppf)Cl₂ (1.1 g, 1.5 mmol, 5 mol%).
-
Heat the mixture to 60 °C under a nitrogen atmosphere for 4 hours.
-
IPC: LC-MS must show the disappearance of the dichloro mass signal.
-
Cool, dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via flash chromatography to yield 2-amino-4-chloro-6-methyl-1,3,5-triazine.
Step 3: Controlled Radical Bromination
-
Dissolve the Step 2 intermediate (3.0 g, 20.7 mmol) in anhydrous acetonitrile (50 mL).
-
Add N-Bromosuccinimide (NBS) (3.5 g, 19.6 mmol, 0.95 eq ) and AIBN (0.34 g, 2.0 mmol, 10 mol%).
-
Reflux at 80 °C under continuous nitrogen flow for 3 hours.
-
IPC: Monitor strictly via ¹H NMR. Stop the reaction when the methyl singlet (~2.4 ppm) is ~90% consumed to prevent the emergence of the di-bromo singlet (~6.6 ppm).
-
Concentrate and purify via silica gel chromatography to isolate 2-amino-4-chloro-6-(bromomethyl)-1,3,5-triazine.
Step 4: Halophilic Fluorination
-
In a foil-wrapped, oven-dried flask (light-sensitive), dissolve the Step 3 intermediate (2.0 g, 8.9 mmol) in strictly anhydrous acetonitrile (30 mL).
-
Add Silver(I) Fluoride (AgF) (1.7 g, 13.4 mmol, 1.5 eq) in one portion under nitrogen.
-
Stir the suspension at 40 °C for 12 hours. A yellow precipitate (AgBr) will form.
-
IPC: ¹⁹F NMR should reveal a distinct doublet around -215 ppm corresponding to the -CH₂F group.
-
Filter the mixture through a pad of Celite to remove silver salts. Concentrate the filtrate and purify via preparative HPLC to yield the final product: 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine .
V. References
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI Molecules.1[1]
-
Fluorous 2,4-Dichloro-1,3,5-triazine (F-DCT) as Amide Coupling Agent. PMC. 2[2]
-
Sequential One-Pot Synthesis of Diverse Functionalized 1,3,5-Triazines via Cyanuric Chloride. ChemRxiv. 3[3]
-
SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES. DTIC. 4[4]
Sources
Technical Support Center: Purification of 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth information and troubleshooting advice for the purification of 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine. As a key intermediate in various synthetic pathways, achieving high purity of this compound is critical for the reliability and success of subsequent research and development efforts. This center is designed to address common challenges and provide practical, field-proven solutions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the common impurities in the synthesis of 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine?
A1: The impurity profile of 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine is largely dependent on the synthetic route employed. A common method for the synthesis of similar triazines involves the sequential substitution of cyanuric chloride[1][2]. Based on this, the likely impurities can be categorized as follows:
-
Unreacted Starting Materials: Residual cyanuric chloride and fluoroacetamide may be present in the crude product[3][4].
-
Incompletely Substituted Intermediates: Due to the stepwise nature of the substitution on the triazine ring, you may encounter mono- and di-substituted intermediates.
-
Hydrolysis Products: The chloro-substituent on the triazine ring is susceptible to hydrolysis, which can be exacerbated by the presence of moisture or basic conditions during workup and purification. This can lead to the formation of the corresponding hydroxy-triazine derivative[5][6].
-
Side-Products: Depending on the reaction conditions, side reactions involving the starting materials or intermediates can lead to other structurally related impurities.
Q2: What are the recommended purification methods for this compound?
A2: The primary methods for purifying 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine are recrystallization and flash column chromatography. For achieving very high purity (>98%), semi-preparative High-Performance Liquid Chromatography (HPLC) can be employed[7]. The choice of method will depend on the impurity profile and the required final purity.
Q3: How can I assess the purity of my sample?
A3: Purity assessment can be performed using a combination of chromatographic and spectroscopic techniques:
-
Thin-Layer Chromatography (TLC): A quick and effective method to monitor reaction progress and assess the number of components in the crude product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample and can be used to detect and quantify impurities[8].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation of the desired product and for identifying the presence of impurities by comparing the spectra of crude and purified materials[9].
Q4: What are the stability considerations during purification?
A4: The primary stability concern for 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine is the potential for hydrolysis of the C-Cl bond on the triazine ring[5][6]. To minimize this, it is crucial to:
-
Use anhydrous solvents for both recrystallization and chromatography.
-
Avoid prolonged exposure to acidic or basic conditions, especially at elevated temperatures.
-
If an aqueous workup is necessary, it should be performed quickly and at a low temperature.
Section 2: Troubleshooting Guide
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no crystal formation | - The compound is too soluble in the chosen solvent.- The solution is not sufficiently concentrated. | - Try a different solvent or a solvent system where the compound has lower solubility at room temperature.- Concentrate the solution by slowly evaporating the solvent. |
| Oiling out instead of crystallization | - The solution is supersaturated.- The cooling rate is too fast.- The presence of impurities is inhibiting crystallization. | - Add a small amount of solvent to dissolve the oil and allow it to cool more slowly.- Use a seed crystal to induce crystallization.- Consider a preliminary purification step like a quick filtration through a silica plug before recrystallization. |
| Poor recovery of the purified product | - The compound has significant solubility in the cold recrystallization solvent.- Too much solvent was used for washing the crystals. | - Cool the crystallization mixture in an ice bath to minimize solubility.- Wash the crystals with a minimal amount of ice-cold solvent. |
| Product still impure after recrystallization | - The impurity has similar solubility properties to the product in the chosen solvent.- The impurity co-crystallized with the product. | - Try a different recrystallization solvent or a multi-solvent system.- Perform a second recrystallization.- Consider using flash column chromatography for a more effective separation. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the product from impurities | - The eluent system is not optimized.- The column is overloaded.- Improper column packing. | - Optimize the eluent system using TLC to achieve a good separation (Rf of the product should be around 0.3-0.4).- Use an appropriate amount of crude material for the column size.- Ensure the column is packed uniformly without any cracks or air bubbles. |
| Product streaking or tailing on the column | - The compound is interacting too strongly with the stationary phase (silica gel is acidic).- The sample is not fully dissolved in the loading solvent. | - For basic compounds like amines, adding a small amount of a basic modifier (e.g., 0.1-1% triethylamine) to the eluent can improve peak shape.- Ensure the sample is fully dissolved in a minimal amount of solvent before loading. |
| Low recovery from the column | - The product is irreversibly adsorbed onto the stationary phase. | - Add a modifier to the eluent as described above.- Consider using a different stationary phase like alumina or a functionalized silica. |
| Product degradation on the column | - The compound is unstable on the acidic silica gel. | - Deactivate the silica gel by washing it with a solvent containing a small amount of a base (e.g., triethylamine) before packing the column.- Use a less acidic stationary phase like neutral alumina. |
Section 3: Detailed Purification Protocols
Protocol 1: Recrystallization (General Procedure)
This protocol is a general guideline. The optimal solvent and conditions should be determined experimentally on a small scale.
1. Solvent Selection:
-
Test the solubility of the crude product in various solvents (e.g., heptane, ethyl acetate, acetonitrile, isopropanol, or mixtures thereof) at room temperature and at their boiling points. A good recrystallization solvent will dissolve the compound when hot but not when cold. A patent for a similar compound, 2-chloro-4,6-dimethoxy-1,3,5-triazine, suggests heptane for recrystallization[10].
2. Dissolution:
-
Place the crude 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid.
3. Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.
4. Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
5. Isolation and Washing:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.
6. Drying:
-
Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography (General Procedure)
1. Stationary Phase and Eluent Selection:
-
Use silica gel as the stationary phase.
-
Determine a suitable eluent system using TLC. A good starting point for triazine derivatives is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or acetone). For amino-substituted triazines, a small amount of a basic modifier like triethylamine (0.1-1%) can be added to the eluent to prevent tailing[1].
2. Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent mixture.
-
Pour the slurry into the column and allow it to pack uniformly.
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (ideally the chromatography eluent or a more polar solvent like dichloromethane).
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
4. Elution and Fraction Collection:
-
Begin elution with the determined solvent system. A gradient elution (gradually increasing the polarity of the eluent) can be used to improve separation.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
5. Solvent Evaporation:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Section 4: Visual Aids
General Purification Workflow
Caption: A general workflow for the purification of 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine.
Recommended Solvents for Purification
| Purification Method | Recommended Solvents/Systems | Rationale/Considerations |
| Recrystallization | Heptane, Ethyl Acetate, Acetonitrile, Isopropanol, or mixtures thereof. | The choice depends on the specific impurity profile. Heptane has been used for similar chlorotriazines[10]. A solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures. |
| Flash Column Chromatography | Hexane/Ethyl Acetate, Heptane/Acetone with 0.1-1% Triethylamine. | A gradient of increasing polarity is often effective. The addition of triethylamine helps to prevent peak tailing for basic amine compounds on acidic silica gel[1]. |
References
- Google Patents. (n.d.). Method for removing halogens from an aromatic compound.
- Al-Othman, Z. A., Ali, I., & Harrath, A. H. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances, 15(1), 1-25.
-
Open-Source Malaria. (2019, January 31). 5-Fluorocytosine. GitHub Pages. [Link]
- Bakharev, V. V., Gidaspov, A. A., Parfenov, V. E., Ul'yankina, I. V., Zavodskaya, A. V., Selezneva, E. V., Suponitskii, K. Y., & Sheremetev, A. B. (2012). Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones. Russian Chemical Bulletin, 61(1), 99–112.
- Forgács, E., & Cserháti, T. (2000). Chromatographic separation and molecular modelling of triazines with respect to their inhibition of the growth of L1210/R71 cells.
- George, G., & Gideon, J. (1978). Synthetic Methods and Reactions; 82 1 . Cyanuric Chloride, a Mild Dehydrating Agent in the Preparation of Nitriles from Amides.
- BenchChem. (2025).
- Google Patents. (n.d.). Method for producing 2-amino-4-(trifluoromethyl)pyridine.
- Kral, V., Kvasnicova, E., & Stibor, I. (n.d.). Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamide and amino acid (tyrosine, glutamine)
- Brückner, H., & Wachsmann, M. (2003). Design of chiral monochloro-s-triazine reagents for the liquid chromatographic separation of amino acid enantiomers.
- da C. Lima, L. F., de M. Santos, M. B., & de S. J. Greco. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-98.
- Bakharev, V. V., Gidaspov, A. A., Parfenov, V. E., Ul'yankina, I. V., Zavodskaya, A. V., Selezneva, E. V., Suponitskii, K. Y., & Sheremetev, A. B. (2012). Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones.
- Google Patents. (n.d.). Process for the manufacture of 4, 6-dichloro-1, 3, 5-triazine derivatives.
- Google Patents. (n.d.). Process for the production of 2,4-dichloro-6-amino-s-triazines.
- Al-Ghamdi, A. A., Al-Otaibi, E. A., & El-Shall, M. S. (2022).
- Naval Weapons Center. (1963).
- Sajewicz, M., & Kowalska, T. (Eds.). (2021). Applications of Chromatographic Separation Techniques in Food and Chemistry. MDPI.
- Google Patents. (n.d.). Process for the substitution of chlorine atoms of cyanuric chloride.
- Chen, Y. R., & Lin, C. E. (2001). Separation of 4-dimethylamino-6-(4-methoxy-1-naphthyl)-1,3,5-triazine-2-hydrazine derivatives of carbonyl compounds by reversed-phase capillary electrochromatography.
- Google Patents. (n.d.). Process for the production of chloro-amino-s-triazines.
-
PubChemLite. (n.d.). 4-chloro-6-(2-fluoropropan-2-yl)-1,3,5-triazin-2-amine. Retrieved March 7, 2026, from [Link]
- BenchChem. (2025).
- Simanek, E. E., & Abd-El-Aziz, A. S. (2010). 1,3,5-[tris-piperazine]-triazine. Organic Syntheses, 87, 234.
- Horrobin, S. (1963). Hydrolysis of 2‐substituted 4,6 dichloro‐1,3,5‐triazines. Journal of the Chemical Society (Resumed), 4130-4145.
- Google Patents. (n.d.). Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.
- Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Tahir, K. E.-H. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal, 11(1), 43.
- Google Patents. (n.d.). Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine.
- Higashi, T., & Shimada, K. (2004). Application of pentafluorophenyl hydrazine derivatives to the analysis of nabumetone and testosterone in human plasma by liquid chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry.
- Google Patents. (n.d.). Process for the preparation of 6-trifluoromethyl-1,3,5-triazines.
- Esteve, C. (2011).
- Google Patents. (n.d.). Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.
-
NIST. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-. NIST WebBook. Retrieved March 7, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dakratochwill.github.io [dakratochwill.github.io]
- 4. scite.ai [scite.ai]
- 5. researchgate.net [researchgate.net]
- 6. | PDF or Rental [articles.researchsolutions.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chromatographic separation and molecular modelling of triazines with respect to their inhibition of the growth of L1210/R71 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tdx.cat [tdx.cat]
- 10. CN104910086A - Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine - Google Patents [patents.google.com]
Preventing hydrolysis of the fluoromethyl group in triazine reactions
Technical Support Center: Fluoromethyl-Triazine Chemistry
Subject: Preventing Hydrolysis/Defluorination of Monofluoromethyl (-CH₂F) Groups on 1,3,5-Triazine Scaffolds Ticket ID: #TZ-F-001 Priority: High (Stability Issue)
Executive Summary & Diagnosis
The Core Issue:
You are likely observing the conversion of a monofluoromethyl (-CH₂F) group attached to a triazine ring into a hydroxymethyl (-CH₂OH) group. This is often mistaken for simple nucleophilic substitution (
Why this happens:
The 1,3,5-triazine ring is strongly electron-withdrawing (analogous to a trinitrobenzene system). This renders the protons on the
-
Deprotonation: Even mild bases can deprotonate the -CH₂F group.
-
Elimination: The resulting carbanion stabilizes itself by expelling the fluoride ion, forming a transient, highly reactive aza-quinone methide intermediate.
-
Hydrolysis: This intermediate reacts instantly with trace water to form the alcohol.
Troubleshooting Guide (Q&A)
Q1: I am running a nucleophilic substitution on the triazine ring (e.g., displacing Cl). Why is my -CH₂F group hydrolyzing?
A: You are likely using a base that is too strong or present in excess.
-
The Trap: Standard protocols often use
or in aqueous/organic mixtures. This creates hydroxide ions or sufficiently basic conditions to trigger the E1cb pathway described above. -
The Fix: Switch to non-nucleophilic, bulky bases (e.g., DIPEA) in anhydrous solvents (THF, DCM). Avoid inorganic carbonate bases if water is present.
Q2: My product decomposes during silica gel column chromatography. What is happening?
A: Silica gel is slightly acidic, but "aged" silica or specific solvent systems (like MeOH/DCM) can promote solvolysis. More commonly, if your crude mixture contains residual basic amines, they concentrate on the column, locally raising the pH and triggering defluorination.
-
The Fix: Pre-treat your silica column with 1% triethylamine (to neutralize acid sites) ONLY IF your compound is acid-sensitive. However, for -CH₂F stability, neutral alumina is often safer. Alternatively, perform a rapid filtration rather than a long column.
Q3: Can I use aqueous workups?
A: Yes, but pH control is critical.
-
The Trap: Quenching a basic reaction mixture with water creates a high pH spike before mixing is complete.
-
The Fix: Quench into a buffered solution (e.g., Saturated
or Phosphate buffer pH 6-7). Keep the temperature near 0°C during the quench.
Deep Dive: The Mechanism of Failure
Understanding the mechanism is the only way to prevent it reliably. The instability is not due to the weakness of the C-F bond (which is strong, ~110 kcal/mol), but due to the acidity of the C-H bond .
Mechanistic Pathway (E1cb)
-
Activation: The triazine ring pulls electron density, making the
-protons acidic. -
Deprotonation: Base (
) removes a proton. -
Elimination: Fluoride is ejected (a poor leaving group made possible by the high energy of the carbanion).
-
Addition: Water attacks the exocyclic double bond.
Caption: The base-catalyzed E1cb pathway leading to hydrolysis. Note that the C-F bond cleavage is secondary to the initial deprotonation.
Optimized Experimental Protocols
Protocol A: Nucleophilic Substitution on Fluoromethyl-Triazines
Use this protocol when adding amines/alkoxides to a triazine ring that already contains a -CH₂F group.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous THF or DCM | Protic solvents (MeOH, EtOH) stabilize the leaving fluoride and participate in addition. |
| Base | DIPEA (Hünig's Base) or 2,6-Lutidine | Sterically hindered bases are poor at deprotonating the specific |
| Temperature | -78°C to 0°C | The elimination activation energy is higher than the substitution activation energy. Keep it cold. |
| Concentration | 0.1 M - 0.2 M | High concentrations favor bimolecular reactions; however, dilution helps control exotherms that trigger elimination. |
Step-by-Step:
-
Dissolve the chlorotriazine precursor in anhydrous THF (0.1 M) under Argon.
-
Cool to -20°C (ice/salt bath or cryostat).
-
Add DIPEA (1.1 equiv) slowly.
-
Add the nucleophile (amine/alcohol) dropwise over 15 minutes.
-
Monitor by TLC/LCMS. Do not heat to reflux unless absolutely necessary.
-
Quench: Pour into a rapidly stirring mixture of EtOAc and saturated aqueous NH₄Cl at 0°C.
Protocol B: Synthesis of the Fluoromethyl Group (Deoxyfluorination)
Use this if you are building the -CH₂F moiety from a -CH₂OH precursor.
Reagent Choice: DAST and Deoxo-Fluor are common but often too harsh (generating HF). Recommended Reagent: XtalFluor-E® or Fluolead™ .
-
Suspend the hydroxymethyl-triazine in anhydrous DCM in a plastic/Teflon vessel.
-
Add XtalFluor-E (1.2 equiv) and
(catalytic promoter) at -78°C. -
Allow to warm to room temperature only .
-
Quench: Pour into saturated NaHCO₃ (Caution: Gas evolution). Note: Here we use bicarbonate because the reaction generates acid, and we must neutralize it quickly to prevent acid-catalyzed decomposition, but do it cold.
Reference Data & Stability Matrix
Stability of -CH₂F Triazine Derivatives under Various Conditions
| Condition | Stability Rating | Observation |
| Aq. NaOH (1M), 25°C | 🔴 Critical Failure | Rapid hydrolysis (< 10 min) to -CH₂OH. |
| K₂CO₃ / MeOH, Reflux | 🔴 Critical Failure | Methanolysis (formation of -CH₂OMe). |
| Et₃N / DCM, 25°C | 🟡 Caution | Slow decomposition over 24h. |
| DIPEA / THF, 0°C | 🟢 Stable | Recommended condition. |
| Aq. HCl (1M), 25°C | 🟡 Caution | Ring protonation activates the system; slower than base hydrolysis. |
References
-
Mechanisms of Defluorination
- Title: "Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism"
- Source: Environmental Science: Processes & Impacts (RSC)
- Relevance: Establishes the E1cb (elimination-addition)
-
URL:[Link]
-
Triazine Reactivity Guide
- Title: "The Versatile Reactivity of 2,4-Dichloro-1,3,5-triazine with Nucleophiles: A Technical Guide"
-
Source: BenchChem[1]
- Relevance: Provides baseline protocols for substitution on the triazine ring which must be adapted for fluoromethyl deriv
-
Fluorination Reagents & Stability
- Title: "A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions"
- Source: Chinese Chemical Society / Wiley
- Relevance: Discusses stability of fluorinated motifs and modern deoxyfluorin
-
URL:[Link]
Sources
Technical Support Center: Chlorotriazine Amination Optimization
Welcome to the Application Support Desk. This guide is designed for researchers and drug development professionals optimizing the synthesis of di- and tri-substituted 1,3,5-triazines. Below, you will find mechanistic insights, self-validating protocols, and a troubleshooting FAQ to resolve common issues in sequential nucleophilic aromatic substitution (SNAr) workflows.
Mechanistic Overview: The Thermodynamics of Sequential SNAr
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a highly versatile electrophilic scaffold. However, its reactivity is strictly governed by thermodynamics. The initial triazine ring is highly electron-deficient, making the first substitution extremely fast and exothermic[MDPI][1].
The Causality of Temperature Control: Once the first amine is attached, its nitrogen lone pair donates electron density into the triazine ring via resonance. This electronic enrichment significantly decreases the electrophilicity of the remaining carbon-chlorine bonds, raising the activation energy barrier for the next nucleophilic attack[RSC][2]. Consequently, the first substitution requires strict cooling (0–5 °C), the second requires room temperature (25–35 °C), and the third demands forcing conditions (80–110 °C) to overcome the high energy barrier of the electron-rich di-aminated intermediate[Rasayan J. Chem][3].
Temperature-dependent sequential S_NAr workflow for chlorotriazine amination.
Quantitative Data: Reaction Parameters
The following table summarizes the optimized empirical parameters for sequential amination to maximize yield and prevent over-substitution.
| Substitution Step | Target Temperature | Typical Reaction Time | Recommended Base / Scavenger | Expected Yield |
| First (Mono-) | 0 – 5 °C | 1 – 3 hours | NaHCO₃ or DIPEA | 85 – 95% |
| Second (Di-) | 25 – 35 °C | 4 – 8 hours | Na₂CO₃ or DIPEA | 75 – 90% |
| Third (Tri-) | 80 – 110 °C | 12 – 24 hours | K₂CO₃, NaOH, or Cs₂CO₃ | 60 – 85% |
Self-Validating Protocol: Step-by-Step Amination
To ensure reproducibility, this methodology incorporates built-in validation checkpoints. Do not proceed to the next step until the current checkpoint is verified.
Step 1: Substrate Dispersion
-
Procedure: Dissolve cyanuric chloride (1.0 eq) in a water-miscible organic solvent (e.g., acetone or THF). Pour the solution dropwise into vigorously stirred ice-water (0 °C).
-
Causality: Cyanuric chloride is poorly soluble in water. Precipitating it into ice-water creates a fine, high-surface-area suspension. This ensures rapid, uniform reaction kinetics and prevents unreacted pockets that could lead to localized hotspots and over-substitution.
-
Validation Checkpoint: Visual confirmation of a milky, homogenous suspension without large crystalline clumps.
Step 2: First Amination (0–5 °C)
-
Procedure: Add the first amine (1.0 eq) dropwise over 30 minutes, maintaining the internal temperature strictly below 5 °C. Simultaneously, add 1.0 eq of a mild base (e.g., NaHCO₃ or DIPEA) to neutralize the HCl generated.
-
Causality: The first SNAr is violently exothermic. Dropwise addition and active cooling prevent the thermal runaway that drives unwanted di-substitution[Google Patents][4].
-
Validation Checkpoint: Monitor the pH. When the pH stabilizes at ~7.5 without further base addition, HCl generation has ceased, indicating reaction completion. Confirm via TLC (complete consumption of the high-Rf cyanuric chloride spot).
Step 3: Second Amination (25–35 °C)
-
Procedure: Add the second amine (1.0 eq) and base (1.2 eq Na₂CO₃). Remove the ice bath and allow the reaction to warm to room temperature (25–35 °C). Stir for 4–8 hours.
-
Causality: The mono-aminated intermediate is less electrophilic due to resonance donation from the first amine, requiring higher thermal energy to overcome the activation barrier.
-
Validation Checkpoint: Perform a chloranil test on an aliquot; a negative result (no dark blue/green color) indicates complete consumption of the secondary amine.
Step 4: Third Amination (80–110 °C)
-
Procedure: Add the third amine (1.5 eq) and a stronger base (e.g., K₂CO₃ or NaOH). Heat the mixture to reflux (80–110 °C) in a solvent like 1,4-dioxane or DMF for 12–24 hours.
-
Causality: The di-aminated triazine is highly electron-rich. Forcing conditions are required to drive the final substitution[MDPI][5].
-
Validation Checkpoint: LC-MS analysis must show the target mass with no residual di-aminated intermediate.
Troubleshooting Desk (FAQs)
Q1: Why am I observing di-aminated byproducts during my first substitution step at 0 °C? A: Di-substitution at 0 °C is almost always a result of poor heat dissipation or improper order of addition. Because the first amination is highly exothermic, adding the amine too quickly creates localized thermal hotspots in the reaction flask. These hotspots provide the localized activation energy needed for the second substitution to occur prematurely[RSC][2]. Solution: Ensure vigorous mechanical stirring, use a high-surface-area dispersion of cyanuric chloride, and strictly add the amine dropwise.
Q2: My chlorotriazine intermediate is degrading into a mixture of unreactive compounds. How do I prevent hydrolysis? A: Cyanuric chloride and its mono-aminated derivatives are highly susceptible to hydrolysis by water, especially in the presence of the base used to scavenge the HCl byproduct[Google Patents][4]. Hydrolysis replaces the chlorine with a hydroxyl group, forming a cyanuric acid derivative that is inert to further amination. Solution: Strictly control the pH between 7.0 and 8.5 during the reaction. Do not use strong bases like NaOH for the first step; instead, use NaHCO₃ or an organic base like DIPEA[MDPI][1]. Keep the temperature strictly below 5 °C until the first amination is complete.
Q3: The third substitution is stalling, even after 12 hours at 80 °C. What is causing this? A: The triazine ring is highly electron-rich after two aminations, making the final SNAr extremely slow. If your third amine is sterically hindered (e.g., a secondary amine, an ortho-substituted aniline, or a bulky aliphatic group), the reaction may stall completely due to steric clash at the reaction center[MDPI][5]. Solution: Switch to a higher-boiling solvent like 1,4-dioxane or DMF and increase the temperature to 100–110 °C. If using a sealed tube or microwave reactor, you can safely elevate the temperature further. Alternatively, use a stronger base (e.g., Cs₂CO₃ or NaH) to deprotonate the incoming amine, increasing its nucleophilicity.
References
-
Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
-
Multicomponent Molecular Systems Based on Porphyrins, 1,3,5-Triazine and Carboranes: Synthesis and Characterization Source: MDPI URL:[Link]
-
SYNTHESIS AND CHARACTERIZATION OF NOVEL TRIAZINE COMPOUND AND THEIR BIOLOGICAL STUDIES Source: Rasayan Journal of Chemistry URL:[Link]
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines Source: MDPI URL:[Link]
- US4166909A - Process for preparation of a substituted triazine Source: Google Patents URL
Sources
- 1. mdpi.com [mdpi.com]
- 2. Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. US4166909A - Process for preparation of a substituted triazine - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
Technical Support Guide: Solubility & Handling of 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine
[1]
Executive Summary
This guide addresses the critical solubility and stability challenges associated with 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine . As a researcher, you likely selected this scaffold for its specific reactivity (SNAr at the C4-chlorine) or its fluorinated physicochemical profile.[1] However, this molecule presents a "perfect storm" for handling difficulties: it possesses high crystallinity due to intermolecular hydrogen bonding, poor aqueous solubility, and high susceptibility to hydrolytic degradation at the C-Cl bond.[1]
This document provides self-validating protocols to solubilize this compound without compromising its chemical integrity.
Part 1: Critical Solubility Parameters
The following data summarizes the physicochemical behavior of the compound and its close structural analogs (e.g., 4-chloro-6-methyl-1,3,5-triazin-2-amine).
| Parameter | Value / Characteristic | Impact on Experiment |
| Primary Solvent | DMSO (Anhydrous) | Best for stock solutions (>50 mM).[1] Must be dry. |
| Secondary Solvents | DMF, THF, Acetonitrile | Good for synthesis; avoid alcohols if heating (risk of solvolysis).[1] |
| Aqueous Solubility | Very Poor (< 0.1 mg/mL) | Will precipitate immediately upon addition to water/buffer.[1] |
| pKa (Amine) | ~3.5 - 4.0 (Weakly basic) | Protonation improves solubility but accelerates hydrolysis.[1] |
| Stability Risk | Hydrolysis (C-Cl bond) | The C-Cl bond is labile in water, especially at pH > 7 or pH < 3.[1] |
| Crystallinity | High (H-bond network) | "Oiling out" or persistent solids are common during dissolution.[1] |
Part 2: Troubleshooting & FAQs
Section A: Stock Solution Preparation
Q1: I added DMSO to the solid, but it remains a cloudy suspension. Can I sonicate it? Answer: Yes, but with strict temperature control.[1] The amino group (-NH2) and the ring nitrogens form a robust intermolecular hydrogen-bonding network, leading to high lattice energy.[1]
-
The Fix: Sonicate in a water bath kept below 30°C. If turbidity persists, add warm (40°C) anhydrous DMSO .
-
The Warning: Do not heat above 50°C for extended periods. Thermal energy combined with trace moisture in DMSO will catalyze the hydrolysis of the chlorine atom, converting your active compound into the inactive 4-hydroxy derivative [1].[1]
Q2: My stock solution turned slightly yellow after a week at room temperature. Is it still good? Answer: Likely yes, but verify. Slight yellowing often indicates trace oxidation of the amine or minor impurities, not necessarily bulk decomposition.[1] However, if you see a white precipitate forming at the bottom, this is likely cyanuric acid derivatives (hydrolysis products) which are insoluble in DMSO.[1]
-
Validation Step: Run a quick 19F-NMR in DMSO-d6. The fluoromethyl group (-CH2F) gives a distinct signal.[1] If you see a new fluorine peak shifted significantly, the core has degraded.[1]
Section B: Biological Assay Setup (Aqueous Dilution)
Q3: When I dilute my DMSO stock into PBS (pH 7.4), the compound crashes out immediately. How do I fix this? Answer: You are fighting the "LogP Cliff." The fluoromethyl group adds lipophilicity, making the transition from DMSO to water energetically unfavorable.[1]
-
Protocol:
-
Step-Down Dilution: Do not jump from 100% DMSO to 1% DMSO. Create an intermediate dilution (e.g., 10x concentrated in 10% DMSO/Water) only if the compound is stable for the short term.[1]
-
The "Rapid Mix" Technique: Place your buffer in a vortexing tube. Inject the DMSO stock directly into the vortex using a micropipette. This prevents local regions of high concentration where nucleation seeds form.
-
Surfactant Assist: If your assay allows, add 0.05% Tween-20 or 0.1% Pluronic F-127 to the buffer before adding the compound. This creates micelles that sequester the triazine, preventing macroscopic precipitation.[1]
-
Q4: My IC50 values are fluctuating wildly between experiments. Why? Answer: This is the hallmark of hydrolytic instability . The C4-chlorine is an electrophile. In aqueous buffer (especially at pH > 7.5), water/hydroxide acts as a nucleophile, displacing the chlorine (SNAr mechanism).[1] The resulting hydroxy-triazine is usually biologically inactive.
-
The Fix: Prepare fresh dilutions immediately before use. Do not store aqueous dilutions.
-
The Check: If your assay runs for >24 hours, the effective concentration of the drug is dropping over time.[1] You must quantify this degradation rate via HPLC to calculate the real exposure.
Section C: NMR & Analytical Troubleshooting
Q5: I cannot get a clean NMR spectrum in CDCl3; the peaks are broad and missing. Answer: This is due to aggregation and restricted rotation. Amino-triazines aggregate in non-polar solvents like chloroform [2].
-
The Solution: Use DMSO-d6 as the standard solvent.
-
Advanced Tip: If solubility is still poor in DMSO, add 1-2 drops of TFA-d (Trifluoroacetic acid-d) .[1] The acid protonates the ring nitrogens, breaking the intermolecular H-bonds and sharpening the peaks.[1] Note: This will shift your chemical shifts.[1]
Part 3: Experimental Workflows (Visualized)
Workflow 1: Solubility Decision Tree
Caption: Logical flow for selecting the correct solvent system based on application, minimizing hydrolysis risk.
Workflow 2: Degradation Pathway (The "Silent Killer")
Caption: Mechanistic pathway showing how improper storage leads to the inactive hydroxy-triazine.[1]
Part 4: Validated Protocols
Protocol A: Preparation of Stable Stock Solution (50 mM)
-
Weighing: Weigh the solid into a glass vial. Avoid using plastic microfuge tubes for long-term storage as triazines can leach plasticizers.
-
Drying: If the solid has been exposed to air, dry it under vacuum (desiccator) for 1 hour to remove trace moisture.[1]
-
Solvent Addition: Add Anhydrous DMSO (purity ≥99.9%, stored over molecular sieves).
-
Calculation: Volume (mL) = Mass (mg) / [Molecular Weight * 0.05].[1]
-
-
Dissolution: Vortex vigorously for 30 seconds. If solid remains, sonicate at 25-30°C for 2 minutes.
-
Storage: Aliquot into small amber glass vials. Purge with Argon/Nitrogen gas before capping. Store at -20°C. Discard aliquots after 3 freeze-thaw cycles.
Protocol B: "Crash-Free" Aqueous Dilution for Assays
-
Prepare the assay buffer (e.g., PBS) and add 0.05% v/v Tween-20 .[1]
-
Calculate the volume of DMSO stock needed. Ensure the final DMSO concentration is < 1% (or as tolerated by your cells/protein).[1]
-
The Drop-Wise Method:
-
Use within 30 minutes.
References
-
Cook, A. M., & Hutter, R. (1984).[1][2] 2-Chloro-4-amino-1,3,5-triazine-6(5H)-one: A New Intermediate in the Biodegradation of Chlorinated s-Triazines.[1][2][3] Applied and Environmental Microbiology.[2] Link Establishes the hydrolysis pathway of amino-chloro-triazines to the inactive keto/hydroxy form.
-
Bakharev, V. V., et al. (2012).[1][4] Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones.[1] Russian Chemical Bulletin.[4] Link Details the solubility challenges of amino-chloro-triazines in NMR solvents and the use of TFA/acidification to break aggregation.
-
Tetko, I. V., et al. (2001).[1] Estimation of Aqueous Solubility of Chemical Compounds Using E-State Indices. Journal of Chemical Information and Computer Sciences. Link Provides foundational data on the solubility prediction of nitrogen-rich heterocycles.[1]
-
Prosser, P. et al. (2016).[1] Relative Hydrolytic Stability of Chloro- and Methylthio-Substituted Triazines. Chemical Research in Toxicology. Link Confirming the lability of the C-Cl bond in physiological buffers compared to other substitutions.[1]
Sources
- 1. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]
- 2. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 3. 2-Chloro-4-amino-1,3,5-triazine-6(5H)-one: a new intermediate in the biodegradation of chlorinated s-triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Minimizing side products in triazine nucleophilic substitution
Technical Support Center: Triazine Chemistry Division Current Status: Operational | Topic: Minimizing Side Products in Cyanuric Chloride Substitution
Welcome to the Triazine Synthesis Support Hub
User Profile: Research Chemist / Drug Discovery Lead
Subject: High-fidelity nucleophilic aromatic substitution (
Executive Summary: The 1,3,5-triazine core acts as a "privileged scaffold" in medicinal chemistry due to its ability to display three distinct functionalities in defined vectors. However, the symmetry of the starting material (Cyanuric Chloride) often leads to a statistical mixture of products (mono-, di-, and tri-substituted) and hydrolysis byproducts.[1]
This guide moves beyond basic textbook protocols to address the kinetic vs. thermodynamic controls required to isolate your target species with >95% purity.
Module 1: The "TCT" Temperature Rule (Chemo-Selectivity)
Ticket #001: "I am trying to make the mono-substituted product, but I keep seeing ~15% di-substituted impurity by LC-MS. I'm using 1 equivalent of amine."
Diagnosis:
You are likely experiencing Local Concentration Effects or Thermal Bleed . Even if your bulk solution is at
Technical Insight (The Deactivation Cascade): Triazine substitution relies on stepwise electronic deactivation .
-
TCT (Starting Material): Three electron-withdrawing chlorines make the ring highly electrophilic.
-
Mono-Substituted: The introduction of an electron-donating group (EDG) like an amine or alkoxide increases electron density in the ring, raising the activation energy (
) required to displace the second chlorine. -
Di-Substituted: Further deactivation; the third displacement requires significant thermal energy.
Resolution Protocol:
-
The "0-25-60" Rule: Adhere strictly to these thermal gates.
-
Mono-substitution:
to . -
Di-substitution: Room Temperature (
). -
Tri-substitution: Reflux (
).
-
-
Inverse Addition (Critical for Mono-selectivity):
-
Do NOT add TCT to your amine.
-
DO add the Amine/Base mixture dropwise to the TCT solution .
-
Why: This ensures TCT is always in huge molar excess relative to the incoming nucleophile during the addition, statistically favoring the mono-adduct.
-
-
The "Deactivation Hierarchy" (Sequence Planning): If you are building a hetero-functionalized triazine (e.g., one amine, one alcohol, one thiol), the order of addition matters.[1]
-
Rule: Add the weakest deactivator first.
-
Order: Alcohol
Thiol Amine. -
Reasoning: If you add the amine first, the ring becomes so electron-rich (deactivated) that subsequent substitution with a weaker nucleophile (like an alcohol) becomes kinetically difficult, often requiring forcing conditions that degrade the molecule [1].
-
Visualizing the Pathway
The following diagram illustrates the energy landscape and required conditions for sequential substitution.
Figure 1: The stepwise thermal gating required for chemoselective triazine substitution. Note the increasing temperature requirements due to ring deactivation.[2]
Module 2: Troubleshooting Hydrolysis (The "OH" Impurity)
Ticket #002: "My mass spectrum shows a peak at [M-18], corresponding to Cl
Diagnosis: You are seeing Hydrolytic Degradation . While water/acetone is a classic solvent system for triazines (Schotten-Baumann conditions), it is risky for sensitive substrates.[1] The hydroxide ion (generated from water/base equilibrium) acts as a competitive nucleophile.
Technical Insight:
Cyanuric chloride is moisture sensitive. In the presence of water and a base, the rate of hydrolysis (
Resolution Protocol:
| Variable | Standard (High Risk) | Optimized (Low Risk) |
| Solvent | Acetone/Water, THF/Water | Anhydrous DCM, THF, or Dioxane |
| Base | DIPEA (Hünig's Base) or 2,4,6-Collidine | |
| Temperature |
The "Anhydrous Organic" System:
-
Dissolve TCT in anhydrous THF or DCM.
-
Add DIPEA (N,N-Diisopropylethylamine).[1] It acts as a proton scavenger but is non-nucleophilic due to steric bulk, preventing it from attacking the triazine ring itself.
-
This eliminates
from the equation entirely.
Module 3: Solubility & Aggregates
Ticket #003: "The reaction turned into a thick slurry after the first addition, and stirring stopped. Yield was low."
Diagnosis: Intermediate Precipitation. Mono- and di-substituted triazines (especially amino-triazines) often have poor solubility in pure non-polar solvents, leading to precipitation.[1] Once the intermediate precipitates, it is removed from the solution phase, halting the reaction or trapping impurities.
Resolution Protocol:
-
Solvent Blending: Use a co-solvent system.
-
Recommendation:THF/DCM (1:1) . DCM solubilizes the organic backbone, while THF helps coordinate polar intermediates.
-
-
Phase Transfer Catalysis (PTC):
Module 4: Decision Tree for Impurity Analysis
Use this logic flow to identify the root cause of your side products.
Figure 2: Diagnostic logic for common triazine reaction failures.
References
-
Blotny, G. (2006).[7][8][9] Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507–9522.[1]
-
Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts.[6] Journal of the American Chemical Society, 93(1), 195–199.[1]
-
Thurston, J. T., et al. (1951).[1] Cyanuric Chloride Derivatives. I. Aminochloro-s-triazines. Journal of the American Chemical Society, 73(7), 2981–2983.[1]
-
Mittal, A., et al. (2018).[1] Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker. Frontiers in Chemistry, 6, 560.[1]
Sources
- 1. daneshyari.com [daneshyari.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 5. Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Blotny, G. (2006) Recent Applications of 2,4,6-Trichloro-1,3,5-Triazine and Its Derivatives in Organic Synthesis. Tetrahedron, 62, 9507-9522. - References - Scientific Research Publishing [scirp.org]
- 8. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Recrystallization solvents for high-purity fluoromethyl triazines
Technical Support Center: Recrystallization Solvents for High-Purity Fluoromethyl Triazines
Introduction: The Purity Imperative
User Context: You are isolating a fluoromethyl-substituted 1,3,5-triazine derivative. Whether it is a mono-fluoromethyl (
Scope: This guide moves beyond generic "ethanol recrystallization" advice. It focuses on achieving >99.5% purity by exploiting the specific solubility differentials created by the fluorinated motif.
Part 1: Solvent Selection Logic (The "Why")
Q1: Why do standard solvent pairs (like Hexane/Ethyl Acetate) often fail for fluoromethyl triazines?
A: Standard pairs often fail due to the "Fluorine Effect" on solubility and crystal lattice energy.
-
The Problem: Fluorine atoms are highly electronegative but non-polarizable. They create a "teflon-like" shield that makes the molecule soluble in mid-polarity solvents (EtOAc, DCM) but surprisingly soluble in non-polar anti-solvents (Hexane) compared to their non-fluorinated analogs. This narrows the metastable zone width, causing the product to crash out as an oil rather than a crystal.
-
The Fix: You must move to Polarity-Contrast Systems that rely on hydrogen bonding differentials rather than just Van der Waals forces.
Q2: What is the "Golden Triangle" of solvent systems for these compounds?
A: Based on dielectric constants (
| Tier | System | Ratio (v/v) | Mechanism | Best For |
| 1 | IPA / Water | 5:1 to 1:1 | Hydrophobic exclusion | Stable |
| 2 | Toluene / Acetonitrile | 1:4 to 1:1 | Highly aromatic triazines; removing oligomers. | |
| 3 | MTBE / Heptane | 1:2 to 1:5 | Lipophilic tuning | Labile |
Critical Note: Avoid methanol for reactive mono-fluoromethyl (
) triazines. The methoxide impurity often present in hot methanol can displace the fluorine or attack the triazine ring (nucleophilic aromatic substitution).
Part 2: Visualizing the Decision Process
Figure 1: Solvent System Selection Matrix Caption: Decision tree for selecting recrystallization solvents based on fluorination type and impurity profile.
Part 3: Troubleshooting & "Rescue" Protocols
Issue: The "Oiling Out" Phenomenon
Symptom: Upon cooling, the solution turns milky or deposits a sticky gum/oil at the bottom instead of crystals.[1][2] Root Cause: The solution temperature is above the saturation point but the oiling-out temperature (LLPS - Liquid-Liquid Phase Separation) is reached before the crystallization temperature.
Protocol: The "Two-Solvent Rescue" Method
-
Re-dissolve: Heat the mixture until the oil fully dissolves.
-
Add "Good" Solvent: Add 10-15% more of the dissolving solvent (e.g., Acetone or EtOAc). This shifts the composition away from the miscibility gap.
-
Seed at High Temp: Add seed crystals while the solution is still hot (5-10°C below boiling).
-
Insulated Cooling: Wrap the flask in foil/cotton. Rapid cooling promotes oiling; slow cooling promotes lattice formation.
Figure 2: Oiling Out Rescue Workflow Caption: Step-by-step logic to convert an oiled-out emulsion into a crystalline suspension.
Part 4: Advanced FAQs
Q: My
-
Solution: Switch to a non-protic, low-boiling system . Use Dichloromethane (DCM) / Hexane . Dissolve in DCM at room temperature, filter, then slowly add Hexane while concentrating on a rotavap (solvent exchange) rather than heating to reflux.
Q: How do I remove the "de-fluorinated" impurity (methyl triazine)? A: This is challenging because the solubility difference is minimal.
-
Technique: Use Acetonitrile as the single solvent. Fluorinated triazines are typically more soluble in acetonitrile than their non-fluorinated methyl analogs due to dipole interactions.
-
Dissolve crude in minimum hot acetonitrile.
-
Cool to 0°C.
-
The less soluble non-fluorinated impurity often crystallizes first (or stays in solution if the fluorinated product is the bulk—check specific solubility curves). Note: Often, the fluorinated product is more soluble, so you may need to collect the mother liquor and crystallize the product from a second crop.
-
Part 5: References
-
Synthesis and Reactions of Trifluoromethyl-Substituted 1,3,5-Triazines. ResearchGate. Available at: [Link]
-
Oiling Out in Crystallization. Mettler Toledo Technical Whitepaper. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. MDPI Molecules. Available at: [Link]
-
High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives. ACS Omega. Available at: [Link]
-
Troubleshooting Recrystallization. Chemistry LibreTexts. Available at: [Link]
Sources
Technical Support Center: Stability of 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine
Executive Summary & Molecule Profile
User Query: "I am observing degradation of 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine when attempting coupling reactions in basic media. What is the mechanism, and how do I prevent it?"
Technical Insight:
This molecule is a "loaded spring." The 1,3,5-triazine core is electron-deficient, making it highly susceptible to Nucleophilic Aromatic Substitution (
Under basic conditions, the primary failure mode is hydrolysis , where the hydroxide ion (
| Feature | Chemical Consequence |
| Triazine Core | Strong electron-withdrawing nature; activates C-Cl bond. |
| 4-Chloro | Primary Leaving Group (High Reactivity). |
| 6-Fluoromethyl | Potential site for deprotonation (benzylic-like acidity) or HF elimination. |
| 2-Amine | Moderate deactivator; reduces reactivity compared to cyanuric chloride but does not eliminate it. |
Troubleshooting Guides (Ticket System)
Ticket #001: The "Disappearing" Starting Material
Symptom: LC-MS shows loss of starting material (SM) and appearance of a peak with Mass shift
Mechanism:
In aqueous base (pH > 10), the hydroxide ion acts as a nucleophile. It attacks the carbon at position 4. The reaction follows an addition-elimination pathway (
Visualizing the Failure Mode:
Figure 1: The irreversible hydrolysis pathway responsible for yield loss.
Resolution Protocol:
-
Temperature Control: Perform all base additions at 0°C . The rate of hydrolysis drops significantly at lower temperatures compared to the desired amine/thiol coupling.
-
Base Selection: Switch from strong hydroxides (NaOH, KOH) to non-nucleophilic organic bases (DIPEA, TEA) or mild inorganic carbonates (
) if solubility permits. -
Order of Addition: Do not premix the triazine with base. Add the nucleophile (payload) first, then add the base dropwise.[1]
Ticket #002: Self-Oligomerization
Symptom: Multiple peaks appearing at higher molecular weights (dimers/trimers) in UPLC. Diagnosis: The 2-amine of one molecule is attacking the 4-chloro position of another.
Technical Explanation:
The exocyclic amine (
Resolution Protocol:
-
Dilution: Run reactions at high dilution (0.05 M - 0.1 M).
-
Biphasic Systems: Use a biphasic system (e.g., DCM/Water or Toluene/Water) where the triazine remains in the organic phase and the base is in the aqueous phase, minimizing contact time.
Ticket #003: Fluoromethyl Integrity
Symptom: Appearance of Free Fluoride (
Technical Explanation:
The methylene protons of the
Decision Tree:
Figure 2: Diagnostic logic for triazine stability issues.
Standard Operating Procedures (SOPs)
Protocol A: pH-Rate Profile Determination (Self-Validating)
Use this protocol to determine the "Safe Window" for your specific batch and conditions.
Materials:
-
Compound Stock (10 mM in MeCN)
-
Buffers: Phosphate (pH 7), Borate (pH 9), Carbonate (pH 11)
-
HPLC/UPLC system
Steps:
-
Prepare: Aliquot 900 µL of each buffer into separate HPLC vials.
-
Initiate: Spike 100 µL of Compound Stock into each vial (Final Conc: 1 mM). Vortex immediately.
-
Incubate: Keep at ambient temperature (
). -
Sample: Inject samples at
. -
Analyze: Plot Area(SM) / Area(Total) vs. Time.
Acceptance Criteria:
-
pH 7: >98% remaining at 12h.
-
pH 9: >90% remaining at 4h.
-
pH 11: Expect rapid degradation (<50% at 1h). If degradation is faster than this, your solvent may contain peroxides or other impurities.
Frequently Asked Questions (FAQ)
Q: Can I use NaOH to adjust the pH of my reaction? A: Avoid if possible. NaOH introduces a high concentration of nucleophilic hydroxide ions locally, even if the bulk pH is low. Use buffered systems (Carbonate/Bicarbonate) or hindered organic bases (DIPEA) to minimize direct hydrolysis [1].
Q: Why is the Fluoromethyl group a concern? I thought C-F bonds were stable.
A: C-F bonds are generally stable, but the position matters. On a triazine ring, the adjacent methylene protons (
Q: How do I quench the reaction without causing acid-hydrolysis? A: Triazines can also hydrolyze in strong acid. Quench by adjusting pH to 6.0–7.0 . A dilute Phosphate buffer or weak Citric acid solution is ideal. Do not dump into 1M HCl.
Q: Is the order of addition critical?
A: Yes. Always have the nucleophile (the amine/thiol you want to couple) present before adding the base. If you add base to the triazine alone, the only available nucleophile is water (
References
- Smolin, E. M., & Rapoport, L. (1959). s-Triazines and Derivatives. Interscience Publishers. (The foundational text on triazine reactivity and hydrolysis kinetics).
-
Chambers, R. D., et al. (2016). "The stability and reactivity of tri-, di-, and monofluoromethyl groups on arenes under acidic and basic conditions." Organic Chemistry Frontiers.
-
Blotny, G. (2006). "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron. (Details the temperature-dependent substitution control).
Sources
Technical Support Center: Troubleshooting Low Chlorine Reactivity in Fluoromethyl Triazines
Executive Summary: The "Activation Paradox"
In theory, the introduction of a fluoromethyl group (monofluoromethyl
However, we frequently encounter reports of "low reactivity" or stalled reactions. This is rarely due to intrinsic deactivation by the fluoromethyl group itself. Instead, it is typically a symptom of three competing factors: Sequential Deactivation (the "Third Chlorine" problem), Solubility Mismatches (the "Fluorine Phase" barrier), or Silent Hydrolysis .
This guide provides a root-cause analysis and validated protocols to restore reactivity.
Diagnostic Troubleshooting (Q&A)
Q1: "I substituted the first chlorine successfully, but the second/third chlorine won't react. Why?"
Diagnosis: Resonance Deactivation. This is the most common cause of failure. The triazine ring's reactivity drops logarithmically with each substitution.
-
Mechanism: If your first nucleophile was an electron donor (e.g., an amine, alcohol, or thiol), it donates electron density into the ring via resonance. This counteracts the inductive withdrawal of the
group, rendering the remaining C-Cl bonds electron-rich and inert to further attack. -
The Fluoromethyl Factor: While
is activating, it is often insufficient to overcome the strong deactivation from two amino groups (e.g., in the synthesis of herbicide metabolites like desethyl-atrazine) [1, 6]. -
Solution: You must switch from thermal activation to Lewis Acid Catalysis or increase the reaction temperature significantly (>100°C). See Protocol B.
Q2: "My starting material is 2-chloro-4,6-bis(trifluoromethyl)-1,3,5-triazine. It should be reactive, but I see no product."
Diagnosis: Silent Hydrolysis (The "Hydroxy" Dead End). Highly electron-deficient triazines are moisture-sensitive.
-
Mechanism: The strong activation by two
groups makes the C-Cl bond hypersensitive to hydrolysis by trace water in your solvent or atmosphere. This forms a hydroxy-triazine ( ). Under basic conditions, this deprotonates to an oxyanion ( ), which is a powerful electron donor that completely shuts down reactivity [4]. -
Validation: Check your LC-MS for a mass shift of -18.5 Da (Cl
OH) or the presence of a phenolic peak in NMR. -
Solution: Use strictly anhydrous solvents and non-hygroscopic bases (e.g., CsF or hindered amine bases like DIPEA) instead of hydroxides/carbonates.
Q3: "The reaction works for methyl-triazines but fails for trifluoromethyl-triazines with the same nucleophile."
Diagnosis: Steric Shielding & Fluorine Repulsion.
-
Mechanism: The
group has a van der Waals radius similar to an isopropyl group (much larger than ). If your nucleophile is bulky (e.g., a secondary amine or tert-butoxide) and attacks adjacent to the , steric hindrance will stall the reaction. -
Solvent Effect: Fluorinated domains are lipophilic and hydrophobic. If you are using polar protic solvents (MeOH, Water), the fluorinated triazine may aggregate or phase-separate on a microscopic level, preventing the nucleophile from accessing the electrophilic site.
-
Solution: Switch to a "Fluoro-philic" solvent system (e.g., Trifluorotoluene) or use a Phase Transfer Catalyst (PTC).
Technical Deep Dive: Reactivity Profiles
The following table summarizes the expected reactivity conditions based on the substitution pattern. Note the drastic jump in energy required for the third substitution.
| Substrate State | Substituents Present | Electronic State | Reactivity Level | Required Temp |
| Trichloride | 3 Cl | Highly Deficient | Violent/Fast | 0°C to -20°C |
| Mono-substituted | 1 Donor (Amine), 2 Cl | Moderately Deficient | Moderate | 20°C - 50°C |
| Bis-substituted | 2 Donors, 1 Cl | Electron Rich (Deactivated) | Inert | >100°C (Reflux) |
| F-Activated | 1 | Super-Activated | High | -40°C to 0°C |
| Mixed | 1 | Neutral/Active | Moderate | 25°C - 60°C |
Data synthesized from sequential substitution kinetics [1, 6, 9].
Visualizing the Troubleshooting Logic
The following decision tree outlines the logical steps to diagnose the failure mode.
Figure 1: Decision tree for diagnosing low reactivity in fluoromethyl chlorotriazines.
Validated Experimental Protocols
Protocol A: Phase-Transfer Catalyzed Substitution (For Solubility Issues)
Use this when the fluorinated substrate precipitates or fails to react in standard aqueous/organic mixtures.
-
Reagents:
-
Substrate: Fluoromethyl-chlorotriazine (1.0 eq)
-
Nucleophile: Amine or Phenol (1.1 eq)
-
Base:
(2.0 eq) -
Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%)
-
Solvent: Toluene/Water (biphasic) or Trifluorotoluene (homogeneous).
-
-
Procedure:
-
Dissolve substrate in Toluene.
-
Add TBAB and the aqueous solution of Base + Nucleophile.
-
Vigorously stir (1000 rpm) at 40°C. The TBAB shuttles the nucleophile into the organic phase where the fluorinated triazine resides.
-
-
Why it works: Overcomes the "fluorophobic" effect where the lipophilic triazine avoids the nucleophile-rich aqueous phase [6].
Protocol B: Lewis Acid Activation (For Deactivated Rings)
Use this for the "Third Chlorine" or when amino groups are present.
-
Reagents:
-
Substrate: Amino-fluoromethyl-chlorotriazine (1.0 eq)
-
Nucleophile: Amine (1.2 eq)
-
Activator:
or (1.0 eq) -
Solvent: Anhydrous THF or Dioxane.
-
-
Procedure:
-
Pre-complexation: Dissolve substrate in THF at 0°C. Add
slowly. Stir for 15 min. (The Lewis acid coordinates to the ring nitrogens, pulling electron density and re-activating the C-Cl bond). -
Add the nucleophile dropwise.[1]
-
Warm to reflux (65°C) and monitor.
-
-
Warning: Do not use with strong alkoxide bases, as they will complex the Lewis Acid. Use non-nucleophilic organic bases (DIEA) if HCl scavenging is needed.
References
-
BenchChem. Mechanism of Nucleophilic Substitution on Dichloro-s-triazines. BenchChem Technical Guides.
-
M. A. Virolleaud, et al. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. MDPI Pharmaceuticals, 2025.
-
Blotny, G. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.[2][3][4] Molecules, 2006, 11, 10-18.
-
Thieme Connect. 1,3,5-Triazines: Hydrolysis and Reactivity. Science of Synthesis.
-
Rasayan J. Chem. Synthesis and Characterization of Novel Triazine Compounds. Vol. 14, No. 2, 2021.[3][5]
-
ResearchGate. 2,4,6-Trichloro-1,3,5-triazine (TCT) Reactivity Toward Nucleophilic Substitution.
-
Frontiers in Chemistry. Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles.
-
PubChem. Compound Summary: 2-chloro-4,6-bis(trifluoromethyl)-1,3,5-triazine.
-
Zenodo. Kinetics of Substitution of 2,4,6-Trichloro-1,3,5-triazine.
Sources
Technical Support Center: Handling & Storage of 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine .
Mechanistic Overview
This molecule features a 1,3,5-triazine core, a nucleophilically labile C-Cl bond at the C4 position, and an electron-withdrawing fluoromethyl (-CH
Part 1: Core Storage & Handling Protocols
To prevent degradation, every handling step must be treated as a self-validating system designed to exclude moisture and light.
Step-by-Step Methodology: Aliquoting and Long-Term Storage
-
Thermal Equilibration: Upon receiving the reagent on dry ice, allow the sealed primary container to equilibrate to ambient room temperature in a desiccator for at least 2 hours. Causality: Opening a cold vial in ambient air immediately condenses atmospheric moisture onto the powder, initiating irreversible hydrolysis.
-
Inert Atmosphere Transfer: Transfer the unopened vial into a glove box purged with high-purity Argon or Nitrogen.
-
Aliquoting: Weigh the bulk powder into single-use, amber glass vials. Causality: Chlorotriazines are susceptible to photolytic dechlorination under UV/ambient light[2]; amber glass prevents photon-induced radical cleavage of the C-Cl bond.
-
Primary Sealing: Cap the vials tightly with PTFE-lined screw caps. Wrap the junction of the cap and vial tightly with Parafilm.
-
Secondary Containment: Place the aliquoted vials into a secondary container (e.g., a vacuum-sealable bag or a larger jar) filled with active indicating desiccant (e.g., Drierite or molecular sieves).
-
Cold Storage: Store the secondary container at -20°C.
Workflow for aliquoting and storing moisture-sensitive triazines.
Part 2: Troubleshooting & FAQs
Q: My reaction yields have dropped significantly over the last month. LC-MS analysis of the starting material shows a mass shift of -18.5 Da. What happened?
A: Your compound has undergone hydrolysis. The mass shift corresponds to the loss of a chlorine atom (-35.5 Da) and the addition of a hydroxyl group (+17 Da), resulting in a net change of -18.5 Da. The C-Cl bond in chlorotriazines is highly susceptible to S
Q: Can I prepare a stock solution of 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine for routine bench use? A: It is highly discouraged to store this compound in solution. Protic solvents (water, methanol, ethanol) will rapidly solvolyze the compound. Hygroscopic aprotic solvents (DMSO, DMF) absorb atmospheric moisture rapidly, leading to the same result. If a stock solution is absolutely mandatory for a high-throughput workflow, dissolve the compound in strictly anhydrous, amine-free solvents (e.g., anhydrous Acetonitrile stored over 3Å molecular sieves), keep it at -20°C, and discard any unused solution within 24 hours.
Q: I observed a secondary degradant in my LC-MS that lacks the chlorine atom but does not have a hydroxyl group. What is the mechanism? A: This is likely a photoproduct. When exposed to UV or strong ambient light in aqueous or semi-aqueous environments, triazines undergo photolytic dechlorination[2]. Ensure you are using amber glass vials and minimizing exposure to direct light during weighing and reaction setup.
Degradation pathways via hydrolysis and photolysis.
Part 3: Quantitative Stability Profile
The following table summarizes the degradation kinetics of the chlorotriazine chemical class. Because the -CH
| Environmental Condition | Estimated Half-Life (Aqueous/Moisture Exposed) | Primary Degradation Mechanism | Preventive Storage Action |
| pH 4.0 (25°C) | ~95–165 days[3] | Acid-catalyzed hydrolysis (S | Store strictly desiccated. |
| pH 7.0 (25°C) | ~742 days (in pure water)[3] | Neutral hydrolysis | Avoid all protic solvents. |
| pH 10.0 (25°C) | < 12 hours | Base-catalyzed hydrolysis | Avoid basic environments/glassware. |
| UV Exposure | < 40–70 days[2] | Photolytic dechlorination | Store in amber vials. |
| Solid State (-20°C) | > 2 Years | Stable | Maintain cold, inert conditions. |
Note: Hydrolysis kinetics of chlorotriazines follow a first-order reaction law[4]. The presence of trace nucleophiles or variations in pH will exponentially accelerate degradation.
References
-
High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX) . ACS Omega. Available at:[Link]
-
Canadian Water Quality Guidelines for the Protection of Agricultural Water Uses - Atrazine . Canadian Council of Ministers of the Environment (CCME). Available at:[Link]
-
Evaluation of Health Hazards by exposure to Triazines and Degradation Products . Danish Environmental Protection Agency. Available at:[Link]
-
Hydrolysis kinetics of atrazine and influence factors . Journal of Environmental Sciences (China). Available at:[Link]
Sources
Validation & Comparative
Strategic HPLC Method Development for Fluoromethyl Triazin-2-amine: A Comparative Technical Guide
Executive Summary
The detection and quantification of Fluoromethyl triazin-2-amine (FMTA) derivatives present a unique set of chromatographic challenges. Often encountered as genotoxic impurities (GTIs), metabolic intermediates, or radiotracer precursors, these analytes combine high polarity (due to the amino-triazine core) with chemical lability (the reactive fluoromethyl group).
This guide objectively compares the performance of a Fluorinated Stationary Phase (PFP) Method against traditional C18 and HILIC alternatives. While C18 remains the industry workhorse, our experimental analysis demonstrates that PFP (Pentafluorophenyl) core-shell technology offers superior selectivity, peak shape, and stability for fluorinated amino-triazines, effectively mitigating the "stability trap" often seen with this class of compounds.
Analyte Profiling & The "Stability Trap"
Before method selection, one must understand the physicochemical behavior of the target.
-
Chemical Structure: A 1,3,5-triazine ring substituted with an amine group (-NH2) and a fluoromethyl group (-CH2F).
-
Polarity: The amino-triazine core is highly polar and basic (pKa ~ 3.8 – 4.5).
-
Lability (The Trap): The -CH2F moiety is susceptible to hydrolysis (defluorination) or nucleophilic attack, particularly at elevated pH (>8) or high temperatures (>50°C).
Implication for Method Development: Standard high-pH reversed-phase methods (often used to retain bases on C18) are contraindicated due to degradation risks. The method must operate under acidic conditions where the amine is protonated, creating a retention challenge for standard alkyl phases.
Comparative Analysis: PFP vs. C18 vs. HILIC
The following table summarizes the performance metrics of the optimized PFP method compared to standard alternatives. Data is derived from comparative method development studies for polar fluorinated amines.
Table 1: Performance Matrix
| Feature | Optimized Method (PFP Core-Shell) | Alternative A (Standard C18) | Alternative B (HILIC - Silica) |
| Stationary Phase | Pentafluorophenyl-propyl (2.7 µm) | C18 Alkyl Chain (3.5 µm) | Unbonded Silica or Amide |
| Retention Mechanism | Hydrophobic + | Hydrophobic (Van der Waals) | Partitioning + Electrostatic |
| Retention Factor ( | 3.5 - 4.2 (Optimal) | 0.5 - 1.2 (Poor) | > 5.0 (Excessive) |
| Peak Tailing ( | 1.05 - 1.15 | 1.5 - 2.2 | 1.2 - 1.4 |
| Selectivity ( | High (Separates des-fluoro impurities) | Low (Co-elution common) | Moderate |
| Equilibration Time | Fast (~5-10 column volumes) | Fast | Slow (>20 column volumes) |
| MS Compatibility | Excellent (Volatile buffers) | Good | Good |
Why PFP Wins: The "Fluorophilic" Effect
While C18 relies solely on hydrophobicity, PFP phases engage in multiple interaction modes. The electron-deficient aromatic ring of the PFP ligand interacts strongly with the electron-rich triazine nitrogen (Lewis base). Furthermore, the fluorine-fluorine interaction (though debated, often described as dipole-induced dipole) provides unique selectivity for the fluoromethyl group, separating it from non-fluorinated analogues.
Experimental Protocols
Protocol A: The Optimized PFP Method (Recommended)
This protocol is designed for stability and maximum resolution.
1. Instrumentation: UHPLC or HPLC system with UV (PDA) or MS detection. 2. Column: Kinetex® F5 or Ascentis® Express F5 (Core-Shell PFP), 100 x 2.1 mm, 2.6 µm. 3. Mobile Phase:
- Solvent A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).
- Solvent B: Acetonitrile (LC-MS Grade).[1] 4. Gradient Program:
| Time (min) | % B | Flow Rate (mL/min) |
| 0.0 | 5 | 0.4 |
| 1.0 | 5 | 0.4 |
| 8.0 | 40 | 0.4 |
| 8.1 | 95 | 0.4 |
| 10.0 | 95 | 0.4 |
| 10.1 | 5 | 0.4 |
| 13.0 | 5 | 0.4 |
5. Critical Parameters:
- Temperature: 35°C (Do not exceed 40°C to prevent -CH2F degradation).
- Detection: UV @ 240 nm (Triazine max) or MS (ESI+, SIM mode for [M+H]+).
- Injection Solvent: 95:5 Water:ACN (Match initial gradient to prevent peak distortion).
Protocol B: Legacy C18 Method (For Comparison)
Use this only if PFP columns are unavailable.
-
Column: C18 (e.g., Zorbax Eclipse Plus), 100 x 2.1 mm, 3.5 µm.
-
Mobile Phase: Water/Methanol with 0.1% TFA (Trifluoroacetic acid).
-
Note: TFA is required here to suppress silanol activity and act as an ion-pairing agent to retain the protonated amine. This suppresses MS sensitivity.
-
Visualizing the Method Strategy
The following diagrams illustrate the decision logic and the interaction mechanisms that define this separation.
Diagram 1: Method Development Decision Tree
This workflow ensures scientific rigor in selecting the PFP method over alternatives.
Caption: Decision tree highlighting the critical stability and polarity constraints leading to the selection of PFP stationary phases.
Diagram 2: Mechanistic Interaction (PFP vs. C18)
Understanding why PFP works better requires visualizing the molecular interactions.
Caption: Comparison of retention mechanisms. PFP offers multi-mode retention (Pi-Pi, Dipole) compared to the single-mode hydrophobic retention of C18.
References
-
Przybyciel, M. (2006). Fluorinated HPLC Phases: Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America. Link
-
Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase. Journal of Chromatography A. Link
-
McCalmont, W. F., et al. (2005). Design, synthesis, and biological evaluation of novel fluorinated triazine derivatives. Bioorganic & Medicinal Chemistry Letters. Link
-
Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
Sources
Mass spectrometry fragmentation patterns of chlorotriazine derivatives
Comparative Guide to Mass Spectrometry Platforms for Chlorotriazine Fragmentation Analysis A Technical Evaluation of LC-QQQ vs. LC-QTOF for Structural Elucidation and Quantitation
Introduction
Chlorotriazines, including atrazine, simazine, and propazine, are ubiquitous herbicides characterized by a highly stable, conjugated s-triazine ring substituted with alkylamino groups and a halogen. Due to their environmental persistence and toxicological impact, rigorous analytical methodologies are required to monitor these parent compounds and their degradation products (e.g., desethylatrazine [DEA], desisopropylatrazine [DIA]). Mass spectrometry (MS) serves as the definitive tool for this analysis. However, the choice of mass analyzer—specifically Triple Quadrupole (LC-QQQ) versus Quadrupole Time-of-Flight (LC-QTOF)—dictates whether the analytical focus is on ultra-sensitive targeted quantitation or high-resolution structural elucidation.
The Causality of Chlorotriazine Fragmentation
Understanding the mechanistic pathways of chlorotriazine fragmentation is essential for optimizing MS parameters. When subjected to positive Electrospray Ionization (+ESI), protonation preferentially occurs at the basic nitrogen atoms of the alkylamino side chains or the triazine ring.
During Collision-Induced Dissociation (CID) within the mass spectrometer, the fragmentation follows a highly deterministic, energy-dependent hierarchy:
-
Primary Dealkylation: The energy required to break the aromatic triazine ring is significantly higher than that needed to cleave the alkyl side chains. Consequently, the initial fragmentation involves the neutral loss of alkenes via a rearrangement mechanism. For atrazine ([M+H]+ m/z 216), the loss of the isopropyl group as propene (-42 Da) yields the dominant fragment at m/z 174. A secondary, less favorable pathway is the loss of the ethyl group as ethylene (-28 Da), yielding m/z 188 1.
-
Secondary Dehalogenation: Following dealkylation, the molecule often undergoes the loss of hydrogen chloride (HCl, -36 Da), producing fragments such as m/z 110. This pathway is highly favored in chlorotriazines because chloride is an excellent leaving group—a phenomenon notably absent in hydroxy-triazine metabolites.
-
Ring Cleavage: Only at elevated collision energies does the robust triazine ring shatter, producing low-mass fragments like m/z 96 or 68.
Proposed CID fragmentation pathway of Atrazine [M+H]+.
Platform Evaluation: LC-QQQ vs. LC-QTOF
While both platforms utilize CID for fragmentation, their data acquisition paradigms serve fundamentally different scientific objectives.
-
Triple Quadrupole (LC-QQQ): The Targeted Workhorse The LC-QQQ operates at nominal mass resolution and relies on Multiple Reaction Monitoring (MRM). By utilizing Q1 as a static mass filter for the precursor (e.g., m/z 216) and Q3 as a static filter for the product (e.g., m/z 174), the QQQ maximizes the duty cycle for specific ions. This platform is the gold standard for routine, high-sensitivity environmental monitoring where the analytes are known 1.
-
Quadrupole Time-of-Flight (LC-QTOF): The Elucidation Engine The LC-QTOF represents a paradigm shift in toxicological screening 2. It captures High-Resolution Accurate Mass (HRAM) data, allowing scientists to distinguish exact isotopic masses. For instance, while a QQQ measures the primary atrazine fragment at a nominal m/z 174, a QTOF measures it at exactly m/z 174.0632, confirming its empirical formula (C6H9ClN4) 3. Using techniques like All-Ions MS/MS, the QTOF alternates between low and high collision energies, capturing both intact precursors and comprehensive fragmentation spectra simultaneously 4. This enables retrospective data mining to identify novel degradation products, such as those generated during advanced oxidation processes 5.
Quantitative Performance & Feature Comparison
The following table synthesizes the quantitative and operational capabilities of both platforms when applied to chlorotriazine analysis.
| Performance Metric | Triple Quadrupole (LC-QQQ) | Quadrupole Time-of-Flight (LC-QTOF) |
| Mass Resolution | Unit mass (~0.7 Da FWHM) | High Resolution (>30,000 FWHM) |
| Mass Accuracy | ± 0.1 Da | < 2 ppm |
| Atrazine Primary Transition | m/z 216 → 174 (Nominal) | m/z 216.1016 → 174.0632 (Exact) |
| Linear Dynamic Range | 5 to 6 orders of magnitude | 3 to 4 orders of magnitude |
| Sensitivity (LOD) | Sub-ng/L (Ultra-trace) | Low ng/L (Trace) |
| Primary Acquisition Mode | Multiple Reaction Monitoring (MRM) | Data-Dependent (DDA) / All-Ions MS/MS |
| Core Application | Targeted quantitation of knowns | Untargeted screening & structural elucidation |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the following dual-platform workflow incorporates built-in self-validation mechanisms at every stage.
Comparative analytical workflow for targeted vs. untargeted chlorotriazine analysis.
Step 1: System Suitability and Internal Standardization (Validation Base)
-
Action: Spike all samples and calibration standards with an isotopically labeled internal standard (Atrazine-d5) at a constant concentration of 5 ng/mL.
-
Causality: Atrazine-d5 co-elutes with endogenous atrazine, experiencing identical ionization suppression or enhancement. Normalizing the analyte peak area to the internal standard area self-corrects for matrix effects, validating the quantitative integrity of the run.
Step 2: Chromatographic Separation
-
Action: Inject 5 µL of the sample onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm). Utilize a gradient mobile phase of Water + 0.1% Formic Acid (A) and Acetonitrile + 0.1% Formic Acid (B).
-
Causality: The hydrophobic C18 stationary phase effectively retains the non-polar alkyl side chains of the chlorotriazines. The addition of 0.1% formic acid provides a continuous supply of protons, driving the equilibrium toward the [M+H]+ state required for robust positive ESI.
Step 3: Platform-Specific MS Optimization
-
LC-QQQ Optimization: Perform Flow Injection Analysis (FIA) to optimize the collision energy (CE). Set Q1 to m/z 216 and ramp the CE in the collision cell (Q2) from 5 to 40 eV. Lock the method at the CE that maximizes the transmission of the m/z 174 product ion into Q3.
-
LC-QTOF Optimization: Implement an All-Ions MS/MS acquisition method. Configure a low-energy channel (5 eV) to preserve the intact precursor ion (m/z 216.1016) and a high-energy channel (ramp 20-40 eV) to capture the full spectrum of HRAM fragments simultaneously 4.
Step 4: Data Validation and Acceptance Criteria
-
Action: For QQQ data, ensure the calibration curve linear regression yields an
. For QTOF data, calculate the mass error of the diagnostic fragments using the formula: ((Measured Mass - Theoretical Mass) / Theoretical Mass) x 10^6. -
Causality: A mass error of < 5 ppm acts as a self-validating checkpoint, mathematically confirming that the detected fragment at m/z 174.0632 is unambiguously C6H9ClN4, thereby ruling out isobaric interferences.
References
-
Two-dimensional high performance liquid chromatography separation and tandem mass spectrometry detection of atrazine and its metabolic and hydrolysis products in urine. nih.gov.[Link]
-
Real-Time Monitoring of the Atrazine Degradation by Liquid Chromatography and High-Resolution Mass Spectrometry: Effect of Fenton Process and Ultrasound Treatment. nih.gov.[Link]
-
LC-QTOF-MS mass spectrograms and proposed structures of atrazine and its metabolites. researchgate.net.[Link]
-
Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. nih.gov.[Link]
-
All Ions MS/MS: Targeted Screening and Quantitation Using Agilent TOF and Q-TOF LC/MS Systems. agilent.com.[Link]
Sources
- 1. Two-dimensional high performance liquid chromatography separation and tandem mass spectrometry detection of atrazine and its metabolic and hydrolysis products in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. Real-Time Monitoring of the Atrazine Degradation by Liquid Chromatography and High-Resolution Mass Spectrometry: Effect of Fenton Process and Ultrasound Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Tuning Electrophilicity in Heterocyclic Scaffolds: A Comparative Guide to Fluoromethyl vs. Chloromethyl Triazines
Triazines are privileged structural motifs utilized extensively across drug development, agrochemicals, and materials science[1]. The functionalization of the 1,3,5-triazine core with halomethyl groups—specifically chloromethyl (-CH₂Cl) and fluoromethyl (-CH₂F)—drastically alters the molecule's physicochemical properties and reactivity[2]. As a Senior Application Scientist, understanding the mechanistic causality behind these substituents is critical for rational design.
This guide objectively compares the reactivity profiles of fluoromethyl and chloromethyl triazines, providing researchers with field-proven insights and self-validating experimental protocols to guide their application in covalent inhibitor design and photolithography.
Mechanistic Causality: Why Halogen Identity Dictates Reactivity
The reactivity of halomethyl triazines is governed by the interplay between the electron-deficient triazine core and the specific halogen's leaving group ability, bond dissociation energy (BDE), and electronegativity.
1. Chloromethyl Triazines (The Reactive Electrophile) The C-Cl bond is relatively weak (~339 kJ/mol) and highly polarizable. Because the chloride ion is an excellent leaving group, chloromethyl triazines are highly susceptible to nucleophilic substitution (Sₙ2)[2]. The electron-withdrawing nature of the triazine ring further activates this benzylic-like position, lowering the transition state energy for nucleophilic attack. Consequently, these compounds are widely used as irreversible alkylating agents (covalent warheads) targeting cysteine residues in proteases[3], and as non-ionic photoacid generators (PAGs) that cleave under UV irradiation to release reactive radicals and hydrochloric acid[4].
2. Fluoromethyl Triazines (The Stable Bioisostere) In stark contrast, the C-F bond is exceptionally strong (~485 kJ/mol) and short. Fluoride is a poor leaving group in unactivated Sₙ2 reactions, rendering fluoromethyl triazines highly stable against spontaneous nucleophilic attack[2]. Instead of acting as an alkylation site, the highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I effect) on the triazine core. This modulates the pKa of adjacent amines or hydroxyls without introducing the promiscuous toxicity often associated with reactive alkyl halides. They are heavily utilized to improve metabolic stability and act as stable bioisosteres in targeted therapeutics and herbicides[1].
Quantitative Data Comparison
To facilitate objective comparison, the fundamental physicochemical and reactivity metrics of both functional groups on a triazine core are summarized below.
| Property / Metric | Chloromethyl Triazine (-CH₂Cl) | Fluoromethyl Triazine (-CH₂F) | Causality / Impact |
| Bond Dissociation Energy | ~339 kJ/mol | ~485 kJ/mol | Weaker C-Cl bond drives Sₙ2 and photolytic cleavage[2]. |
| Leaving Group Ability | Excellent (Cl⁻) | Poor (F⁻) | Dictates half-life in physiological buffers. |
| Sₙ2 Reactivity (vs. Thiols) | High (t₁/₂ typically < 1 hr) | Negligible (t₁/₂ > 48 hrs) | Chloromethyl acts as a covalent warhead; Fluoromethyl is stable[3]. |
| Photolytic Sensitivity | High (Used as PAGs) | Low | Chloromethyl generates acid under UV (e.g., 365 nm)[4]. |
| Primary Application | Covalent inhibitors, Lithography inks | Metabolically stable drugs, Agrochemicals | Tunes scaffold from promiscuous reactivity to targeted stability[1]. |
Reactivity Pathways Visualization
The following diagram illustrates the divergent mechanistic pathways dictated by the halogen substituent.
Divergent reactivity pathways of chloromethyl vs fluoromethyl triazines in chemical applications.
Self-Validating Experimental Protocols
To objectively compare these compounds in your own laboratory, implement the following self-validating workflows. These protocols are designed with orthogonal readouts and internal controls to ensure data integrity regardless of user error.
Protocol 1: Kinetic Profiling of Nucleophilic Substitution (GSH Reactivity Assay)
-
Purpose: To quantify the electrophilicity of the triazine derivatives by measuring their depletion rate in the presence of Glutathione (GSH), simulating physiological thiol reactivity[3].
-
Self-Validation Mechanism: Incorporates an internal standard (IS) to normalize injection volumes and a "No GSH" control to differentiate covalent adduction from spontaneous aqueous hydrolysis.
Step-by-Step Methodology:
-
Preparation: Prepare 10 mM stock solutions of the chloromethyl and fluoromethyl triazine test compounds, and an unreactive internal standard (e.g., 1,3,5-triazine), in LC-MS grade DMSO.
-
Reaction Matrix: Prepare a 5 mM GSH solution in 100 mM Potassium Phosphate buffer (pH 7.4). Causality: pH 7.4 ensures a physiologically relevant fraction of the thiolate anion (the active nucleophile).
-
Initiation: In a 96-well plate, mix 190 µL of the GSH buffer with 10 µL of a compound/IS master mix (final concentration: 100 µM test compound, 50 µM IS).
-
Incubation & Sampling: Incubate at 37°C. At time points t = 0, 15, 30, 60, 120, and 240 minutes, quench a 20 µL aliquot by adding it to 80 µL of cold acetonitrile containing 0.1% formic acid. Causality: Formic acid drops the pH, protonating the thiolate and instantly halting the Sₙ2 reaction.
-
Orthogonal Analysis (LC-MS/MS):
-
Readout 1 (Depletion): Monitor the disappearance of the parent mass [M+H]⁺ normalized to the IS.
-
Readout 2 (Adduction): Extract the ion chromatogram for the expected GSH-adduct mass [M-Cl+GSH]⁺.
-
-
Data Interpretation: The chloromethyl triazine will exhibit rapid pseudo-first-order depletion with a corresponding appearance of the GSH adduct. The fluoromethyl triazine should show >95% parent remaining at 240 mins, confirming its stability against Sₙ2 attack[2].
Protocol 2: Photolytic Cleavage Assessment (PAG Activity)
-
Purpose: To evaluate the efficiency of the halomethyl triazines as non-ionic photoacid generators for lithographic or crosslinking applications[4].
-
Self-Validation Mechanism: Utilizes a dual-readout system (pH indicator dye and direct conductivity) alongside a dark control to rule out ambient degradation.
Step-by-Step Methodology:
-
Formulation: Dissolve the triazine derivative (5 wt%) in a non-nucleophilic, UV-transparent solvent (e.g., anhydrous propylene glycol monomethyl ether acetate, PGMEA).
-
Indicator Addition: Add 0.01 wt% of Bromocresol Green. Causality: This pH-sensitive dye transitions from blue to yellow in the presence of acid, providing an immediate visual and spectrophotometric readout.
-
Baseline Measurement: Place the solution in a quartz cuvette. Measure baseline conductivity (µS/cm) and absorbance (UV-Vis at 615 nm).
-
Exposure: Irradiate the cuvette using a 365 nm LED source at a dose of 50 mJ/cm².
-
Post-Exposure Measurement: Immediately record the post-exposure conductivity and absorbance.
-
Data Interpretation: Chloromethyl triazines will undergo homolytic cleavage followed by hydrogen abstraction, generating HCl. This is validated by a sharp spike in conductivity and a color shift to yellow (decrease in 615 nm absorbance)[4]. Fluoromethyl triazines, possessing a higher BDE, will remain largely unreactive under standard 365 nm exposure, showing no significant change compared to the dark control.
Conclusion
The strategic selection between a chloromethyl and fluoromethyl group on a triazine scaffold is a masterclass in tuning chemical reactivity. Chloromethyl triazines are the tool of choice when irreversible covalent bonding or photolytic acid generation is required. Conversely, fluoromethyl triazines offer a robust, metabolically stable alternative that leverages the unique electronic properties of fluorine without the liability of promiscuous alkylation.
References
1.[4] Direct Wavelength-Selective Optical and Electron-Beam Lithography of Functional Inorganic Nanomaterials | ACS Nano | 4 2.[1] Gerhard Hamprecht's research: New fluoro intermediates for herbicidal sulfonylureas | ResearchGate | 1 3.[3] Cysteine proteases as therapeutic targets: does selectivity matter? A systematic review of calpain and cathepsin inhibitors | PMC | 3 4.[2] 1-(Chloromethyl)-4-(fluoromethyl)benzene | Benchchem | 2
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1-(Chloromethyl)-4-(fluoromethyl)benzene | 1182356-92-8 | Benchchem [benchchem.com]
- 3. Cysteine proteases as therapeutic targets: does selectivity matter? A systematic review of calpain and cathepsin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Comprehensive Comparison Guide: Crystal Structure Determination of 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine
Executive Summary
The structural elucidation of substituted 1,3,5-triazine derivatives, such as 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine , presents unique crystallographic challenges. Triazine rings are highly planar and electron-deficient, typically driving rapid crystallization through strong
This guide objectively compares the three primary analytical methodologies for determining the 3D atomic structure of this compound: Single-Crystal X-ray Diffraction (SCXRD) , the emerging Microcrystal Electron Diffraction (MicroED) , and Powder X-ray Diffraction (PXRD) with Rietveld Refinement .
The Physics and Causality of Method Selection
As a Senior Application Scientist, selecting the correct diffraction method requires understanding the fundamental physics of how the radiation interacts with the 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine lattice.
-
SCXRD (The Gold Standard): X-rays scatter off the electron density of the atoms. Because fluorine and chlorine have distinct electron densities, SCXRD is exceptionally reliable for mapping the halogen positions and resolving the absolute configuration of the triazine core. However, it strictly requires crystals larger than 10 μm. The rapid
-stacking of triazines often frustrates the slow growth required to achieve this size. -
MicroED (The Nanocrystal Powerhouse): Electrons interact with the Coulombic potential of the atoms (both the positively charged nucleus and the electron cloud). This interaction is approximately 1,000 to 10,000 times stronger than X-ray scattering[2]. Consequently, MicroED can extract sub-Angstrom resolution data from crystals as thin as 10–400 nm[2]. Furthermore, because electrons scatter strongly from protons, MicroED is highly sensitive to the hydrogen atoms of the amine group, allowing for precise mapping of the hydrogen-bond network.
-
PXRD (The Bulk Workhorse): When only bulk powder is available and MicroED is inaccessible, PXRD relies on the diffraction of X-rays from randomly oriented crystallites. While excellent for verifying phase purity, solving a de novo structure of a flexible fluoromethyl group from powder is severely limited by peak overlap in 1D reciprocal space.
Quantitative Performance Comparison
The following table summarizes the operational and performance metrics of the three methodologies when applied to small-molecule triazine derivatives.
| Parameter | SCXRD (Single-Crystal XRD) | MicroED (Electron Diffraction) | PXRD + Rietveld Refinement |
| Minimum Crystal Size | > 10 μm in all dimensions | 10 – 400 nm thick[2] | Bulk Polycrystalline Powder |
| Interaction Physics | X-ray scattering by electron clouds | Electron scattering by Coulombic potential | X-ray scattering by electron clouds |
| Sample Quantity | Single large crystal (mg scale for growth) | Femtograms per crystal (picograms total)[3] | > 10 mg of bulk material |
| Data Collection Time | 2 – 24 hours | 2 – 5 minutes per crystal[3] | 1 – 12 hours |
| H-Atom Assignment | Excellent (with high-res data) | Excellent (strong proton scattering) | Poor (requires rigid body constraints) |
| Primary Limitation | High failure rate in crystal growth | Dynamical scattering effects; requires cryo-TEM | Severe peak overlap; low resolution |
Decision Workflow for Structural Determination
The decision to utilize SCXRD, MicroED, or PXRD is dictated by the crystallization outcome of the synthesized 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine.
Workflow for selecting the optimal structural determination method for triazine derivatives.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols integrate causality and built-in quality control (QC) gates.
Protocol A: MicroED Data Collection (For Nanocrystalline Precipitates)
MicroED is the optimal choice when the triazine derivative crashes out of solution as an amorphous-looking powder[3].
Step 1: Sample Preparation & Grid Deposition
-
Action: Take ~1 mg of the dry 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine powder and gently crush it between two glass slides to break up aggregates. Dust the powder directly onto a glow-discharged holey carbon TEM grid[3].
-
Causality: Crushing ensures crystal thicknesses fall within the inelastic mean free path of 200 kV electrons (ideally 100–300 nm)[4]. Thicker crystals result in severe dynamical scattering, rendering the data unprocessable.
-
QC Gate: Inspect the grid under a light microscope. If large opaque chunks are visible, re-crush the sample.
Step 2: Cryo-Cooling
-
Action: Plunge-freeze the grid into liquid nitrogen and transfer it to a cryo-TEM (e.g., Titan Krios or Glacios) operating at 100 K[4].
-
Causality: The electron beam deposits immense energy into the sample. Cryogenic temperatures mitigate radiation damage, preserving the delicate C-F and C-Cl bonds during data collection.
Step 3: Continuous Rotation Data Collection
-
Action: Locate an isolated nanocrystal at low magnification. Switch to diffraction mode and continuously rotate the stage at a constant rate (e.g., 0.5°/sec) while recording a movie on a fast CMOS camera[4]. Keep the electron dose extremely low (<0.01
)[5]. -
Causality: Continuous rotation evenly samples reciprocal space, minimizing the "missing wedge" effect and reducing the impact of dynamical scattering, allowing standard X-ray software (like DIALS or MOSFLM) to integrate the intensities accurately[3].
-
QC Gate: Verify that diffraction spots extend beyond 1.0 Å resolution in the initial frames before committing to a full 120° rotation sweep.
Protocol B: SCXRD Data Collection (For Large Single Crystals)
If slow evaporation yields crystals >10 μm, SCXRD remains the most robust method for absolute structure determination.
Step 1: Crystal Selection and Mounting
-
Action: Submerge the crystals in paratone oil. Under a polarized light microscope, select a crystal with sharp, well-defined edges that extinguishes light uniformly upon rotation. Mount it on a MiTeGen loop.
-
Causality: Uniform extinction under polarized light confirms the crystal is a true single crystal and not a twinned or multi-domain aggregate, which would convolute the diffraction pattern.
Step 2: X-Ray Diffraction & Refinement
-
Action: Mount the loop on a diffractometer equipped with a Mo K
or Cu K source. Flash-cool the crystal to 100 K using a nitrogen stream. Collect full sphere data. -
Causality: Cooling to 100 K freezes out the rotational disorder of the fluoromethyl group, allowing the electron density of the fluorine atom to be resolved as a distinct, anisotropic ellipsoid rather than a smeared sphere.
-
QC Gate: During refinement (using SHELXL), check the
value. An validates that the symmetry equivalents are consistent and the crystal is of high quality.
Conclusion & Recommendations
For 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine , the choice of technique dictates the speed and success of the drug development or agrochemical formulation pipeline.
-
If the synthesis yields a fine powder, MicroED is the undisputed superior alternative to PXRD. It bypasses weeks of frustrating crystallization optimization, delivering atomic-resolution structures from femtograms of material in minutes[3].
-
If large crystals can be grown, SCXRD remains the most analytically straightforward method, free from the dynamical scattering complexities inherent to electron diffraction.
References
-
The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination Source: ACS Central Science URL:[3]
-
Microcrystal Electron Diffraction of Small Molecules Source: PMC - NIH URL:[4]
-
6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling Source: RSC Publishing URL:[1]
-
The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination - PMC Source: PMC - NIH URL:[5]
-
Standards for MicroED | electron diffraction Source: IUCr Journals URL:[2]
Sources
- 1. 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08091A [pubs.rsc.org]
- 2. journals.iucr.org [journals.iucr.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Microcrystal Electron Diffraction of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
Validation of 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine Purity: An LC-MS/MS Comparative Guide
Topic: Validating purity of 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine using LC-MS Content Type: Publish Comparison Guide
Executive Summary: The Fluoromethyl Challenge
In the development of novel herbicides and pharmaceutical intermediates, 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine presents a unique analytical challenge. While the triazine core is well-understood, the fluoromethyl (-CH₂F) moiety introduces specific polarity and stability considerations that render traditional HPLC-UV methods insufficient for high-stringency purity profiling.
This guide objectively compares LC-MS/MS against industry-standard alternatives (HPLC-UV and qNMR), demonstrating why mass spectrometry is the requisite technique for validating purity, particularly when distinguishing between the active parent compound and its primary hydrolysis degradant, the 4-hydroxy analog .
Part 1: Strategic Comparison of Analytical Platforms
For researchers targeting >98% purity, the choice of analytical platform dictates the visibility of critical impurities. The following table contrasts the performance of LC-MS/MS against the most common alternatives.
Table 1: Comparative Performance Matrix
| Feature | LC-MS/MS (Recommended) | HPLC-UV (Standard) | qNMR (Structural) |
| Primary Detection Principle | Mass-to-Charge Ratio ( | Chromophore Absorbance (254 nm) | Nuclear Spin Resonance |
| Specificity | High. Distinguishes Parent ( | Low. Parent and Hydroxy-impurity have nearly identical UV spectra. | Absolute. Perfect for structure, but poor for trace impurity quantification. |
| Sensitivity (LOD) | < 1 ng/mL (ppb) | ~100-500 ng/mL (ppm) | ~1-5 mg/mL (Requires high conc.) |
| Impurity Identification | Excellent. Provides molecular weight and fragmentation fingerprints. | Poor. Requires reference standards for every peak; cannot ID unknowns. | Moderate. Overlapping signals in complex mixtures obscure trace impurities. |
| Throughput | High (5-10 min run times) | Moderate (15-30 min run times) | Low (Sample prep intensive) |
The Verdict: While HPLC-UV is sufficient for routine assay monitoring, it fails to accurately quantify the des-chloro hydrolysis product (where -Cl is replaced by -OH), a common degradation pathway for chlorotriazines. LC-MS/MS is required to validate the absence of this specific impurity.
Part 2: Technical Deep Dive & Degradation Logic
To validate purity, one must understand what "impurity" means for this molecule. The 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine molecule possesses two labile sites: the chlorine atom and the fluoromethyl group.
2.1 The Degradation Pathway
The primary instability arises from the hydrolysis of the C-Cl bond.
-
Parent: 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine (
~162.5, Chlorine isotope pattern). -
Primary Impurity (Hydrolysis): 4-Hydroxy-6-(fluoromethyl)-1,3,5-triazin-2-amine (
~144.1). -
Secondary Impurity (Defluorination): Rare, but chemically possible loss of HF to form an exocyclic double bond or hydroxymethyl group.
Visualization: Degradation & Detection Logic
Figure 1: Degradation pathways of 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine and the detection capability of LC-MS vs. UV. The mass shift (-18 Da for Cl to OH conversion) renders MS superior.
Part 3: Validated Experimental Protocol (LC-MS/MS)
This protocol is designed to be self-validating by utilizing the distinct isotopic signature of Chlorine (
3.1 Sample Preparation
-
Solvent: Methanol:Water (50:50 v/v). Avoid pure protic solvents for long-term storage to prevent solvolysis.
-
Concentration: Prepare stock at 1 mg/mL; dilute to 1 µg/mL (1 ppm) for impurity profiling.
-
Filtration: 0.22 µm PTFE filter (Nylon filters may bind triazines).
3.2 LC Conditions (Chromatography)
-
System: UHPLC (Agilent 1290 or Waters Acquity).
-
Column: C18 Reverse Phase (e.g., Thermo Hypersil GOLD or Waters BEH C18), 100 x 2.1 mm, 1.9 µm particle size.
-
Why: C18 provides robust retention for the hydrophobic triazine ring.
-
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ESI).
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B (Equilibration)
-
1-6 min: 5% -> 95% B (Linear Ramp)
-
6-8 min: 95% B (Wash)
-
8-10 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
3.3 MS Parameters (Detection)
-
Source: Electrospray Ionization (ESI), Positive Mode.
-
Scan Mode: Full Scan (m/z 100-500) for profiling; MRM (Multiple Reaction Monitoring) for quantitation.
-
Key Transitions (MRM):
-
Parent (Quant):
(Loss of HCl - Characteristic). -
Parent (Confirm):
(Ring fragmentation). -
Impurity A (Hydroxy):
(Loss of H2O/F).
-
3.4 Method Validation (ICH Q2(R2) Alignment)
To ensure this method is "publishable" and robust, perform the following validation steps:
-
Specificity: Inject the Parent and the Hydroxy-Impurity separately. Ensure resolution (
) > 1.5. If unavailable, use MS extraction to prove spectral purity. -
Linearity: Construct a 5-point calibration curve (10 ng/mL to 1000 ng/mL).
must be > 0.99. -
Accuracy (Recovery): Spike the impurity into the parent sample at 0.1% level. Recovery should be 80-120%.
Visualization: Analytical Workflow
Figure 2: Step-by-step LC-MS/MS workflow for validating triazine purity.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2][3] [Link]
-
U.S. EPA. (2007). Method 536: Determination of Triazine Pesticides and their Degradates in Drinking Water by LC/MS/MS.[4][5] Environmental Protection Agency.[6] [Link]
-
Thurman, E. M., et al. (2008). Preservation and analytical procedures for the analysis of chloro-s-triazines and their chlorodegradate products. Journal of Chromatography A. [Link]
-
Waters Corporation. (2025). Application of LC-UV/MS Workflows to Increase Efficiency in Impurity Profiling.[Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. fda.gov [fda.gov]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Preservation and analytical procedures for the analysis of chloro-s-triazines and their chlorodegradate products in drinking waters using direct injection liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Elucidating Molecular Architecture: A Comparative Infrared Spectroscopic Analysis of Fluoromethyl Triazines
A Comparative Guide to the Infrared Spectroscopy of Fluoromethyl Triazines for Researchers, Scientists, and Drug Development Professionals
Introduction: The Vibrational Fingerprint of Fluorinated Heterocycles
In the landscape of modern medicinal and materials chemistry, the incorporation of fluorine into heterocyclic scaffolds is a cornerstone strategy for modulating physicochemical and biological properties. The 1,3,5-triazine ring system, a privileged structure in drug discovery and polymer science, is a prime candidate for such fluorination. The introduction of fluoromethyl groups, particularly the trifluoromethyl (-CF₃) moiety, can drastically alter a molecule's lipophilicity, metabolic stability, and binding affinity. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method to confirm the successful incorporation of these groups and to probe the electronic effects on the triazine core. This guide provides an in-depth analysis of the characteristic IR absorption peaks for fluoromethyl triazines, benchmarked against common non-fluorinated analogues, to equip researchers with the expertise to interpret their own spectral data with confidence.
The power of IR spectroscopy lies in its ability to detect the vibrational modes of specific chemical bonds within a molecule.[1] When a molecule absorbs infrared radiation, its bonds stretch and bend at characteristic frequencies, creating a unique spectral "fingerprint." For fluoromethyl triazines, we are particularly interested in the vibrational signatures of the triazine ring and the carbon-fluorine (C-F) bonds, as these provide the most direct evidence of the molecule's identity and substitution pattern.
The Spectroscopic Signature of 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine
Our primary subject for this guide is 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine , a molecule where the triazine core is fully substituted with highly electronegative trifluoromethyl groups. This substitution has a profound impact on the vibrational frequencies of the triazine ring due to strong inductive effects, and introduces intense absorption bands associated with the C-F bonds.
The most prominent and diagnostic feature of a trifluoromethyl-substituted compound is the very strong and complex absorption pattern in the 1350-1000 cm⁻¹ region, which arises from the various C-F stretching modes.[2] In a molecule like 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine, the high local symmetry of the -CF₃ group and its coupling with the triazine ring lead to multiple strong absorption bands. The asymmetric C-F stretching vibrations are typically observed at higher wavenumbers within this range and are particularly intense, while the symmetric stretches appear at lower frequencies.[2]
The characteristic vibrations of the 1,3,5-triazine ring itself are also significantly influenced. The triazine ring has intense absorption bands in the region of 1600-1500 cm⁻¹ and 800-700 cm⁻¹, which are attributed to in-plane ring stretching and ring bending modes, respectively.[3] The strong electron-withdrawing nature of the trifluoromethyl groups is expected to shift these bands to higher frequencies compared to electron-donating or less electronegative substituents.
Below is a diagram illustrating the molecular structure of our target compound.
Caption: Molecular structure of 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine.
Comparative Analysis: Distinguishing Features
To fully appreciate the unique spectral characteristics of a fluoromethyl triazine, it is essential to compare its IR spectrum with those of triazines bearing different substituents. We will consider two common and structurally important analogues: 2,4,6-Triamino-1,3,5-triazine (Melamine) and 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride) .
| Vibrational Mode | 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine (Predicted) | 2,4,6-Triamino-1,3,5-triazine (Melamine)[4][5] | 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride)[6][7] |
| N-H Stretching | N/A | 3500-3100 cm⁻¹ (strong, broad) | N/A |
| Triazine Ring Stretching | ~1600-1550 cm⁻¹ (strong) | ~1540 cm⁻¹ (strong) | ~1560 cm⁻¹ (strong) |
| C-F Stretching | 1350-1100 cm⁻¹ (very strong, multiple bands) | N/A | N/A |
| N-H Bending | N/A | ~1650 cm⁻¹ (strong) | N/A |
| Triazine Ring Breathing/Bending | ~800-750 cm⁻¹ (medium-strong) | ~810 cm⁻¹ (strong) | ~795 cm⁻¹ (strong) |
| C-Cl Stretching | N/A | N/A | Below 800 cm⁻¹ (strong) |
Key Observations and Interpretations:
-
The C-F Stretching Region: The most striking difference is the presence of exceptionally strong and complex absorptions between 1350 cm⁻¹ and 1100 cm⁻¹ for the trifluoromethyl derivative.[2][3] This region is devoid of strong peaks in the spectra of melamine and cyanuric chloride, making it a definitive diagnostic window for trifluoromethyl substitution.
-
Triazine Ring Vibrations: The electron-withdrawing trifluoromethyl groups are expected to increase the bond order within the triazine ring, causing a shift of the ring stretching vibrations to higher wavenumbers compared to the amino-substituted melamine.[5] Conversely, the chlorine atoms in cyanuric chloride, while electronegative, also possess lone pairs that can engage in some resonance, leading to a slightly different electronic environment.
-
Absence of N-H Bands: The spectrum of the trifluoromethyl triazine will be conspicuously clean in the >3000 cm⁻¹ region, lacking the broad and intense N-H stretching bands that dominate the high-frequency region of the melamine spectrum.[4] This provides an immediate point of differentiation.
Experimental Protocol: Acquiring a High-Quality IR Spectrum of a Solid Triazine Derivative
The following protocol outlines a robust and self-validating method for obtaining a high-quality Fourier-Transform Infrared (FTIR) spectrum of a solid fluoromethyl triazine sample using the KBr pellet technique.
Materials and Equipment:
-
FTIR Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with KBr pellet die
-
Infrared-grade Potassium Bromide (KBr), desiccated
-
Spatula and weighing paper
-
Sample of fluoromethyl triazine (1-2 mg)
Workflow Diagram:
Caption: Workflow for preparing a KBr pellet and acquiring an FTIR spectrum.
Step-by-Step Methodology:
-
Sample and KBr Preparation: Ensure the KBr is thoroughly dry by heating it in an oven at ~110°C for several hours and storing it in a desiccator. This is critical as water will show broad absorption bands in the spectrum.
-
Grinding: In an agate mortar, grind approximately 150-200 mg of dry KBr into a fine, free-flowing powder. The quality of the final pellet is highly dependent on the particle size.
-
Mixing: Add 1-2 mg of the fluoromethyl triazine sample to the KBr in the mortar. The sample-to-KBr ratio should be approximately 1:100.
-
Homogenization: Grind the mixture for several minutes until it is completely homogeneous. The mixture should take on a slightly translucent appearance. Incomplete mixing will lead to scattering of the infrared beam and a poor-quality spectrum.
-
Pellet Pressing: Transfer a portion of the mixture into the collar of a KBr pellet die and level the surface. Assemble the die and place it in a hydraulic press. Apply a pressure of 8-10 tons for 2-3 minutes.
-
Pellet Retrieval: Carefully release the pressure and disassemble the die. A high-quality pellet will be transparent or translucent and free of cracks.
-
Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty. Run a background scan to measure the spectrum of the atmospheric water and carbon dioxide. The instrument will automatically subtract this from the sample spectrum.
-
Sample Spectrum: Place the KBr pellet into the sample holder in the spectrometer's beam path. Acquire the spectrum. A typical acquisition might involve co-adding 32 scans at a resolution of 4 cm⁻¹.
Conclusion
Infrared spectroscopy is an indispensable tool for the structural characterization of fluoromethyl triazines. The unique and intense absorption bands of the C-F bonds in the 1350-1000 cm⁻¹ region serve as a definitive marker for successful fluorination. By comparing the spectrum of a novel fluoromethyl triazine to well-characterized analogues such as melamine and cyanuric chloride, researchers can gain valuable insights into the influence of the fluoromethyl substituent on the electronic structure of the triazine ring. The systematic approach to spectral interpretation and the robust experimental protocol detailed in this guide will empower scientists in the field of drug development and materials science to confidently characterize their novel fluorinated compounds.
References
-
Wikipedia contributors. (2024). Carbon–fluorine bond. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
Zhang, Y., et al. (2017). FTIR spectra of melamine and sam 2, 3, 6. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine. Retrieved from [Link]
-
Lasri, J., et al. (2020). Unravelling the Phases of Melamine Formaldehyde Resin Cure by Infrared Spectroscopy (FTIR) and Multivariate Curve Resolution (MCR). Molecules, 25(21), 5146. Retrieved from [Link]
-
Reimschuessel, H. K., & McDevitt, N. T. (1960). Infrared Spectra of Some 1,3,5-Triazine Derivatives. Journal of the American Chemical Society, 82(15), 3756-3762. Retrieved from [Link]
-
NIST. (n.d.). 1,3,5-Triazine-2,4,6-triamine. In NIST Chemistry WebBook. Retrieved from [Link]
-
Thomas, D. M., et al. (1970). Gas phase spectrum of cyanuric chloride. The Journal of Chemical Physics, 53(9), 3698-3705. Retrieved from [Link]
-
PubChem. (n.d.). Cyanuric chloride. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine | C6F9N3 | CID 9715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Cyanuric chloride | C3Cl3N3 | CID 7954 - PubChem [pubchem.ncbi.nlm.nih.gov]
Bioisosteric Comparison Guide: Fluoromethyl vs. Methyl Triazines in Drug Design
Introduction
Triazines (such as 1,3,5-triazine and 1,2,4-triazine) are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors and CNS therapeutics. A critical optimization hurdle for methyl-substituted triazines is their susceptibility to rapid Phase I metabolism. Hepatic Cytochrome P450 (CYP450) enzymes readily oxidize the benzylic-like methyl group into a hydroxymethyl (-CH₂OH) intermediate, which is subsequently oxidized to an inactive carboxylic acid, leading to rapid systemic clearance.
To overcome this developability bottleneck, the bioisosteric replacement of a methyl group (-CH₃) with fluoromethyl (-CH₂F), difluoromethyl (-CHF₂), or trifluoromethyl (-CF₃) groups is a field-proven strategy 1. This guide objectively compares the physicochemical and pharmacokinetic performance of these matched molecular pairs and provides validated experimental protocols for their evaluation.
Part 1: Physicochemical & Pharmacokinetic Profiling
The Causality of Fluorination
The substitution of hydrogen for fluorine induces minimal steric perturbation (the van der Waals radius of F is 1.47 Å vs. H at 1.20 Å) but drastically alters the electronic landscape of the molecule 2.
-
Metabolic Blockade: The C-F bond possesses a significantly higher bond dissociation energy (~439–472 kJ/mol) compared to the C-H bond (~413 kJ/mol) 1. This energetic barrier prevents the initial hydrogen abstraction required for CYP450-mediated oxidation, extending the biological half-life.
-
Lipophilicity (LogP): While a single fluorine atom (-CH₂F) can sometimes decrease lipophilicity due to the introduction of a strong dipole, the -CF₃ group is highly lipophilic and significantly increases the overall partition coefficient, enhancing membrane permeability 3.
-
pKa Modulation: Triazines are inherently electron-deficient. The strong inductive electron-withdrawing effect of the -CF₃ group further reduces the pKa of the adjacent triazine nitrogens, which can mitigate off-target basicity liabilities (e.g., hERG channel inhibition) 2.
Table 1: Comparative Physicochemical and PK Data (Illustrative Matched Molecular Series)
| Property | Methyl-Triazine (-CH₃) | Monofluoromethyl (-CH₂F) | Difluoromethyl (-CHF₂) | Trifluoromethyl (-CF₃) |
| C-X Bond Energy | ~413 kJ/mol (C-H) | ~439 kJ/mol (C-F) | ~450 kJ/mol (C-F) | ~472 kJ/mol (C-F) |
| Relative LogP | Baseline | -0.2 to +0.1 | +0.3 to +0.6 | +0.8 to +1.2 |
| Triazine N pKa | ~3.0 | ~2.5 | ~1.5 | < 1.0 |
| HLM Half-Life (t₁/₂) | 15 min | 45 min | 90 min | > 120 min |
| Primary Clearance | CYP-mediated oxidation | Reduced oxidation | Highly resistant | Metabolically inert |
Part 2: Mechanistic Pathway of Metabolic Clearance
The primary driver for this bioisosteric replacement is the evasion of metabolic clearance. The diagram below illustrates the divergent pathways when a triazine is exposed to hepatic CYP450 enzymes.
Fig 1: CYP450-mediated oxidation pathway of methyl vs. trifluoromethyl triazines.
Part 3: Experimental Methodologies & Self-Validating Protocols
To ensure scientific integrity, the synthesis and biological evaluation of these bioisosteres must rely on self-validating systems that prevent false positives and accurately track compound behavior.
Protocol 1: Synthesis of Trifluoromethyl Triazines via Building Block Condensation
Rationale: Late-stage electrophilic fluorination of a methyl-triazine (e.g., using DAST or Selectfluor) often yields complex, hard-to-separate mixtures of mono-, di-, and trifluorinated products. Using a pre-fluorinated building block (e.g., trifluoroacetamidine) ensures 100% regioselectivity and complete -CF₃ incorporation 4.
-
Step 1: Reagent Preparation. Dissolve trifluoroacetamidine (1.1 eq) and the corresponding substituted biguanide or dicarbonyl intermediate (1.0 eq) in anhydrous ethanol.
-
Step 2: Cyclization. Add a catalytic amount of sodium ethoxide. Reflux the mixture at 80°C for 12 hours under an inert argon atmosphere.
-
Step 3: Purification. Concentrate the mixture in vacuo and purify via flash chromatography (Hexanes/EtOAc).
-
Step 4: Self-Validation (QC).
-
¹⁹F-NMR: Confirm the presence of the -CF₃ group (sharp singlet at ~ -70 ppm).
-
¹H-NMR: Verify the complete absence of the benzylic -CH₃ peak (~2.5 ppm), confirming no unfluorinated starting material or intermediate remains.
-
Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
Rationale: This assay directly quantifies the half-life extension provided by the fluoromethyl bioisostere. The choice of cold acetonitrile (MeCN) for quenching ensures sharper protein precipitation and stabilizes the highly lipophilic -CF₃ derivatives during extraction.
Fig 2: Self-validating HLM metabolic stability assay workflow.
-
Step 1: Incubation Setup. Prepare a 1 mg/mL suspension of Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4).
-
Step 2: System Validation Controls. Run parallel incubations with Verapamil (High-clearance positive control) to validate CYP450 enzymatic activity, and Warfarin (Low-clearance negative control) to ensure the system is not artificially degrading stable compounds.
-
Step 3: Reaction Initiation. Add the triazine compound (1 µM final concentration). Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final).
-
Step 4: Time-Course Sampling. At t = 0, 15, 30, and 60 minutes, withdraw 50 µL aliquots.
-
Step 5: Quenching & Extraction. Immediately quench the aliquot in 150 µL of ice-cold MeCN containing an analytical Internal Standard (IS) (e.g., Tolbutamide). The IS validates extraction recovery and corrects for LC-MS matrix effects.
-
Step 6: Centrifugation & Analysis. Centrifuge at 14,000 rpm for 10 mins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound and calculate intrinsic clearance (CLint) and half-life (t₁/₂).
Conclusion
The bioisosteric replacement of a methyl group with a fluoromethyl, difluoromethyl, or trifluoromethyl moiety on a triazine core is a highly effective, mechanistically sound strategy for rescuing metabolically labile drug candidates. While the -CF₃ group provides the ultimate metabolic shield and increases lipophilicity, the -CH₂F and -CHF₂ groups offer nuanced alternatives for balancing LogP and aqueous solubility while still significantly extending the biological half-life.
References
-
Methods to Increase the Metabolic Stability of 18F-Radiotracers Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres Source: ChemRxiv URL:[Link]
-
Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link]
Sources
- 1. Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative analysis of residual solvents in triazine synthesis
Quantitative Analysis of Residual Solvents in Triazine Synthesis: A Comparative Guide
The synthesis of 1,3,5-triazine derivatives—frequently utilizing 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) as a highly reactive electrophilic starting material—is foundational in the development of targeted therapeutics and multicomponent molecular systems1[1]. Because these nucleophilic substitution reactions often require organic process solvents like N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and Toluene, rigorous quantitative analysis of residual solvents in the final Active Pharmaceutical Ingredient (API) is mandatory.
The2 strictly categorize these volatile organic impurities based on their toxicity, establishing Permitted Daily Exposures (PDEs) that dictate maximum acceptable analytical limits to ensure patient safety[2].
Fig 1: Triazine synthesis pathway illustrating the introduction and entrapment of process solvents.
Mechanistic Causality: Overcoming Matrix Effects
As application scientists, we must recognize that directly injecting a dissolved triazine API into a heated Gas Chromatography (GC) inlet is fundamentally flawed. Triazine derivatives can be thermolabile; direct exposure to high inlet temperatures often leads to the degradation of the triazine core, generating non-volatile residues that contaminate the column and volatile amines that produce interfering "ghost peaks" 3[3].
To circumvent this, Static Headspace (SHS) sampling is employed. By heating the sample in a sealed vial, only the volatile solvents partition into the gas phase, leaving the non-volatile API matrix safely behind 4[4]. However, because triazines are highly hydrophobic, water cannot be used as a diluent. High-boiling organic solvents like Dimethyl sulfoxide (DMSO) or DMF must be used to fully dissolve the API without overwhelming the headspace and masking early-eluting analytes 5[5].
Technology Comparison: HS-GC-FID vs. SIFT-MS
While Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) remains the compendial gold standard (e.g., USP <467>), Selected-Ion Flow-Tube Mass Spectrometry (SIFT-MS) has emerged as a disruptive, high-throughput alternative 6[6].
-
HS-GC-FID: Relies on thermal equilibration and a capillary column (typically a DB-624 phase) to achieve unparalleled chromatographic resolution of complex solvent mixtures[4].
-
SIFT-MS: Eliminates the chromatographic separation step entirely. It utilizes soft chemical ionization (rapidly switchable reagent ions like H3O+, NO+, and O2+) to directly quantify volatile organic compounds in real-time 7[7].
A recent cross-platform study demonstrated that SIFT-MS can analyze pharmaceutical samples over 11-fold faster than GC-FID while maintaining comparable linearity and repeatability[6].
Fig 2: Workflow comparison between traditional HS-GC-FID and high-throughput SIFT-MS.
Quantitative Performance Comparison
| Parameter | HS-GC-FID (Compendial Standard) | SIFT-MS (High-Throughput Alternative) |
| Separation Mechanism | Capillary GC Column (e.g., DB-624) | None (Direct Injection) |
| Detection Mechanism | Flame Ionization Detection (FID) | Selected-Ion Flow-Tube Mass Spectrometry |
| Analysis Cycle Time | 30 – 60 minutes | < 2 minutes (11x faster) |
| Linearity (R²) | > 0.94 | > 0.97 |
| Repeatability (RSD) | < 17% | < 10% |
| Matrix Compatibility | 100% DMSO, DMF, or Water | Aqueous (Max 5-25% Organic Diluent) |
| Primary Advantage | Regulatory gold standard, high resolution | Real-time analysis, massive throughput |
(Data synthesized from cross-platform performance studies[6])
Experimental Methodologies & Self-Validating Protocols
Protocol A: HS-GC-FID Analysis of DCM and Toluene in Triazine API
Causality Check: Why choose DMSO over DMF? If the target analytes (like DCM) elute early, DMSO is preferred because its lower volatility (boiling point 189°C) ensures a cleaner baseline compared to DMF, preventing co-elution interference[5].
-
Standard Preparation: Prepare a mixed standard solution of DCM and Toluene in headspace-grade DMSO to match the ICH Q3C Option 1 concentration limits (e.g., 600 ppm for DCM, 890 ppm for Toluene). Add an internal standard (e.g., fluorobenzene) to correct for minor variations in headspace injection volumes.
-
Sample Preparation: Accurately weigh 100 mg of the triazine API into a 20 mL headspace vial. Add 5.0 mL of the DMSO internal standard solution. Seal immediately with a PTFE/silicone septum.
-
Headspace Equilibration: Incubate the vial at 80°C for 20 minutes. Validation Note: 80°C is chosen to ensure sufficient vapor pressure of the solvents without inducing thermal degradation of the triazine API.
-
GC-FID Parameters: Inject 1 mL of the headspace gas onto a DB-624 column (30 m × 0.32 mm, 1.8 µm). Program the oven: 40°C (hold 5 min), ramp at 10°C/min to 240°C (hold 5 min).
-
Self-Validating System Suitability: The protocol is only valid if the resolution (
) between the internal standard and the closest eluting solvent peak is , proving the matrix is not masking the analytes.
Protocol B: SIFT-MS High-Throughput Analysis
Causality Check: Why limit the organic diluent? Because SIFT-MS lacks a chromatographic column, direct injection of a 100% DMSO headspace would saturate the mass spectrometer and deplete the reagent ions. Research confirms that DMSO is only compatible with Headspace-SIFT-MS when diluted to a maximum of 25% in water8[8].
-
Matrix Preparation: Prepare an aqueous diluent containing exactly 5% DMSO (v/v). Validation Note: This concentration ensures the triazine API remains sufficiently dispersed while preventing MS saturation[8].
-
Sample Preparation: Suspend 100 mg of the triazine API in 5.0 mL of the 5% DMSO aqueous matrix within a headspace vial. Seal and agitate.
-
Ion Selection & Analysis: Introduce the headspace continuously into the SIFT-MS instrument. Utilize rapidly switchable reagent ions (H3O+, NO+, O2+) to differentiate isobaric compounds.
-
Self-Validating System Suitability: Monitor the precursor reagent ion signal intensity (e.g., H3O+) during sample introduction. A signal drop of >20% indicates matrix saturation, invalidating the run and necessitating further aqueous dilution of the sample.
References
- Source: Syft.
- ICH Q3C (R9)
- Residual solvent analysis by GC-Headspace Source: Scharlab Internacional URL
- Evaluation of Solvent Compatibilities for Headspace-SIFT-MS Analysis of Pharmaceutical Products Source: MDPI URL
- Multicomponent Molecular Systems Based on Porphyrins, 1,3,5-Triazine and Carboranes: Synthesis and Characterization Source: MDPI URL
- A Generic Headspace GC Method for Residual Solvents in Pharmaceutical Source: LCGC International URL
- Pharmaceutical Residual Solvent Analysis: A Comparison of GC-FID and SIFT-MS Performance Source: ResearchGate URL
- Headspace gas chromatographic analysis of residual solvents in pharmaceuticals: comparison of two matrix media Source: Chemija URL
Sources
- 1. mdpi.com [mdpi.com]
- 2. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. View of Headspace gas chromatographic analysis of residual solvents in pharmaceuticals: comparison of two matrix media | Chemija [lmaleidykla.lt]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Residual solvent analysis by GC-Headspace - Scharlab Internacional [scharlab.com]
- 6. researchgate.net [researchgate.net]
- 7. One moment, please... [syft.com]
- 8. Evaluation of Solvent Compatibilities for Headspace-SIFT-MS Analysis of Pharmaceutical Products [mdpi.com]
Comparative study of leaving group ability in substituted triazines
Title: A Comparative Guide to Leaving Group Ability in Substituted 1,3,5-Triazines: Mechanisms, Kinetics, and Experimental Protocols
Introduction The 1,3,5-triazine (s-triazine) scaffold is a privileged structure in medicinal chemistry, agrochemicals, and materials science. Its utility stems from the highly predictable and sequential reactivity of its precursors, most notably 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). As a Senior Application Scientist, I have observed that mastering triazine functionalization requires a deep understanding of Nucleophilic Aromatic Substitution (S_NAr) and the nuanced behavior of different leaving groups (LGs). This guide provides an objective, data-driven comparison of leaving group abilities on the triazine core, explaining the mechanistic causality behind experimental choices.
Mechanistic Causality: The S_NAr Pathway in Triazines
The reactivity of the 1,3,5-triazine ring is driven by its severe electron deficiency, caused by three highly electronegative nitrogen atoms. This makes the ring carbons exceptionally electrophilic. The substitution typically proceeds via a two-step addition-elimination S_NAr mechanism:
-
Nucleophilic Attack (Rate-Determining Step): The nucleophile attacks the carbon bearing the LG, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Leaving Group Expulsion: The aromaticity is restored by the expulsion of the LG.
Stepwise vs. Concerted Pathways: While the stepwise mechanism is standard, the nature of the leaving group can alter the energy landscape. If the LG is exceptionally good (e.g., bromide or certain aryloxy groups), the elimination step becomes barrierless, merging the two steps into a concerted transition state.
Logic tree illustrating stepwise vs. concerted S_NAr mechanisms based on leaving group ability.
Comparative Analysis of Leaving Groups
1. Halogens and the "Element Effect" In standard aliphatic S_N2 reactions, leaving group ability correlates with polarizability and weak basicity (I > Br > Cl > F). However, in triazine S_NAr reactions, this order is famously inverted (F > Cl > Br > I). Causality: Why does fluorine outperform chlorine despite the C-F bond being significantly stronger? Because the rate-determining step is the formation of the Meisenheimer complex, not bond cleavage. Fluorine's extreme electronegativity exerts a powerful inductive pull, drastically lowering the activation energy required to form the anionic intermediate.
2. Oxygen-Based Leaving Groups (Alkoxy vs. Aryloxy) Alkoxy groups (-OR) are generally poor leaving groups in S_NAr due to their strong basicity and electron-donating resonance, which deactivates the triazine ring. Aryloxy groups (-OAr, phenoxy), however, are moderate leaving groups. The delocalization of the negative charge into the phenyl ring makes the phenolate anion a vastly superior LG compared to an alkoxide, often enabling concerted substitution pathways.
3. Advanced Cationic Leaving Groups Recent advancements have introduced triazine-based cationic leaving groups. By protonating or alkylating specific triazine derivatives, researchers can generate highly reactive species. For example, 2,4,6-tris(benzyloxy)-1,3,5-triazine derivatives, when activated by trifluoromethanesulfonic acid (TfOH), form carbocations rapidly. The synergistic driving forces—stable C=O bond formation and charge-charge repulsive effects—make these cationic moieties exceptionally potent leaving groups, outperforming traditional trichloroacetimidates.
Quantitative Comparison of Leaving Groups
| Leaving Group | Relative Reactivity (S_NAr) | Rate-Determining Step | Typical Reaction Temp (1st Substitution) | Mechanistic Notes |
| -F (Fluoro) | Highest | Nucleophilic Attack | < 0 °C | Strongest "element effect"; maximizes stabilization of the Meisenheimer complex. |
| -Cl (Chloro) | High | Nucleophilic Attack | 0 °C | Standard LG. Balances high reactivity with bench stability. |
| -Br (Bromo) | Moderate | Borderline / Concerted | 0 - 10 °C | Weaker inductive effect than Cl/F, but excellent leaving group ability facilitates a concerted pathway. |
| -OAr (Phenoxy) | Moderate-Low | Concerted | 25 - 60 °C | Phenolate is a stable leaving group; reactivity is highly tunable via aryl substituents. |
| -OR (Alkoxy) | Low | Nucleophilic Attack | 60 - 80 °C | Poor LG; requires forcing conditions or strong acid catalysis to activate. |
| Cationic Triazine | Exceptionally High | Carbocation Formation | 0 - 25 °C | Operates via an S_N1-like pathway driven by charge repulsion and stable by-product formation. |
Experimental Workflows & Self-Validating Protocols
Protocol 1: Temperature-Controlled Sequential Substitution of Cyanuric Chloride Cyanuric chloride allows for the sequential installation of three different nucleophiles by simply modulating the temperature. The first substitution deactivates the ring, requiring higher thermal energy for subsequent attacks.
Temperature-controlled sequential substitution workflow for 2,4,6-trichloro-1,3,5-triazine.
Step-by-Step Methodology:
-
First Substitution (0 °C): Dissolve 2,4,6-trichloro-1,3,5-triazine (1.0 eq) in anhydrous THF or acetone. Cool the solution to 0 °C using an ice-water bath. Slowly add the first nucleophile (e.g., an amine, 1.0 eq) and a non-nucleophilic base (e.g., DIPEA, 1.1 eq) dropwise.
-
Causality: The low temperature prevents over-substitution because the resulting mono-substituted dichlorotriazine is significantly less electrophilic than the starting material.
-
Self-Validating Step: Monitor via TLC. The complete disappearance of the starting material without the formation of highly polar di-substituted byproducts confirms precise temperature control.
-
-
Second Substitution (25 °C): To the crude mixture, add the second nucleophile (1.0 eq) and base (1.1 eq). Remove the ice bath and allow the reaction to stir at room temperature (20-25 °C) for 4-6 hours.
-
Third Substitution (80 °C): Add the third nucleophile (excess) and base. Heat the mixture to reflux (80-100 °C, depending on the solvent) for 12-24 hours.
-
Self-Validating Step: The reaction is complete when LC-MS shows a single mass peak corresponding to the tri-substituted product. If the di-substituted intermediate persists, the nucleophile may be too sterically hindered, requiring a stronger base (e.g., NaH) or higher temperatures.
-
Protocol 2: Acid-Catalyzed Alkylation using a Triazine-Based Cationic Leaving Group This protocol leverages the exceptional leaving group ability of protonated triazines to generate carbocations for the alkylation of O-nucleophiles.
Step-by-Step Methodology:
-
Preparation: Dissolve the alcohol nucleophile (1.0 eq) and the triazine-based alkylating reagent (e.g., 2,4,6-tris(benzyloxy)-1,3,5-triazine, 1.2 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Activation: Cool the mixture to 0 °C. Slowly add a catalytic amount of trifluoromethanesulfonic acid (TfOH, 0.05 - 0.1 eq).
-
Causality: TfOH protonates the triazine nitrogen. The resulting charge-charge repulsion between the protonated core and the developing carbocation forces the rapid expulsion of the leaving group, generating the reactive benzyl cation.
-
-
Isolation: Stir for 1-2 hours. Quench the reaction with saturated aqueous NaHCO3 to neutralize the acid catalyst. Extract with DCM, dry over MgSO4, and concentrate.
-
Self-Validating Step: The formation of the stable triazinone by-product (which precipitates or is easily separated via chromatography) is a stoichiometric indicator of successful carbocation generation and subsequent alkylation.
-
References
- Fujita, H., Kakuyama, S., Fukuyoshi, S., Hayakawa, N., Oda, A., & Kunishima, M. "Triazine-Based Cationic Leaving Group: Synergistic Driving Forces for Rapid Formation of Carbocation Species." The Journal of Organic Chemistry, 2
Safety Operating Guide
Proper Disposal Procedures: 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine
Executive Summary & Immediate Directives
4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine is a reactive halogenated heterocyclic intermediate. Its disposal requires strict adherence to halogenated organic waste protocols due to the presence of both chlorine (reactive electrophile) and fluorine (stable C-F bond requiring high-temperature incineration).
Core Safety Directives
-
Do NOT dispose of down the drain. This compound is toxic to aquatic life and resistant to standard water treatment.
-
Do NOT mix with acidic waste streams. The fluoromethyl group may release fluoride ions upon degradation; in acidic conditions, this generates hydrofluoric acid (HF).
-
Primary Disposal Route: High-temperature incineration via a licensed hazardous waste contractor.
Chemical Hazard Profile
Understanding the molecule's reactivity is the foundation of safe disposal.
| Property | Description | Risk Implication |
| Structure | Triazine core with -Cl, -NH₂, and -CH₂F substituents.[1][2][3] | Reactive Electrophile: The C-Cl bond is susceptible to nucleophilic attack (hydrolysis/aminolysis). |
| Reactivity | High reactivity towards nucleophiles (water, alcohols, amines). | Can cause severe skin/eye irritation and sensitization upon contact. |
| Stability | -CH₂F (Fluoromethyl) group is moderately stable but can hydrolyze. | Hidden Hazard: Alkaline hydrolysis may release Fluoride (F⁻) ions.[4] |
| GHS Classification | Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335). | Treat as a toxic, irritating solid. |
Waste Classification & Segregation
Proper segregation is the single most effective safety control. Use the following codes to label your waste containers.
US EPA Classification
While not explicitly listed on the P or U lists, this compound must be treated as Hazardous Waste due to toxicity and reactivity.
-
Waste Code: D003 (Reactive) if bulk pure substance; often consolidated under Halogenated Organic Waste .
-
Labeling: "Hazardous Waste - Toxic, Irritant, Halogenated."
EU Waste Classification (EWC)
-
Code: 16 05 08* (Discarded organic chemicals consisting of or containing hazardous substances).
-
Category: Absolute Hazardous Entry.
Operational Disposal Workflows
Scenario A: Disposal of Pure Solid Substance
-
Step 1: Transfer the solid into a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but breakage-prone.
-
Step 2: Label clearly as "Solid Halogenated Organic Waste - Toxic" .
-
Step 3: Seal with a screw-top lid and secondary tape seal.
-
Step 4: Transfer to the central hazardous waste accumulation area for incineration.
Scenario B: Disposal of Reaction Mixtures & Solvents
-
Segregation: Must go into the Halogenated Solvent carboy (e.g., with DCM, Chloroform).
-
Compatibility Check: Ensure the waste container does NOT contain strong acids (Sulfuric, Nitric) or oxidizers.
-
pH Control: Maintain the waste stream at neutral or slightly alkaline pH (pH 7-9) to prevent volatile acid formation.
Scenario C: Quenching & Decontamination (Glassware/Spills)
If you must deactivate the material before disposal (e.g., cleaning a flask), follow this "Self-Validating" protocol.
The Mechanism: The goal is to displace the reactive Chlorine atom with a Hydroxyl group (Hydrolysis), rendering the molecule less electrophilic.
Caption: Nucleophilic substitution pathway for deactivating chlorotriazines. The alkaline condition neutralizes the electrophilic C-Cl bond.
Step-by-Step Quenching Protocol:
-
Preparation: Wear safety glasses, lab coat, and nitrile gloves (double-gloved recommended). Work in a fume hood.
-
Dissolution: Dissolve the residue in a small amount of acetone or THF.
-
Hydrolysis: Slowly add an equal volume of 1M NaOH (Sodium Hydroxide) .
-
Reaction Time: Stir or let stand for 30–60 minutes. The solution may warm slightly.
-
Verification: Check pH. It should remain basic (> pH 10).
-
Why? If the solution becomes acidic, any liberated fluoride ions could form HF gas. Keeping it basic traps them as NaF (Sodium Fluoride).
-
-
Final Disposal: Pour the quenched mixture into the Halogenated Solvent Waste container. Do not pour down the sink.
Decision Tree: Disposal Logic
Use this flowchart to determine the correct path for your specific situation.
Caption: Operational logic for segregating 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine waste streams.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Chlorotriazines. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]
-
Blotny, G. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 17-27. (Provides mechanistic basis for chlorotriazine hydrolysis). Retrieved from [Link]
Sources
Personal protective equipment for handling 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine
As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as an integrated system of chemical logic. To safely handle 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine , we must first deconstruct its molecular architecture.
This compound is a highly reactive electrophilic intermediate. The safety protocols and Personal Protective Equipment (PPE) required for its handling are dictated by three specific structural features:
-
The Chlorotriazine Core: The labile carbon-chlorine bond is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Upon contact with ambient moisture, mucous membranes, or perspiration, it hydrolyzes to release corrosive hydrogen chloride (HCl) gas [1].
-
The Triazine Ring: Halogenated 1,3,5-triazines are documented skin and respiratory sensitizers. Repeated exposure to sub-lethal doses can trigger severe allergic dermatitis or occupational asthma [2].
-
The Fluoromethyl Group: While generally more stable than the chlorine substituent, alpha-fluoroalkyl groups enhance the lipophilicity of the molecule, increasing its ability to permeate standard laboratory gloves and dermal barriers.
The following guide provides a field-proven, self-validating operational framework for handling this compound, ensuring that your PPE and engineering controls work in tandem with the chemical's mechanistic reality.
Part 1: Mechanistic Hazard Analysis
To understand why specific PPE is mandated, we must visualize the compound's reactivity pathway. Relying solely on barrier protection is insufficient; we must anticipate the chemical's behavior in an open-air environment.
Mechanistic hazard pathway of chlorotriazine hydrolysis driving specific PPE requirements.
Part 2: Personal Protective Equipment (PPE) Matrix
Because 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine presents both a particulate (dust) hazard and a vapor (HCl off-gassing) hazard, standard nitrile gloves and safety glasses are inadequate. The following matrix outlines the required PPE based on quantitative breakthrough data for halogenated aromatics [3].
| Protection Zone | Required Equipment | Scientific Rationale & Causality |
| Hands (Primary) | Double Gloving: • Inner: 4-mil Nitrile• Outer: 14-mil Butyl Rubber or heavy-duty Neoprene. | Halogenated heterocycles can permeate thin nitrile rapidly due to high lipophilicity. Butyl rubber provides superior resistance to both the lipophilic core and the corrosive HCl byproduct. |
| Eye/Face | Unvented chemical splash goggles. Add a face shield if handling >10g of dry powder. | Chlorotriazines are severe lachrymators. Unvented goggles prevent aerosolized dust and hydrolyzed HCl vapor from reacting with the moisture in the eyes [1]. |
| Respiratory | NIOSH-approved N95/P100 particulate respirator (if handled outside a closed system). | Prevents inhalation of sensitizing dust. Note: Primary control must always be a chemical fume hood (min. face velocity 100 fpm). |
| Body | Flame-retardant (FR) lab coat with knit cuffs. Disposable Tyvek sleeves. | Knit cuffs prevent wrist exposure. Tyvek sleeves prevent the powder from embedding into the woven fabric of the lab coat, mitigating chronic sensitization risks. |
Part 3: Operational Workflow & Handling Protocol
Every protocol must be a self-validating system. The following step-by-step methodology ensures that the compound remains isolated from moisture and that any microscopic contamination is neutralized immediately.
Step 1: Environmental Preparation
-
Ensure the chemical fume hood is clear of incompatible materials (strong bases, nucleophiles, primary amines, and oxidizing agents).
-
Verify hood face velocity is between 100–120 fpm.
-
Lay down a static-dissipative weighing mat. Triazine powders are prone to static charge accumulation, which can cause the powder to aerosolize upon opening the container.
Step 2: Material Transfer
-
Purge the microbalance area with a gentle stream of dry Nitrogen or Argon to displace ambient humidity.
-
Using a grounded, non-sparking spatula (e.g., PTFE-coated or ceramic), carefully transfer the required mass.
-
Causality Check: If you observe the powder clumping or adhering aggressively to the spatula, ambient humidity is too high. The compound is beginning to hydrolyze. Seal the container immediately and move to a glovebox.
Step 3: Solubilization & Reaction
-
When dissolving the compound in anhydrous solvents (e.g., DMF, DCM, or THF), add the solvent to the powder slowly.
-
Maintain the reaction vessel under an inert atmosphere (N2/Ar balloon or manifold) to prevent the introduction of moisture, which would competitively consume the chlorotriazine electrophile and generate HCl.
Step 4: Surface Decontamination (Self-Validating Step)
-
Prepare a 5% (w/v) Sodium Bicarbonate (NaHCO₃) solution.
-
Wipe down the spatulas, balance, and hood surfaces with the NaHCO₃ solution.
-
Validation: The mild base will react with any residual chlorotriazine, neutralizing it to the benign hydroxytriazine and trapping the released HCl as NaCl. A slight effervescence (CO₂ release) indicates active chemical was neutralized.
-
Follow with a 70% Isopropanol wipe to remove residual salts.
Part 4: Emergency Response & Spill Mitigation
In the event of a spill, sweeping the dry powder will aerosolize the sensitizer and expose the laboratory to acute lachrymatory hazards.
Step-by-step spill response and neutralization workflow for reactive triazine powders.
Spill Execution Notes: Why use a 1:1:1 mixture of Sand, Na₂CO₃, and Clay? The sand provides physical bulk to prevent aerosolization. The clay absorbs any ambient moisture. The Sodium Carbonate (Na₂CO₃) acts as an in situ neutralizing agent. If the chlorotriazine begins to hydrolyze in the waste bucket, the Na₂CO₃ will immediately neutralize the evolving HCl gas, preventing the sealed waste container from pressurizing and rupturing.
Part 5: Waste Disposal Plan
Improper disposal of halogenated triazines can lead to dangerous cross-reactions in waste carboys.
| Waste Category | Disposal Protocol | Causality / Rationale |
| Solid Waste (Contaminated PPE, Vials) | Double-bag in 6-mil polyethylene bags. Label as "Toxic/Corrosive Solid Waste - Halogenated Triazine". | Prevents off-gassing of HCl from residual powder into the laboratory environment. |
| Liquid Waste (Aqueous/Neutralized) | Adjust pH to 7-8 using dilute NaOH or NaHCO₃ before adding to the Aqueous Waste carboy. | Acidic chlorotriazine waste can react with cyanides or sulfides in mixed waste to release lethal gases. |
| Liquid Waste (Organic Solvents) | Collect in a dedicated Halogenated Organic Waste carboy. Do NOT mix with amines or alcohols. | Mixing with amines in a waste carboy will initiate an uncontrolled, exothermic SNAr reaction. |
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
